molecular formula C10H20O6 B608007 Hydroxy-PEG3-methyl ester

Hydroxy-PEG3-methyl ester

Katalognummer: B608007
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: HORYNDZAHAHQHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxy-PEG3-methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. Methyl ester can be hydrolyzed under strong basic condition.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORYNDZAHAHQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Role of Precision Linkers in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Hydroxy-PEG3-methyl Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

In the landscape of modern drug development, the efficacy of a therapeutic agent is often intrinsically linked to its pharmacokinetic and pharmacodynamic properties. PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, has become a foundational strategy to enhance these properties.[1][2][3] By increasing a molecule's size and hydrophilicity, PEGylation can extend its plasma half-life, improve stability, and reduce immunogenicity.[1][2][3][4][5]

Within this field, heterobifunctional linkers serve as the critical bridges that connect therapeutic payloads, targeting moieties, or solubility enhancers with precision and control. This compound is one such versatile linker, offering two distinct functional groups—a terminal hydroxyl and a methyl ester—separated by a discrete, hydrophilic three-unit PEG spacer.[6][7][8] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its chemical properties, strategic applications, and the field-proven methodologies required for its successful implementation.

Part 1: Core Chemical Profile

This compound is a stable, well-defined chemical entity whose value lies in the differential reactivity of its terminal groups. The hydroxyl group provides a nucleophilic handle for a wide array of chemical modifications, while the methyl ester offers a more stable terminus that can be converted to a reactive carboxylic acid under specific conditions.[6][7][8]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Handling Properties
PropertyValueSource(s)
Chemical Name Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester[7]
Synonyms HO-PEG3-COOMe, Hydroxy-PEG3-C2-methyl ester[7]
CAS Number 2086688-97-1[7][8]
Molecular Formula C₁₀H₂₀O₆[7][8]
Molecular Weight 236.26 g/mol [6][7]
Appearance Solid[9]
Purity ≥95%[6][10]
Solubility Soluble in Water, DMSO, DCM, DMF[7][11]
Storage Conditions Store at -20°C, protected from moisture[9][11]

Part 2: Strategic Applications in Research & Development

The utility of this compound stems from its role as a heterobifunctional building block. Its defined length and hydrophilic nature make it an ideal spacer in complex molecular architectures.

Application as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[7] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The nature of this linker is critical for ensuring the proper orientation and distance between the two proteins to facilitate ubiquitination.

This compound is an excellent starting point for synthesizing PROTAC linkers.[7][12] Its defined length, flexibility, and hydrophilicity can improve the solubility and cell permeability of the final PROTAC molecule.

PROTAC_Workflow cluster_linker Linker Synthesis cluster_protac PROTAC Assembly L This compound M1 Step 1: Modify -OH group L->M1 M2 Step 2: Hydrolyze -COOCH3 group M1->M2 L_activated Activated Bifunctional Linker M2->L_activated PROTAC Final PROTAC Molecule L_activated->PROTAC Conjugation P_Target Target Protein Ligand P_Target->PROTAC P_E3 E3 Ligase Ligand P_E3->PROTAC

Caption: Conceptual workflow for using this compound in PROTAC synthesis.

Use in Bioconjugation and Drug Modification

This linker can be used to attach small molecule drugs or probes to biomolecules such as antibodies or peptides.[6] For instance, the hydroxyl end can be modified to attach to a targeting antibody, while the ester end can be hydrolyzed and then coupled to a cytotoxic drug payload, forming an Antibody-Drug Conjugate (ADC). The hydrophilic PEG spacer helps to mitigate aggregation and improve the overall solubility of the conjugate.[8]

Part 3: Field-Proven Experimental Methodologies

The true power of this compound is unlocked through the sequential or orthogonal chemical manipulation of its two functional groups. The following protocols provide robust, step-by-step methodologies for these transformations.

Protocol 1: Two-Step Amine Conjugation via Carboxyl Activation

This is the most common pathway for utilizing the methyl ester terminus. It involves a two-step process: first, the hydrolysis of the chemically stable methyl ester to a carboxylic acid, and second, the activation of that acid to make it highly reactive towards primary amines.

Step A: Hydrolysis of the Methyl Ester

  • Principle: Saponification using a strong base converts the methyl ester into a carboxylate salt, which is then protonated to the carboxylic acid during workup.

  • Methodology:

    • Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 to 2.0 equivalents) in water.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, carefully acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1 M HCl).

    • Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Hydroxy-PEG3-acid.

Step B: EDC/NHS Activation and Amine Coupling

  • Principle: The carboxylic acid is first activated with EDC (a water-soluble carbodiimide) and NHS (N-hydroxysuccinimide) to form a semi-stable NHS ester. This intermediate is significantly more reactive towards primary amines than the original carboxylic acid and is less prone to side reactions in aqueous buffers.[13][14] The reaction is performed in two pH stages for optimal efficiency: a lower pH for activation and a higher pH for conjugation.[13]

  • Methodology:

    • Activation:

      • Dissolve the dried Hydroxy-PEG3-acid (1 equivalent) in an appropriate buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.5-6.0. If solubility is an issue, a co-solvent like DMF or DMSO can be used.

      • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

      • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[14]

    • Conjugation:

      • Immediately add the activated PEG-NHS ester solution to a solution of the amine-containing molecule (e.g., a protein) in a buffer with a pH of 7.2-8.5 (e.g., 0.1 M phosphate buffer or bicarbonate buffer).[15][16] A 10- to 20-fold molar excess of the activated PEG linker over the biomolecule is a common starting point.[13]

      • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quenching & Purification:

      • Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM.[14]

      • Purify the resulting conjugate using an appropriate method for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), to remove excess PEG reagent and byproducts.

Two_Step_Conjugation cluster_hydrolysis Step A: Hydrolysis cluster_activation Step B: Activation & Coupling Start This compound (-OH, -COOCH3) Hydrolysis Add LiOH or NaOH Stir at RT Start->Hydrolysis Acid Hydroxy-PEG3-acid (-OH, -COOH) Hydrolysis->Acid Activation Add EDC/NHS pH 5.5-6.0 Acid->Activation NHS_Ester Activated PEG-NHS Ester Activation->NHS_Ester Coupling Add Amine (R-NH2) pH 7.2-8.5 NHS_Ester->Coupling Conjugate Final Conjugate (-OH, -CONH-R) Coupling->Conjugate

Caption: Workflow for the two-step conjugation of the methyl ester terminus to a primary amine.

Part 4: Data Interpretation and Quality Control

Verifying the success of each chemical transformation is paramount.

  • Reaction Monitoring: TLC is effective for small molecule modifications, where a change in polarity will be evident.

  • Mass Spectrometry: LC-MS is the gold standard for confirming reaction success. A successful hydrolysis will result in a mass decrease of 14 Da (-CH₂). Subsequent conjugation will show a mass increase corresponding to the mass of the coupled molecule minus water (18 Da).

  • NMR Spectroscopy: For linker synthesis and characterization, ¹H and ¹³C NMR provide definitive structural confirmation of the modifications at each terminus.

  • Degree of Labeling: For bioconjugates, the extent of PEGylation can be determined using techniques like UV-Vis spectroscopy (if the PEG reagent contains a chromophore), mass spectrometry (MALDI-TOF or ESI-MS), or chromatography (HIC or RP-HPLC).

Conclusion

This compound is more than a simple chemical; it is a strategic tool that offers immense flexibility in the design of complex therapeutic and diagnostic agents. Its well-defined structure, comprising a hydrophilic PEG spacer and two orthogonally addressable functional groups, provides researchers with precise control over their molecular constructs. By understanding its core properties and mastering the robust methodologies for its use, scientists in drug development and chemical biology can effectively leverage this linker to advance the next generation of targeted therapies and sophisticated bioconjugates.

References

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC. (2024). PubMed Central.
  • PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). Vertex AI Search.
  • PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online.
  • The Applications of PEGyl
  • PEGyl
  • Hydroxy-PEG-methyl ester. AxisPharm.
  • 86520-57-2 | Methyl 2-(2-(2-hydroxyethoxy)ethoxy)
  • Hydroxy PEG. Glycomindsynth.
  • Methyl 2-(2-(2-methoxyethoxy)ethoxy)
  • This compound | 2086688-97-1. ChemicalBook.
  • This compound|MSDS. DC Chemicals.
  • This compound (C007B-358544). Cenmed Enterprises.
  • Hydroxyl PEG, Hydroxy linker, PEG linker. BroadPharm.
  • CAS No : 58349-37-4 | Product Name : Methyl 2-(2-hydroxyethoxy)acetate.
  • Hydroxy-PEG3-C2-methyl ester. RuixiBio.
  • Hydroxy-PEG3-methylamine, 90430-59-4. BroadPharm.
  • Hydroxy-PEG3-methylamine | CAS# 90430-59-4 | MeNH PEG Linker. MedKoo Biosciences.
  • Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents. AxisPharm.
  • 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE). (2022).
  • Hydroxyl/Methylacrylate PEG reagent, Hydroxy-PEG3-2-methylacrylate, Purity 98%.
  • 2-(2-Hydroxyethoxy)ethyl acetate | C6H12O4 | CID 74976. (2025). PubChem.
  • Hydroxy-PEG3-ethyl ester | PROTAC Linker. MedChemExpress.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. MilliporeSigma.
  • Methyl N,O‐hydroxylamine linker synthesis.
  • 50652-78-3 | CAS D
  • Protocol for PEG NHS Ester. (2022). BroadPharm.
  • Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.
  • 37052-78-1 | CAS D
  • Application Notes and Protocols: Step-by-Step m-PEG4-CH2-methyl ester Conjug

Sources

An In-depth Technical Guide to Hydroxy-PEG3-methyl ester: Properties, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to the success of modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse chemical scaffolds utilized for this purpose, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides an in-depth technical overview of a specific, discrete PEG linker, Hydroxy-PEG3-methyl ester, a versatile building block in the construction of complex therapeutic agents. We will delve into its core properties, synthesis, and functionalization strategies, providing field-proven insights for its effective implementation in research and drug development.

Core Properties of this compound

This compound is a heterobifunctional linker characterized by a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group, separated by a three-unit ethylene glycol chain. This structure imparts a unique combination of properties that are highly advantageous in the design of bioconjugates.

The key physicochemical properties of this compound are summarized in the table below:

PropertyValueSource(s)
CAS Number 2086688-97-1[1]
Molecular Formula C₁₀H₂₀O₆[1]
Molecular Weight 236.26 g/mol [1]
Appearance Typically a colorless to pale yellow liquid
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF, Dichloromethane)[1]

The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the linker and, by extension, the final bioconjugate. This is a critical attribute, as many potent cytotoxic payloads or protein-targeting small molecules are hydrophobic, leading to challenges with aggregation and formulation. The PEG spacer can create a protective hydration shell around the payload, improving its biopharmaceutical properties.[2]

Strategic Role in Advanced Therapeutics

The true utility of this compound lies in its bifunctional nature, which allows for sequential or orthogonal conjugation strategies in the synthesis of complex molecules like PROTACs and ADCs.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They are composed of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker. The linker is not merely a spacer but plays a crucial role in optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

This compound is an exemplary linker for PROTAC synthesis.[3] Its defined length provides precise spatial control between the two ligands, which is critical for effective ternary complex formation. The hydrophilicity of the PEG chain can improve the solubility and cell permeability of the overall PROTAC molecule.

The general workflow for incorporating this compound into a PROTAC is depicted below:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Functionalization of Linker cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Analysis Linker This compound Activated_Linker Activated Linker (e.g., Carboxylic Acid or NHS Ester) Linker->Activated_Linker Hydrolysis & Activation Intermediate Ligand-Linker Intermediate Activated_Linker->Intermediate Conjugate to E3 Ligand E3_Ligand E3 Ligase Ligand (with reactive handle) POI_Ligand Protein of Interest Ligand (with reactive handle) PROTAC Final PROTAC Intermediate->PROTAC Conjugate to POI Ligand Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Analysis (e.g., LC-MS, NMR) Purification->Analysis

Caption: General workflow for PROTAC synthesis using a functionalized PEG linker.

Application in Antibody-Drug Conjugate (ADC) Development

In the context of ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The stability of this linker in systemic circulation and its subsequent cleavage at the tumor site are critical for the ADC's efficacy and safety. While this compound is a non-cleavable linker in its native form, its functional handles allow for its incorporation into more complex, cleavable linker designs. Furthermore, the PEG component can help to reduce the immunogenicity of the ADC and improve its pharmacokinetic profile.[2]

Synthesis and Functionalization Protocols

A key aspect of this technical guide is to provide actionable protocols for the synthesis and use of this compound.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides insight into its purity and potential side products. A plausible synthetic route starting from triethylene glycol is outlined below. This multi-step process involves protection of one hydroxyl group, followed by oxidation and esterification of the other, and a final deprotection step.

Synthesis_Pathway Start Triethylene Glycol Step1 Mono-protection (e.g., with TBDMS-Cl) Start->Step1 Protected Mono-protected PEG3 Step1->Protected Step2 Oxidation (e.g., Jones or TEMPO) Protected->Step2 Acid Protected PEG3 Carboxylic Acid Step2->Acid Step3 Esterification (MeOH, H+) Acid->Step3 Ester Protected PEG3 Methyl Ester Step3->Ester Step4 Deprotection (e.g., TBAF) Ester->Step4 Final This compound Step4->Final

Caption: Plausible synthetic pathway for this compound.

Functionalization of the Hydroxyl Group

The terminal hydroxyl group is a versatile handle for further derivatization. It can be converted into a variety of other functional groups to suit different conjugation chemistries. For example, it can be oxidized to an aldehyde for reaction with hydrazides or aminooxy compounds, or converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution.

Functionalization and Use of the Methyl Ester Group

The methyl ester provides a stable, yet reactive, handle for conjugation to amine-containing molecules. The primary strategy involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by activation and conjugation.

Protocol: Hydrolysis of Methyl Ester to Carboxylic Acid

  • Dissolution: Dissolve this compound in a mixture of methanol and water.

  • Saponification: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Neutralization: Carefully acidify the reaction mixture to a neutral pH using a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the resulting carboxylic acid into an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield Hydroxy-PEG3-carboxylic acid.

Protocol: EDC/NHS Coupling of the Carboxylic Acid to a Primary Amine

This protocol is suitable for conjugating the hydrolyzed linker to a protein or other amine-containing biomolecule.

  • Activation: Dissolve the Hydroxy-PEG3-carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.5 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents). Stir the reaction at room temperature for 15-30 minutes to form the amine-reactive NHS ester.

  • Conjugation: In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-8.0). Add the freshly prepared NHS ester solution to the amine-containing solution.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to consume any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted linker and byproducts.

The relationship between the functional groups and their reactive partners is illustrated below:

Functional_Group_Reactivity cluster_Linker This compound cluster_Reactions Potential Reactions Linker HO-(CH₂CH₂O)₃-CH₂CH₂-COOCH₃ Hydroxyl Hydroxyl (-OH) Derivatization Derivatization (e.g., Oxidation, Tosylation) Hydroxyl->Derivatization Enables further functionalization Ester Methyl Ester (-COOCH₃) Hydrolysis Hydrolysis (Base) Ester->Hydrolysis Forms carboxylic acid Amidation Direct Amidation (Harsh Conditions) Ester->Amidation Reacts directly with amines EDC_NHS EDC/NHS Coupling Hydrolysis->EDC_NHS Activation Amine Primary Amine (e.g., on a protein) EDC_NHS->Amine Reacts with primary amines

Caption: Reactivity of the functional groups on this compound.

Conclusion

This compound is a valuable and versatile tool in the arsenal of the modern bioconjugate chemist. Its well-defined structure, hydrophilicity, and dual functional handles provide a robust platform for the synthesis of advanced therapeutics such as ADCs and PROTACs. By understanding its core properties and mastering the experimental protocols for its functionalization, researchers and drug development professionals can leverage this linker to create novel, effective, and safer targeted therapies. The strategic application of such well-designed linkers is not merely an exercise in chemical synthesis but a critical step in engineering the next generation of precision medicines.

References

  • An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Aminooxy-PEG3-methyl ester.
  • BenchChem. (2025).
  • BroadPharm. (2022). Protocol for PEG NHS Ester.
  • MedChemExpress. Hydroxy-PEG3-C2-methyl ester | PROTAC Linker.
  • MedChemExpress. Hydroxy-PEG3-ethyl ester | PROTAC Linker.
  • ChemicalBook. This compound | 2086688-97-1.
  • AxisPharm. Hydroxy-PEG-methyl ester.
  • BroadPharm. Hydroxy-PEG3-methylamine, 90430-59-4.
  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273-312.
  • Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.

Sources

Introduction: The Role of Spacers in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of Hydroxy-PEG3-methyl ester

In the intricate world of drug development and chemical biology, the ability to precisely link different molecular entities is paramount. Whether constructing antibody-drug conjugates (ADCs), designing proteolysis-targeting chimeras (PROTACs), or functionalizing nanoparticle surfaces, the linker molecule is not merely a passive spacer but a critical determinant of a conjugate's success. It governs solubility, influences pharmacokinetics, dictates spatial orientation, and can impact overall efficacy.

Among the vast arsenal of available linkers, those based on polyethylene glycol (PEG) have become indispensable tools for the research scientist.[1] This guide focuses on a specific, versatile heterobifunctional PEG linker: This compound . We will delve into its chemical properties, explore its primary applications with detailed methodologies, and provide expert insights into why and when this particular linker is an optimal choice for your research endeavors.

Core Attributes of this compound

This compound is a discrete-length PEG (dPEG®) linker, meaning it has a defined structure and molecular weight, unlike polydisperse PEG polymers. Its structure consists of three ethylene glycol units, flanked by a terminal hydroxyl (-OH) group and a methyl ester (-COOMe) group.

cluster_structure This compound OH Hydroxyl Group (-OH) PEG1 O OH->PEG1 -(CH₂)₂- PEG2 O PEG1->PEG2 -(CH₂)₂- PEG3 O PEG2->PEG3 -(CH₂)₂- Ester Methyl Ester (-COOMe) PEG3->Ester -(CH₂)₂-

Caption: Chemical structure of this compound.

This heterobifunctional nature is its key strength. The hydroxyl group provides a nucleophilic handle for one conjugation reaction, while the methyl ester can be hydrolyzed to a carboxylic acid, providing a second, orthogonal reactive site.[2] The central PEG3 core imparts critical physicochemical properties.[3][4]

Data Presentation: Physicochemical Properties

The discrete nature of this linker provides predictable and consistent properties, which are essential for reproducible research and GMP manufacturing.

PropertyValueSource
Chemical Name 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid, methyl ester[2]
CAS Number 2086688-97-1[2]
Molecular Formula C₁₀H₂₀O₆[2]
Molecular Weight 236.26 g/mol [2][5]
Boiling Point 331.9 ± 27.0 °C (Predicted)[2]
Density 1.105 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Water, DMSO, DCM, DMF[2][6]

Application I: Synthesis of PROTACs

One of the most prominent applications of this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs).[7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[3][4]

Expertise & Experience: Why Use a PEG Linker for PROTACs?

The linker in a PROTAC is not just a tether; it critically influences the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient degradation.[10] The choice of a PEG-based linker like this compound is a deliberate one, driven by several factors:

  • Enhanced Solubility: Many POI and E3 ligase ligands are hydrophobic. The hydrophilic PEG chain significantly improves the aqueous solubility of the final PROTAC molecule, which is crucial for cell permeability and bioavailability.[3][4]

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG linker allow the two ends of the PROTAC to adopt an optimal orientation for the POI and E3 ligase to bind simultaneously. Systematic variation of PEG linker length is a common strategy to maximize degradation efficiency.[4][10]

  • Reduced Non-specific Binding: The bio-inert nature of PEG helps to minimize off-target interactions and can improve the pharmacokinetic profile of the molecule.[1]

Experimental Workflow: PROTAC Synthesis Strategy

The synthesis of a PROTAC using this linker involves a multi-step process that leverages its two distinct functional handles. The general workflow involves sequentially coupling the POI ligand and the E3 ligase ligand.

start This compound step1 Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) start->step1 intermediate1 Hydroxy-PEG3-acid step1->intermediate1 step2 Step 2: Amide Coupling (A) (EDC/NHS or HATU, DIPEA) intermediate1->step2 intermediate2 Ligand 1-PEG3-OH step2->intermediate2 + Ligand 1-NH₂ step3 Step 3: Activation of -OH (e.g., MsCl, TsCl) intermediate2->step3 intermediate3 Ligand 1-PEG3-OMs step3->intermediate3 step4 Step 4: Nucleophilic Substitution (B) (Ligand 2 with -NH₂ or -OH) intermediate3->step4 final_protac Final PROTAC Molecule (Ligand 1-Linker-Ligand 2) step4->final_protac + Ligand 2

Caption: General workflow for PROTAC synthesis.

Methodological Considerations:

  • Ester Hydrolysis: The methyl ester is typically hydrolyzed to a carboxylic acid under basic conditions (e.g., lithium hydroxide in a THF/water mixture). This reaction must be monitored (e.g., by TLC or LC-MS) to ensure complete conversion without affecting other sensitive functional groups on the molecule.

  • First Amide Coupling: The resulting carboxylic acid is activated for coupling to an amine on either the POI ligand or the E3 ligase ligand. Common activating agents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with N-Hydroxysuccinimide (NHS), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice depends on the substrate's sensitivity and desired yield.

  • Second Coupling: The remaining terminal hydroxyl group can be activated (e.g., by converting it to a mesylate or tosylate) for nucleophilic substitution by an amine or hydroxyl group on the second ligand. Alternatively, it can be used in other coupling reactions like Mitsunobu or etherification.

Trustworthiness: Each step of this synthesis must be followed by rigorous purification (e.g., column chromatography or preparative HPLC) and characterization (e.g., ¹H NMR, ¹³C NMR, and HRMS) to validate the structure of the intermediates and the final PROTAC.

Application II: Solid-Phase Peptide Synthesis (SPPS)

PEG linkers can be incorporated into peptides to improve their pharmacokinetic properties or to act as spacers in more complex constructs.[1][11] this compound can be used in SPPS to introduce a short, hydrophilic spacer at the C-terminus of a peptide.

Expertise & Experience: Why Incorporate a PEG Linker in SPPS?

The inclusion of a PEG linker can be particularly beneficial for synthesizing difficult, hydrophobic, or aggregation-prone peptide sequences. The hydrophilic PEG chain can disrupt secondary structure formation and improve the solvation of the growing peptide chain on the solid support, leading to higher coupling efficiencies and improved purity of the final crude product.[11]

Experimental Protocol: Resin Functionalization and Peptide Elongation

This protocol describes the attachment of the linker to a resin and subsequent peptide synthesis. It is adapted from established methods for similar hydroxyl-containing linkers.[11][12]

Part A: Attachment of Linker to 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Linker Attachment:

    • In a separate flask, dissolve this compound (1.5 mmol) in anhydrous DCM (5 mL).

    • Add Diisopropylethylamine (DIPEA, 3.0 mmol) to the linker solution.

    • Drain the DCM from the swollen resin and add the linker/DIPEA solution.

    • Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add 1 mL of methanol and agitate for 30 minutes.

  • Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading can be determined gravimetrically.

Part B: Peptide Synthesis (Fmoc Strategy)

  • Trustworthiness: Before starting the full synthesis, it is crucial to confirm the successful loading of the linker onto the resin. This can be done by cleaving a small amount of resin and analyzing the linker by LC-MS.

  • Ester Hydrolysis & Activation: The methyl ester on the resin-bound linker must be converted to a reactive site for peptide coupling.

    • Treat the resin with a solution of LiOH in THF/H₂O (as in the PROTAC workflow) to hydrolyze the ester to a carboxylic acid.

    • Wash the resin thoroughly to remove all base.

    • The newly formed carboxylic acid can now serve as the C-terminal anchor for standard Fmoc-SPPS.

  • Fmoc-SPPS Cycles:

    • Deprotection: Remove the Fmoc group from the first amino acid to be coupled using 20% piperidine in DMF.[13]

    • Coupling: Couple the next Fmoc-protected amino acid using a standard coupling reagent like HBTU/DIPEA in DMF.[11]

    • Monitoring: Monitor coupling completion using a qualitative method like the Kaiser test.[13]

    • Washing: Wash the resin with DMF and DCM after each deprotection and coupling step.

    • Repeat this cycle for each amino acid in the sequence.[14]

  • Cleavage & Deprotection: Once the peptide is fully synthesized, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Application III: Nanoparticle and Surface Modification

Modifying surfaces with PEG chains, a process known as PEGylation, is a powerful strategy to improve the biocompatibility of materials, reduce non-specific protein adsorption (biofouling), and enhance the stability of nanoparticles in biological media.[15][16][17]

Expertise & Experience: The "Stealth" Effect and Functional Handles

Attaching PEG linkers to a nanoparticle surface creates a hydrophilic, flexible layer that sterically hinders the approach of proteins, effectively creating a "stealth" nanoparticle that can evade the immune system and circulate longer in the body.[1][18] this compound is an ideal candidate for this purpose. The hydroxyl group can be used to anchor the linker to a suitably activated surface. The methyl ester, after hydrolysis, provides a carboxylic acid handle on the nanoparticle's outer surface, ready for conjugation to targeting ligands, drugs, or imaging agents.[19][20]

Experimental Workflow: Two-Step Nanoparticle Functionalization

This workflow outlines the functionalization of an amine-coated nanoparticle (e.g., silica or iron oxide nanoparticles).

start Amine-Coated Nanoparticle (NP-NH₂) step2 Step 2: Surface Coupling start->step2 linker This compound step1 Step 1: Linker Activation (e.g., p-NCO-Ph-COCl) linker->step1 activated_linker OCN-Linker-COOMe step1->activated_linker activated_linker->step2 intermediate1 NP-NH-CO-NH-Linker-COOMe step2->intermediate1 step3 Step 3: Ester Hydrolysis (LiOH, THF/H₂O) intermediate1->step3 intermediate2 NP-Linker-COOH step3->intermediate2 step4 Step 4: Bioconjugation (EDC/NHS + Ligand-NH₂) intermediate2->step4 final_product Functionalized Nanoparticle (NP-Linker-Ligand) step4->final_product

Sources

Hydroxy-PEG3-methyl ester solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Hydroxy-PEG3-Methyl Ester in Organic Solvents

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of this compound, a critical bifunctional linker used extensively in drug development, bioconjugation, and proteomics. Designed for researchers, chemists, and formulation scientists, this document moves beyond simple data points to explore the underlying physicochemical principles governing its solubility, offering practical protocols and field-proven insights for its effective use.

Introduction: The Role and Significance of this compound

This compound is a discrete-length polyethylene glycol (dPEG®) derivative featuring a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group, separated by a three-unit ethylene glycol spacer. This structure imparts a unique amphiphilic character, making it a versatile tool in pharmaceutical and biotechnological research.[1][2]

The solubility of this linker is a paramount consideration for its application. Proper solvent selection is crucial for:

  • Reaction Efficiency: Ensuring reactants are fully solvated for optimal reaction kinetics in bioconjugation and synthesis.

  • Purification Processes: Enabling effective separation from starting materials and byproducts using techniques like chromatography and extraction.

  • Formulation & Dosing: Preparing stable, concentrated stock solutions for use in biological assays and pre-clinical studies.[3]

  • Modifying Drug Properties: The hydrophilic PEG spacer is often used to increase the aqueous solubility and improve the pharmacokinetic profile of parent molecules.[1][4]

Physicochemical Properties Governing Solubility

The solubility of this compound (Molecular Formula: C₁₀H₂₀O₆, Molecular Weight: 236.26 g/mol ) is dictated by its molecular structure.[5]

  • Hydrophilic Domains: The three ether linkages of the PEG chain and the terminal hydroxyl group are polar and capable of forming hydrogen bonds with protic solvents. These groups are the primary drivers of its solubility in water and polar organic solvents.[6][7]

  • Hydrophobic Domains: The methyl ester group and the ethylene backbone contribute a degree of non-polar character to the molecule.[8]

This balance of hydrophilic and hydrophobic regions allows it to bridge different polarity scales, a key feature of its utility as a linker.

Solubility Profile: A Guide to Solvent Selection

While precise quantitative solubility data (mg/mL) for every solvent is not always published, a reliable solubility profile can be established based on data from structurally analogous short-chain PEG linkers and fundamental chemical principles.[7] The following table provides a practical guide for solvent selection.

Solvent ClassSolvent ExampleExpected SolubilityRationale & Use Case
Polar Aprotic Dimethyl sulfoxide (DMSO)High Excellent for creating high-concentration stock solutions. Its hygroscopic nature means anhydrous grades should be used for moisture-sensitive reactions.[7][9][10]
Dimethylformamide (DMF)High A common solvent for chemical synthesis and conjugation reactions involving peptides and other biomolecules.[7]
Polar Protic Methanol (MeOH)High The hydroxyl group interacts favorably with the PEG chain. Useful for reactions and purification (e.g., chromatography).[7]
Ethanol (EtOH)High Similar to methanol; often used in downstream processing and formulation.[7]
Chlorinated Dichloromethane (DCM)Good Effective for dissolving the molecule for organic synthesis, work-up, and purification via normal-phase chromatography.[7]
Ethers Tetrahydrofuran (THF)Moderate to Good Solubility can be variable; useful in specific synthetic applications.[7]
Nitriles Acetonitrile (ACN)Good Widely used as a mobile phase component in reverse-phase HPLC for purification and analysis.[7]
Non-Polar Hexanes, TolueneLow to Insoluble The molecule's high polarity and hydrogen-bonding capacity make it poorly soluble in non-polar hydrocarbon solvents.

Disclaimer: This table provides an evidence-based guide. It is imperative for researchers to empirically verify the solubility for their specific application, concentration, and purity requirements.

Key Factors Influencing Dissolution

Achieving complete and rapid dissolution involves more than just selecting the right solvent. Several factors can influence the outcome:

  • Temperature: For many solvent-solute pairs, solubility increases with temperature. Gentle warming in a water bath (e.g., to 30-40°C) can significantly aid in dissolving the compound, especially when preparing concentrated solutions.[7]

  • Mechanical Agitation: Techniques like vortexing or placing the sample in a sonicator bath provide energy to break the crystal lattice of the solute and overcome kinetic barriers to dissolution.[7][11]

  • Solvent Purity: The presence of water can impact solubility, particularly in hygroscopic solvents like DMSO. Using fresh, anhydrous-grade solvents is a best practice for reproducible results.[7]

The following diagram illustrates the interplay of these critical factors.

Solubility Solubility of This compound Structure Molecular Structure (Amphiphilic) Structure->Solubility Purity Purity (Solute & Solvent) Structure->Purity Solvent Solvent Properties Solvent->Solubility Polarity Polarity & H-Bonding Solvent->Polarity Conditions External Conditions Conditions->Solubility Temp Temperature Conditions->Temp Agitation Agitation (Vortexing, Sonication) Conditions->Agitation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Equilibrate Solute & Solvent to Temp (T) exp1 Add excess solute to known solvent volume prep1->exp1 exp2 Agitate at Temp (T) for 24-48h to reach equilibrium exp1->exp2 exp3 Separate solid/liquid phases (Centrifugation) exp2->exp3 exp4 Withdraw precise aliquot of clear supernatant exp3->exp4 anl1 Dilute supernatant & quantify (e.g., HPLC) exp4->anl1 anl2 Calculate concentration (mg/mL or M) anl1->anl2

Caption: Experimental workflow for determining thermodynamic solubility.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [12]* Ventilation: Handle the compound and organic solvents in a well-ventilated area or a chemical fume hood. [13]* Hazard Profile: According to safety data, this compound may be harmful if swallowed and is classified as very toxic to aquatic life with long-lasting effects. [5]Avoid release into the environment and dispose of waste according to institutional and local regulations.

  • Storage: Store the compound in a tightly sealed container, typically at 2-8°C and protected from light, to ensure its stability. [6]

Conclusion

This compound is a highly valuable research tool whose efficacy is intrinsically linked to its solubility. Its amphiphilic nature renders it highly soluble in polar organic solvents like DMSO, DMF, and alcohols, and moderately soluble in chlorinated solvents like DCM. For applications requiring precise concentrations or exploring novel solvent systems, the experimental protocol detailed in this guide provides a robust framework for accurate solubility determination. By understanding the interplay of molecular structure, solvent properties, and external conditions, researchers can confidently and effectively utilize this versatile linker to advance their scientific objectives.

References

  • AxisPharm. Hydroxy-PEG-methyl ester. [Link]

  • DC Chemicals. This compound|MSDS. [Link]

  • Chevron. Safety Data Sheet. [Link]

  • Cenmed Enterprises. This compound (C007B-358544). [Link]

  • ScienceLab.com. Material Safety Data Sheet. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Biopharma PEG. PEG Linkers & Their Applications. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Hydroxy-PEG3-Methyl Ester as a Linker

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architect's View of a Linker

In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive tether. It is a critical architectural element that dictates the solubility, stability, pharmacokinetics, and ultimate efficacy of the entire construct.[][2][3] The choice of linker is a decision of causality; it directly influences the therapeutic index of the final molecule. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of a particularly versatile linker precursor: Hydroxy-PEG3-methyl ester. We will explore not just how it works, but why specific strategic choices are made in its application, grounding our discussion in the principles of organic chemistry and bioconjugation.

Part 1: Deconstructing the this compound Linker

This compound is a heterobifunctional linker belonging to the discrete polyethylene glycol (dPEG®) family.[4] Its structure is defined by two key features at opposite ends of a short, hydrophilic 3-unit PEG chain: a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group.[5][6] This dual-functionality is the source of its utility, offering orthogonal reactivity that allows for the sequential, controlled conjugation of two different molecules.

The central PEG chain itself is not trivial. It imparts critical properties:

  • Enhanced Solubility: The hydrophilic ethylene glycol repeats significantly improve the aqueous solubility of the linker and, consequently, of hydrophobic drug payloads it might carry.[2][7][8] This is crucial for preventing aggregation, a common failure point in ADC development.[2]

  • Biocompatibility & Low Immunogenicity: PEG is well-established as a biocompatible polymer that can shield the conjugated molecule from the immune system, a "stealth" effect that can reduce immunogenicity and prolong circulation time.[][7][8]

  • Defined Spacer Length: The discrete length of the PEG3 chain provides precise control over the distance between the two conjugated molecules, which can be critical for optimizing biological activity and overcoming steric hindrance.[9]

The Two Faces of Reactivity: Orthogonal Chemical Handles

The core mechanism of this linker lies in the differential reactivity of its terminal groups. The hydroxyl group is a weak nucleophile that requires chemical activation to participate in conjugation, while the methyl ester is relatively stable but can be hydrolyzed to a reactive carboxylic acid. This allows a scientist to address one end of the linker while the other remains dormant, a principle known as orthogonal protection strategy.

Caption: Orthogonal reaction pathways for this compound.

Part 2: The Mechanism of Action in Practice: A Two-Act Play

The application of this linker is a stepwise process. The order of operations—whether to functionalize the hydroxyl or the ester end first—is a strategic decision based on the stability of the molecules to be conjugated (e.g., a large antibody vs. a small molecule drug) to the required reaction conditions.

Act I: Activating and Conjugating the Hydroxyl Terminus

The terminal hydroxyl group is not sufficiently reactive for direct bioconjugation under physiological conditions.[10] Its utility is unlocked through chemical activation, converting it into a group that is either a better leaving group or more susceptible to nucleophilic attack.

Common Activation Chemistries:

  • Conversion to a Sulfonate Ester (Tosylate/Mesylate): Treating the hydroxyl group with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base converts it into a tosylate or mesylate. These are excellent leaving groups, making the terminal carbon highly susceptible to nucleophilic attack by amines or thiols on a target biomolecule, forming a stable secondary amine or thioether bond.[4]

  • Activation with Carbonylating Agents: Reagents like N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI) react with the hydroxyl group to form an activated intermediate (an NHS carbonate or an imidazolyl carbamate).[10][11] This intermediate readily reacts with primary amines (e.g., lysine residues on an antibody) to form a highly stable carbamate linkage.[12]

Experimental Protocol: Activation of Hydroxyl-PEG3-Methyl Ester with DSC and Conjugation to an Amine

This protocol describes a two-step process: first, the activation of the hydroxyl group, and second, the conjugation to an amine-containing molecule (Molecule A).

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Molecule A (containing a primary amine)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Activation Step (Anhydrous Conditions): a. Dissolve this compound (1.0 eq) in anhydrous DCM. b. Add DSC (1.2 eq) and pyridine (1.5 eq) to the solution. c. Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 4-6 hours. d. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the PEG3-NHS carbonate intermediate. e. Upon completion, evaporate the solvent under reduced pressure. The crude activated linker can be used directly or purified by column chromatography. Self-Validation Insight: Running a small-scale test reaction and confirming the mass of the activated intermediate by MS is critical before committing large quantities of valuable biomolecules.

  • Conjugation Step (Aqueous Conditions): a. Dissolve the amine-containing Molecule A in the reaction buffer (e.g., PBS, pH 7.5). The concentration should be optimized based on the molecule's properties (typically 1-10 mg/mL for proteins). b. Dissolve the activated PEG3-NHS carbonate linker in a compatible organic solvent (e.g., DMSO, DMF) to prepare a concentrated stock solution. c. Add the linker stock solution to the solution of Molecule A dropwise while gently stirring. A typical molar excess of linker to reactive sites on Molecule A is 5-20 fold. d. Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. e. Quench the reaction by adding a small-molecule amine like Tris or glycine to consume any unreacted NHS ester. f. Purify the resulting conjugate (Molecule A-PEG3-methyl ester) using an appropriate method, such as size-exclusion chromatography (SEC) for proteins, to remove excess linker and byproducts. g. Characterize the conjugate by SDS-PAGE, MS, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) or conjugation efficiency.

Act II: Unmasking and Engaging the Ester Terminus

Once the first molecule is securely attached via the hydroxyl end, the methyl ester provides the second handle for conjugation.

Mechanism: Saponification and Amide Bond Formation

  • Hydrolysis (Saponification): The methyl ester is chemically stable under the neutral to slightly basic conditions used for the first conjugation.[13] To make it reactive, it must be hydrolyzed to a carboxylic acid. This is typically achieved by saponification—reaction with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous or mixed aqueous/organic solvent system.[6][14] The reaction is irreversible and proceeds to completion.[14]

  • Activation of the Carboxylic Acid: The newly formed carboxylic acid is, like the initial hydroxyl group, not reactive enough for direct conjugation. It is most commonly activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS.[15][16] This forms a highly amine-reactive NHS ester intermediate in situ.

  • Final Conjugation: This activated NHS ester readily reacts with a primary amine on the second molecule (Molecule B, e.g., a cytotoxic drug) to form a stable amide bond, completing the linkage.[15]

Caption: A typical experimental workflow for dual conjugation.

Part 3: Field-Proven Insights & Data-Driven Decisions

The theoretical mechanism is only valuable when translated into practice. A senior scientist's expertise lies in navigating the nuances that determine experimental success.

Stability Considerations: A Balancing Act

The stability of the ester and the final linkages is paramount. While the methyl ester is generally stable, the choice of hydrolysis conditions must be carefully managed to avoid denaturing sensitive biomolecules like antibodies.

Linkage / GroupStability ConditionHalf-life (t½)Rationale & Implications
Methyl Ester Physiological pH (~7.4)Generally stableSuitable for initial conjugation steps without premature hydrolysis.
Methyl Ester Basic pH (e.g., pH 12)Rapidly HydrolyzedThe basis for the deprotection step. Conditions must be optimized to be harsh enough for hydrolysis but gentle enough to preserve the first conjugated molecule.[13]
NHS Ester Aqueous Buffer, pH 7.5~1 hourNHS esters are susceptible to hydrolysis, which competes with the desired conjugation reaction. Reactions should be performed efficiently.[17]
NHS Ester Aqueous Buffer, pH 8.5~10 minutesHigher pH increases the rate of both conjugation and hydrolysis. A pH of 8.0-8.5 is often a compromise for efficient amine coupling.[17]
Carbamate Bond Physiological ConditionsHighly StableFormed from the activated hydroxyl end, this linkage provides excellent stability in vivo.
Amide Bond Physiological ConditionsHighly StableFormed from the activated carboxyl end, this is one of the most stable bonds in bioconjugation, ensuring payload integrity.[15]

Data in the table is illustrative, based on established chemical principles. Actual half-lives are system-dependent.

Causality in Protocol Design: Why We Choose...
  • ...Anhydrous Solvents for Activation? Reagents like DSC and TsCl are highly sensitive to water. Performing the initial activation steps in anhydrous (dry) solvents prevents reagent decomposition and ensures high activation efficiency.

  • ...Sulfo-NHS over NHS for Protein Work? When activating the carboxylic acid on a large, fully aqueous biomolecule conjugate, using the sulfonated, water-soluble Sulfo-NHS instead of NHS prevents precipitation and improves reaction kinetics in the buffer.

  • ...A Molar Excess of Linker? Driving the reaction to completion and achieving a higher degree of labeling (e.g., a higher DAR on an antibody) often requires using a molar excess of the activated linker. This pushes the reaction equilibrium towards the product. The excess is then removed during purification.

  • ...SEC for Purification? Size-exclusion chromatography is a powerful, non-denaturing method for separating a large, conjugated antibody from small molecules like the unreacted linker and byproducts based on their differences in size.

Conclusion

This compound is more than a simple spacer; it is a sophisticated tool for chemical construction. Its mechanism of action is rooted in the deliberate, sequential manipulation of its two orthogonal reactive termini. By understanding the underlying principles of hydroxyl activation, ester hydrolysis, and the kinetics of the subsequent conjugation reactions, researchers can harness this linker to build precisely defined, effective therapeutic agents. The key to success is not just following a protocol, but understanding the chemical causality at every step, allowing for intelligent optimization and troubleshooting—the true hallmark of an expert application scientist.

References

  • Li, G., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Available from: [Link]

  • ADC Review. PEG Linkers. Available from: [Link]

  • Creative Biolabs. What are PEG Linkers?. Available from: [Link]

  • Dalzini, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Available from: [Link]

  • Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Available from: [Link]

  • Bioconjugate Chemistry. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. PubMed. Available from: [Link]

  • St. Amant, A. H., & Van Veller, B. (2018). Chemoselective Hydroxyl Group Transformation: An Elusive Target. NIH National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. (2023). Aqueous Activation of RNA 2′-OH for Conjugation with Amines and Thiols. Bioconjugate Chemistry. Available from: [Link]

  • ResearchGate. (2017). May I know feasible ways to form a complex (conjugation) between amino or carboxyl group in amino acid with hydroxyl group of a different compound?. Available from: [Link]

  • van der Vlies, A. J., et al. (2007). The effect of the linker on the hydrolysis rate of drug-linked ester bonds. PubMed. Available from: [Link]

  • PubMed. (2024). Aqueous Activation of RNA 2'-OH for Conjugation with Amines and Thiols. Available from: [Link]

  • Verdoes, M., et al. (2017). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. NIH National Center for Biotechnology Information. Available from: [Link]

  • Di, L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available from: [Link]

  • AxisPharm. Hydroxy-PEG-methyl ester. Available from: [Link]

  • Privett, O. S., & Nutter, L. J. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. PubMed. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • MolecularCloud. (2022). PEG Linkers And Their Applications In Different Fields. Available from: [Link]

  • Wikipedia. Ester hydrolysis. Available from: [Link]

  • University of Siena. (2022). New reactions and substrates for orthogonal bioconjugation. Available from: [Link]

  • Ayoola, A. A., et al. (2015). Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. ResearchGate. Available from: [Link]

  • Wagner, C. R. (2013). Ester Bonds in Prodrugs. ACS Chemical Biology. Available from: [Link]

  • Taylor & Francis Online. (2010). Preparation of Methyl Ester Precursors of Biologically Active Agents. Available from: [Link]

  • Glycomindsynth. Hydroxy PEG. Available from: [Link]

  • MDPI. (2019). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Available from: [Link]

  • ACS Publications. (2014). PEG–Peptide Conjugates. Biomacromolecules. Available from: [Link]

  • CentAUR. (2014). PEG−peptide conjugates. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Hydroxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe and effective handling of Hydroxy-PEG3-methyl ester. As a bifunctional linker molecule widely employed in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs), its chemical integrity and proper handling are paramount to both experimental success and laboratory safety.[1][2] This document moves beyond a simple safety data sheet (SDS) to explain the causality behind recommended procedures, ensuring a self-validating system of protocols grounded in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a hydrophilic polyethylene glycol (PEG) derivative featuring a terminal hydroxyl (-OH) group and a methyl ester (-COOCH3) group.[1] The PEG chain confers aqueous solubility, a critical attribute for many biological applications, while the terminal functional groups allow for sequential chemical modifications.[1][2][3] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource(s)
Chemical Name Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester[2]
Synonyms HO-PEG3-COOMe, Hydroxy-PEG3-C2-methyl ester[2]
CAS Number 2086688-97-1, 1353009-87-7[2][4]
Molecular Formula C10H20O6[2][4]
Molecular Weight 236.26 g/mol [2][4]
Appearance Solid or Liquid[3][4]
Solubility Soluble in Water, DMSO, DMF, DCM[2]

Section 2: Hazard Identification and Risk Assessment

While most polyethylene glycols are regarded as having low toxicity, it is crucial to handle all chemical reagents with a comprehensive understanding of their potential hazards.[5][6] One supplier's Safety Data Sheet (SDS) provides specific GHS classifications for this compound.

Hazard ClassGHS ClassificationHazard StatementSource
Acute Oral Toxicity Category 4H302: Harmful if swallowed[4]
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life[4]
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects[4]

Expert Analysis of Risk:

  • Human Health: The primary risks to laboratory personnel are associated with accidental ingestion and irritation upon contact with skin or eyes.[4][7] While PEG compounds are generally not considered potent skin irritants, repeated or prolonged contact should be avoided.[6][8] Inhalation of aerosols or dust (if in solid form) should also be minimized.[5]

  • Chemical Reactivity: The terminal hydroxyl and methyl ester groups are not hyper-reactive but possess vulnerabilities. The methyl ester is susceptible to hydrolysis under strongly basic or acidic conditions, a critical consideration for reaction planning and storage.[2][9] The compound should be kept away from strong oxidizing agents.[4]

  • Environmental Hazard: The classification of "very toxic to aquatic life" is significant.[4] This dictates that the compound and its containers must not be disposed of in regular waste streams or washed down the drain, as this can impact wastewater treatment processes and aquatic ecosystems.[10][11]

Section 3: Hierarchy of Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential, prioritizing engineering and administrative controls to minimize exposure, with PPE serving as the final barrier.

cluster_0 Hierarchy of Safety Controls A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: The hierarchy of controls prioritizes institutional safety measures over individual protection.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, especially weighing of solids and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]

  • Safety Shower & Eyewash Station: These must be accessible and regularly tested.[4]

Personal Protective Equipment (PPE): The selection of PPE is the final and critical line of defense.

PPE ItemSpecificationRationaleSource(s)
Eye/Face Protection Safety goggles with side-shields or a face shield.Protects eyes from splashes of the chemical.[4][5][7]
Hand Protection Chemical-resistant nitrile gloves (min. thickness >0.11 mm).Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[5][7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection Not generally required for small quantities in a fume hood. Use a NIOSH-approved respirator if generating dust or aerosols outside of a hood.Prevents inhalation of airborne particles.[5]

Section 4: Standard Operating Procedures (SOPs)

Adherence to standardized workflows minimizes variability and enhances safety.

A Receipt & Storage (-20°C, Inert Gas) B Equilibration (Warm to Room Temp) A->B C Handling in Fume Hood (Weighing/Dissolving) B->C D Experimental Use C->D E Waste Disposal (Hazardous Waste) D->E

Caption: General laboratory workflow for this compound.

Receipt and Long-Term Storage Protocol

Causality: Proper storage is essential to prevent degradation from moisture, oxidation, and temperature fluctuations, ensuring the compound's activity and purity.[12] Sensitive PEG derivatives require specific conditions to avoid loss of activity.[12]

  • Inspection: Upon receipt, inspect the container for damage.

  • Inert Atmosphere: For long-term storage, the container should be backfilled with an inert gas like nitrogen or argon.[12]

  • Storage Conditions: Store the tightly sealed container in the dark at -20°C or colder.[4][12]

  • Desiccation: Place the container inside a secondary container with a desiccant to protect from ambient moisture.[12]

Solution Preparation Protocol

Causality: This procedure is designed to prevent inhalation of airborne particles and ensure accurate concentration measurements. Allowing the container to warm prevents water condensation, which can hydrolyze the compound or affect weighing accuracy.[12]

  • Equilibration: Remove the container from the freezer and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture.[12]

  • Work Area: Perform all subsequent steps in a certified chemical fume hood.[7]

  • Weighing: Carefully weigh the desired amount of the compound into a suitable vessel. Handle solids gently to minimize dust generation.

  • Dissolution: Add the desired solvent to the solid slowly to avoid splashing.[5] Ensure complete dissolution before use in an experiment.

  • Post-Handling: After use, backfill the original container with inert gas, seal tightly, and return to the recommended storage conditions.[12] Wash hands thoroughly.[7]

Section 5: Emergency Procedures

Rapid and correct response to an accidental exposure or spill is critical.

Caption: Emergency response flowchart for accidental exposure.

First Aid Measures

The following table summarizes the immediate actions to be taken following exposure.

Exposure RouteFirst Aid ProcedureSource(s)
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][7][13]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Seek prompt medical attention.[4][7][14]
Inhalation Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4][7][13]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][7]
Accidental Release Measures
  • Evacuate: Ensure non-essential personnel are clear of the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear all appropriate personal protective equipment as described in Section 3.[7]

  • Containment: Mix the spill with sand, diatomite, or another inert absorbent material.[4][7]

  • Collection: Carefully sweep up the absorbed material and place it into a tightly closed, appropriately labeled container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly.

  • Environmental Protection: Do not allow the material or cleanup materials to enter drains or water courses.[4][7]

Section 6: Waste Disposal

Causality: Due to its classification as very toxic to aquatic life, proper disposal is a critical regulatory and environmental responsibility.[4]

  • Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's guidelines.[10]

  • Labeling: Collect all waste, including contaminated consumables (e.g., gloves, pipette tips) and empty containers, in a clearly labeled, sealed, and chemically compatible container.[10]

  • Disposal Route: Arrange for disposal as special/hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[7][10]

  • Prohibited Disposal: DO NOT pour waste down the drain or dispose of it in regular trash.[10][11]

Section 7: References

  • BroadPharm. (2016, October 5). Safety Data Sheet. Link

  • Benchchem. Personal protective equipment for handling THP-PEG1-Boc. Link

  • DC Chemicals. (2025, November 10). This compound|MSDS. Link

  • Reinste Updates. Navigating PEG Derivatives: A Comprehensive Guide to Handling, Storage, and Safety for Indian R&D. Link

  • Benchchem. Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals. Link

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Link

  • JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. Link

  • Wisconsin Department of Natural Resources. Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Link

  • TargetMol. Safety Data Sheet. Link

  • AxisPharm. Hydroxy-PEG-methyl ester. Link

  • Chevron. (2023, July 26). Safety Data Sheet. Link

  • Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [YouTube]. Link

  • MedKoo Biosciences. Hydroxy-PEG3-methylamine | CAS# 90430-59-4. Link

  • Chemistry For Everyone. (2025, February 28). How To Dispose Of Polyethylene Glycol 3350? [YouTube]. Link

  • Coast2Coast. (2024, January 31). First Aid for Chemical Exposure. Link

  • Lotte Chemical Corporation. (2023, September 21). Safety Data Sheet(SDS). Link

  • ChemicalBook. This compound (2086688-97-1). Link

  • Cenmed Enterprises. This compound (C007B-358544). Link

  • Shaanxi Xin yan Bomei Biotechnology Co., Ltd. Hydroxy-PEG3-methyl ester_2086688-97-1. Link

  • MDRN Skincare. Safety assessment on polyethylene glycols (PEGs) and their derivatives. Link

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Conjugation of Hydroxy-PEG3-methyl ester to Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Strategic PEGylation for Enhanced Biomolecule Performance

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a premier bioconjugation strategy employed to enhance the therapeutic and diagnostic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1][2][3] The choice of PEGylating reagent is critical and dictates the strategy for successful conjugation.

This guide focuses on the effective utilization of Hydroxy-PEG3-methyl ester, a heterobifunctional linker possessing a terminal hydroxyl group and a methyl ester. The presence of the short, discrete PEG linker (PEG3) imparts hydrophilicity, potentially increasing the solubility of the conjugated molecule.[4] However, the methyl ester group is not intrinsically reactive towards primary amines under physiological conditions typically required for biomolecule stability. Direct amidation of a methyl ester often necessitates harsh conditions, such as high temperatures or the presence of a strong base, which are generally incompatible with maintaining the structural and functional integrity of proteins.[5][6][7]

Therefore, this document details a robust and reliable two-step protocol. This strategy first involves the hydrolysis of the methyl ester to a carboxylic acid, followed by its activation to an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated PEG reagent can then be efficiently conjugated to primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) on the target biomolecule.[8][9] This approach ensures a high degree of control over the reaction and preserves the bioactivity of the molecule of interest.

Reaction Schematics and Workflow

The overall strategy for conjugating this compound to a primary amine-containing biomolecule is a two-stage process. The first stage is the conversion of the relatively unreactive methyl ester to a carboxylic acid. The second stage involves the activation of this carboxylic acid and its subsequent reaction with the primary amine.

Stage 1: Hydrolysis of this compound

The initial step is the base-catalyzed hydrolysis of the methyl ester to yield the corresponding carboxylate salt, which is then protonated to form the carboxylic acid.

Hydrolysis_Reaction reagent This compound conditions 1. NaOH (aq) 2. HCl (aq) reagent->conditions product Hydroxy-PEG3-carboxylic acid conditions->product

Caption: Hydrolysis of this compound to its carboxylic acid derivative.

Stage 2: Activation and Conjugation to a Primary Amine

The newly formed carboxylic acid is then activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a highly reactive NHS ester that readily couples with primary amines on the target biomolecule to form a stable amide bond.

Activation_Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation peg_acid Hydroxy-PEG3-carboxylic acid edc_nhs EDC, NHS peg_acid->edc_nhs activated_peg Amine-Reactive Hydroxy-PEG3-NHS ester edc_nhs->activated_peg biomolecule Biomolecule-NH₂ activated_peg->biomolecule conjugate PEGylated Biomolecule biomolecule->conjugate

Caption: Workflow for the activation of Hydroxy-PEG3-carboxylic acid and subsequent conjugation to a primary amine-containing biomolecule.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the hydrolysis, activation, and conjugation processes.

Protocol 1: Hydrolysis of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Deionized water

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • pH indicator strips or a calibrated pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in deionized water.

  • Base Hydrolysis: Add 1 M NaOH solution dropwise while stirring until the pH of the solution is approximately 12-13.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization and Acidification: After completion of the reaction, cool the mixture in an ice bath and carefully add 1 M HCl solution dropwise to neutralize the excess NaOH and then acidify the solution to a pH of 2-3.

  • Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the Hydroxy-PEG3-carboxylic acid.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Conjugation of Hydroxy-PEG3-carboxylic acid to Primary Amines

Materials:

  • Hydroxy-PEG3-carboxylic acid (from Protocol 1)

  • Amine-containing biomolecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (100 mM, pH 4.5-6.0)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer (100 mM, pH 7.2-8.5). Crucially, avoid buffers containing primary amines, such as Tris. [10]

  • Quenching Buffer: Glycine or Tris buffer (1 M, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography columns)

Procedure:

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in the chosen Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • PEG Activation:

    • Immediately before use, dissolve the Hydroxy-PEG3-carboxylic acid in the Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of both EDC and NHS to the PEG solution.

    • Incubate the activation mixture for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.

  • Conjugation Reaction:

    • Promptly add the activated PEG solution to the biomolecule solution. A molar excess of 10 to 50-fold of the activated PEG over the biomolecule is a common starting point, but this should be optimized for the desired degree of PEGylation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for an additional 30 minutes.

  • Purification: Purify the PEGylated conjugate from excess PEG reagent and reaction byproducts. The choice of purification method will depend on the properties of the biomolecule.

    • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted PEG molecules.[][12][13]

    • Ion Exchange Chromatography (IEX): Can be used to separate molecules based on differences in charge, which may be altered by PEGylation.[][12][14]

  • Analysis and Characterization: Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight, and use techniques like HPLC and mass spectrometry to determine the degree of PEGylation and confirm the identity of the final product.

Scientific Rationale and Key Considerations

  • pH Control: The pH is a critical parameter throughout the conjugation process. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). In contrast, the reaction of the NHS ester with the primary amine of the biomolecule is favored at a slightly alkaline pH (7.2-8.5), where the amine is deprotonated and thus more nucleophilic.[9][15]

  • Stoichiometry: The molar ratio of the activated PEG reagent to the biomolecule will directly influence the degree of PEGylation. A higher molar excess of PEG will generally result in a higher degree of modification. This parameter must be empirically optimized to achieve the desired balance between enhanced properties and preservation of biological activity.

  • Hydrolysis of Activated Esters: The NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[9][16] Therefore, the activated PEG should be used immediately, and the conjugation reaction should be performed within a reasonable timeframe.

  • Biomolecule Stability: It is imperative to ensure that the chosen reaction conditions (pH, temperature, buffer composition) are compatible with the stability and activity of the target biomolecule.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low PEGylation Efficiency Incomplete hydrolysis of the methyl ester.Verify the completion of the hydrolysis step using analytical methods before proceeding.
Inefficient activation of the carboxylic acid.Ensure EDC and NHS are fresh and used in sufficient molar excess. Optimize the activation pH and time.
Hydrolysis of the activated NHS ester.Use the activated PEG solution immediately. Perform the conjugation at a lower temperature (4°C).
Low reactivity of the target primary amines.Increase the pH of the conjugation buffer (up to ~8.5) to enhance the nucleophilicity of the amines.
Precipitation of Biomolecule The organic solvent from the PEG activation step is incompatible with the biomolecule.If the activated PEG is prepared in a water-miscible organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10%).
Aggregation due to excessive modification.Reduce the molar excess of the activated PEG reagent.
Loss of Biological Activity PEGylation at or near the active site.Reduce the degree of PEGylation by lowering the PEG-to-biomolecule molar ratio. Consider site-specific PEGylation strategies if possible.[17][18]
Denaturation of the biomolecule due to reaction conditions.Perform the reaction at a lower temperature and ensure the pH is within the stability range of the biomolecule.

Conclusion

The conjugation of this compound to primary amines is most effectively and reliably achieved through a two-step process of hydrolysis followed by activation and coupling. This approach circumvents the need for harsh reaction conditions that could compromise the integrity of sensitive biomolecules. By carefully controlling the reaction parameters, particularly pH and stoichiometry, researchers can successfully synthesize well-defined PEGylated conjugates with enhanced properties for a wide range of applications in research, diagnostics, and drug development.

References

  • Fábrega-Ferrer, M., et al. (2018). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods in Molecular Biology, 1699, 237-259. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Bioconjugate Chemistry, 17(5), 1323-1329. Retrieved from [Link]

  • Fábrega-Ferrer, M., et al. (2018). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. In Protein PEGylation (pp. 237-259). Springer, New York, NY. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of PEGylated Proteins. ResearchGate. Retrieved from [Link]

  • Glen Research. (2020). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. Retrieved from [Link]

  • Jevsevar, S., et al. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. Retrieved from [Link]

  • Gauthier, M. A., & Tirelli, N. (2008). Overcoming barriers to poor protein PEGylation efficiency. Espace INRS. Retrieved from [Link]

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Comparison of reaction rates of NHS esters of mPEG with amino and alcohol group. RSC Advances, 6(81), 77893-77900. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. International Journal of Biological Macromolecules, 242, 124801. Retrieved from [Link]

  • Gabriel, R. (1984). Selective amidation of fatty methyl esters with N-(2-aminoethyl)-ethanolamine under base catalysis. Journal of the American Oil Chemists' Society, 61(4), 794-797. Retrieved from [Link]

  • M., A. A., et al. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. Polymers, 14(21), 4583. Retrieved from [Link]

  • Sreńscek-Nazzal, J., et al. (2019). Amidation of fatty acid methyl ester using metal oxides and hydroxides as catalysts. Reaction Kinetics, Mechanisms and Catalysis, 128(2), 737-754. Retrieved from [Link]

  • Kostadinov, K. D., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(29), 18783-18790. Retrieved from [Link]

  • Valente, A., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(11), 1366. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-358544). Retrieved from [Link]

  • Zarrabi, A., et al. (2014). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Iranian Journal of Pharmaceutical Research, 13(2), 405-414. Retrieved from [Link]

  • Mero, A., et al. (2014). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry, 25(6), 1168-1176. Retrieved from [Link]

  • Moghimi, S. M., & Simberg, D. (2024). PEGylation technology: addressing concerns, moving forward. Drug Delivery and Translational Research, 1-7. Retrieved from [Link]

  • Kostadinov, K. D., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(29), 18783-18790. Retrieved from [Link]

  • DC Chemicals. (n.d.). This compound MSDS. Retrieved from [Link]

  • RuixiBio. (2024). Hydroxy-PEG3-C2-methyl ester. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging Hydroxy-PEG3-methyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them.[4][5][][7][8] The linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[5][9] Polyethylene glycol (PEG) chains are among the most common motifs used in linker design, prized for their ability to enhance aqueous solubility and provide synthetic flexibility.[4][5][][9][10][11] This document provides an in-depth guide for researchers on the strategic application of Hydroxy-PEG3-methyl ester , a versatile bifunctional linker, in the rational design and synthesis of novel PROTACs. We will explore the causality behind synthetic choices, provide detailed, self-validating protocols, and discuss the critical implications of linker chemistry on final PROTAC activity.

The Central Role of the Linker in PROTAC Efficacy

PROTACs operate by hijacking the cell's native ubiquitin-proteasome system.[1][12][13] The linker's primary role is to connect the two ligand moieties, but it is far from a passive spacer. Its length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, which is paramount for efficient ubiquitin transfer and subsequent degradation.[5][9]

Flexible linkers, such as those based on alkyl or PEG chains, are widely used and allow the PROTAC to adopt various conformations, facilitating the formation of a stable ternary complex.[4][7] PEG linkers, in particular, offer several distinct advantages:

  • Enhanced Solubility: The repeating ethylene glycol units are hydrophilic, which can improve the water solubility of the often large and hydrophobic PROTAC molecule, a common challenge in drug development.[4][10][11]

  • Tunable Properties: The length of the PEG chain can be systematically varied to optimize the distance between the POI and E3 ligase, a critical parameter for degradation efficiency.[5][10][11]

  • Synthetic Tractability: Bifunctional PEG motifs enable the rapid and modular assembly of PROTAC libraries for efficient optimization.[5][10][11]

The following diagram illustrates the fundamental mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ub Ubiquitination Cascade POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary E1 E1 Ub-Activating E2 E2 Ub-Conjugating E1->E2 Transfers Ub Ub Ubiquitin PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Strategic Utility of this compound

This compound is a heterobifunctional linker. This means it possesses two different reactive functional groups—a primary hydroxyl (-OH) group and a methyl ester (-COOCH₃)—that can be addressed with orthogonal chemical strategies.

Caption: Functional groups of the this compound linker.

This bifunctionality is highly advantageous for a stepwise PROTAC synthesis. It allows a medicinal chemist to couple one half of the molecule (e.g., the POI ligand) to the hydroxyl group while the methyl ester remains protected. Subsequently, the ester can be hydrolyzed to reveal a carboxylic acid, which is then activated for coupling to the second half (e.g., the E3 ligase ligand). This controlled, sequential approach prevents undesired side reactions, such as homodimerization of ligands, and simplifies purification.

The general synthetic workflow is depicted below.

Synthesis_Workflow start Ligand 1 + This compound step1 Step 1: First Coupling (e.g., Mitsunobu, Etherification) start->step1 intermediate1 Intermediate 1 (Ligand 1-PEG3-methyl ester) step1->intermediate1 step2 Step 2: Ester Hydrolysis (e.g., LiOH, NaOH) intermediate1->step2 intermediate2 Intermediate 2 (Ligand 1-PEG3-COOH) step2->intermediate2 step3 Step 3: Second Coupling (Amide bond formation with Ligand 2) intermediate2->step3 final_protac Final PROTAC step3->final_protac purify Purification & Analysis (RP-HPLC, LC-MS, NMR) final_protac->purify

Caption: General workflow for PROTAC synthesis using the linker.

Experimental Protocols

The following protocols provide a generalized framework. Researchers must adapt concentrations, equivalents, and reaction times based on the specific properties of their POI and E3 ligase ligands.

Protocol 1: Coupling of a Phenolic Ligand via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for coupling a primary alcohol to a phenolic hydroxyl group, forming a stable ether linkage.

  • Principle: The reaction converts the primary alcohol of the PEG linker into a good leaving group in situ, allowing for nucleophilic attack by the phenolate of the POI or E3 ligand.

  • Expertise & Experience: Using pre-dried reagents and an inert atmosphere is critical as the phosphonium intermediates are moisture-sensitive. Adding the DEAD or DIAD reagent slowly at 0 °C helps control the exotherm and minimize side products.

ReagentM.W.EquivalentsPurpose
Ligand with Phenolic -OH-1.0PROTAC building block
This compound208.231.2Linker
Triphenylphosphine (PPh₃)262.291.5Mitsunobu reagent
DIAD or DEAD-1.5Mitsunobu reagent (Azodicarboxylate)
Anhydrous THF--Solvent

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the phenolic ligand (1.0 eq) and this compound (1.2 eq) in anhydrous THF.

  • Add triphenylphosphine (1.5 eq) to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly, add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the consumption of the starting ligand using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product (Ligand-O-PEG3-methyl ester) via flash column chromatography on silica gel.

Protocol 2: Saponification (Hydrolysis) of the Methyl Ester

This step deprotects the carboxylic acid, preparing the linker for the second coupling reaction.

  • Principle: Base-catalyzed hydrolysis of the ester to a carboxylate salt, followed by acidic workup to yield the carboxylic acid.

  • Trustworthiness: The reaction's completion can be easily verified by LC-MS, observing the mass shift from the methyl ester to the free acid. It is crucial to ensure all base is neutralized during workup to avoid issues in the subsequent amide coupling step.

Procedure:

  • Dissolve the purified Ligand-O-PEG3-methyl ester intermediate (1.0 eq) in a 2:1 mixture of THF and water.[8][14]

  • Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0-5.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-6 hours.

  • Monitoring: Check for the disappearance of the starting material by LC-MS.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify the solution to pH ~3-4 by the slow addition of 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid product (Ligand-O-PEG3-COOH). This product is often used in the next step without further purification.

Protocol 3: Final Amide Bond Formation

This final step connects the two halves of the PROTAC molecule.

  • Principle: A peptide coupling reagent activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine on the second ligand.

  • Expertise & Experience: Reagents like HATU are preferred over carbodiimides (EDC, DCC) for valuable substrates as they are highly efficient, react faster, and minimize the risk of racemization if chiral centers are present.[8][14] The inclusion of a non-nucleophilic base like DIPEA is essential to neutralize the acid formed and drive the reaction to completion.

ReagentM.W.EquivalentsPurpose
Ligand-O-PEG3-COOH-1.0Intermediate from Protocol 2
Ligand with Amine (-NH₂ or -NHR)-1.1Second PROTAC building block
HATU380.231.2Peptide coupling reagent
DIPEA129.243.0Non-nucleophilic base
Anhydrous DMF--Solvent

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) and the amine-containing ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Track the reaction progress by LC-MS until the starting acid is fully consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the final PROTAC using reverse-phase preparative HPLC (RP-HPLC). This is often necessary for PROTACs due to their polarity and high molecular weight.

Advanced Considerations: The Amide-to-Ester Substitution Strategy

While this guide focuses on creating robust ether and amide linkages, the this compound linker can also be used to create an ester linkage within the PROTAC backbone. This can be achieved by coupling a ligand containing a carboxylic acid to the linker's hydroxyl group (e.g., via Steglich esterification).

This "amide-to-ester" substitution is an emerging strategy in PROTAC design.[3][15][16][17] Amide bonds are common due to their stability and reliable synthesis. However, they can contribute to low cellular permeability.[3][15] Research has shown that replacing a key amide bond with a less polar ester can significantly improve a PROTAC's permeability, leading to enhanced cellular activity and more potent protein degradation, without necessarily compromising plasma stability.[12][15][16][17]

  • Key Insight: The improved cellular degradation observed with ester-PROTACs is often driven by their enhanced ability to cross the cell membrane, rather than changes in ternary complex formation.[15][16][17]

  • Caveat: While often sufficiently stable, esters are more susceptible to hydrolysis by plasma esterases than amides. Therefore, the stability of any ester-containing PROTAC must be carefully evaluated in plasma.[16] However, studies have shown that bulky ligands adjacent to the ester can provide steric protection against hydrolysis.[15][16]

Purification and Characterization of PEGylated PROTACs

The purification of PROTACs, especially those containing PEG linkers, can be challenging due to their unique physicochemical properties.

  • Chromatography: Reverse-phase HPLC is the most powerful method for final purification.[] Size-exclusion chromatography (SEC) can be useful for removing unreacted small molecules but is less effective at separating PROTACs with minor structural differences.[][19][20] Ion-exchange chromatography can be effective if the PROTAC possesses a net charge that is sufficiently different from impurities.[][19][20][21]

  • Characterization: The identity and purity of the final PROTAC must be rigorously confirmed.

    • LC-MS: To confirm the correct mass and assess purity.

    • ¹H and ¹³C NMR: To confirm the chemical structure and the successful formation of the new covalent bonds. The characteristic repeating signals of the PEG linker should be readily identifiable.

    • HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular formula.

Conclusion

This compound is a powerful and versatile building block for the modular synthesis of PROTACs. Its orthogonal end-groups enable a controlled and sequential synthetic strategy, minimizing side products and simplifying purification workflows. By understanding the underlying chemical principles and carefully selecting coupling strategies—including the potential for strategic amide-to-ester substitutions—researchers can efficiently generate novel PROTACs. The detailed protocols and expert insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to harness the therapeutic potential of targeted protein degradation.

References

  • Linkers in PROTACs - Precise PEG . (n.d.). Precise PEG. Retrieved January 16, 2026, from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review . Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved January 16, 2026, from [Link]

  • Gapon, L., et al. (2020). Novel approaches for the rational design of PROTAC linkers . RSC Medicinal Chemistry, 11(10), 1139-1151. Retrieved January 16, 2026, from [Link]

  • Hanzl, A., et al. (2022). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity . SciSpace. Retrieved January 16, 2026, from [Link]

  • Hanzl, A., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity . Journal of Medicinal Chemistry, 65(5), 4359-4375. Retrieved January 16, 2026, from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? . (2022, August 9). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • He, M., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs . Acta Pharmaceutica Sinica B, 14(1), 107-124. Retrieved January 16, 2026, from [Link]

  • Dal Bello, J., et al. (2022). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications . Journal of Medicinal Chemistry, 65(13), 8770-8783. Retrieved January 16, 2026, from [Link]

  • Scott, J. S., et al. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation . Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

  • Dal Bello, J., et al. (2022). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications . PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

  • Aires-Barros, M. R., et al. (2017). Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems . Green Chemistry, 19(23), 5646-5657. Retrieved January 16, 2026, from [Link]

  • Hanzl, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity . ResearchGate. Retrieved January 16, 2026, from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2011). Purification of pegylated proteins . Methods in Biochemical Analysis, 54, 339-362. Retrieved January 16, 2026, from [Link]

  • Shali, A., et al. (2010). Purification of PEGylated protein using membrane chromatography . Journal of Chromatography B, 878(22), 1863-1868. Retrieved January 16, 2026, from [Link]

  • Purification of PEGylated Proteins . (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Hanzl, A., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity . National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Bond, A. (2022, June 20). Amide-to-Ester Substitution as a Strategy for Optimising PROTAC Permeability and Cellular Activity . YouTube. Retrieved January 16, 2026, from [Link]

Sources

Step-by-step guide for antibody-drug conjugate (ADC) development with Hydroxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

A Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Development with Hydroxy-PEG3-methyl ester

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the antigen specificity of monoclonal antibodies (mAbs) with the cell-killing power of cytotoxic payloads.[1] This synergy enables precise delivery of potent drugs to tumor cells, thereby enhancing the therapeutic index and minimizing off-target toxicity.[2][3] The architecture of an ADC is modular, comprising the mAb, the cytotoxic agent, and a chemical linker that is paramount to the conjugate's success.[4][5] The linker's properties dictate the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release.[][] This guide provides a comprehensive, step-by-step framework for the development of ADCs using this compound, a hydrophilic linker. We will delve into the rationale behind experimental design, provide detailed protocols from conjugation to characterization, and discuss the critical quality attributes that ensure a safe and effective therapeutic agent.

The Central Role of the Linker in ADC Efficacy

The linker is not merely a passive connector but an active modulator of an ADC's therapeutic properties. Its design must strike a delicate balance: it must be stable enough to prevent premature drug release in systemic circulation, yet labile enough to efficiently liberate the payload within the target cancer cell.[2][] Linkers are broadly categorized into two classes: cleavable and non-cleavable.

  • Cleavable Linkers: These are designed to be severed by specific conditions prevalent in the tumor microenvironment or inside the cancer cell, such as low pH in endosomes/lysosomes, a reducing environment, or the presence of specific enzymes like cathepsins.[2][8]

  • Non-Cleavable Linkers: These linkers remain intact. The payload is released only after the complete lysosomal degradation of the antibody component following internalization.[1][4]

The choice of linker profoundly impacts the ADC's mechanism of action and overall performance.[1]

The Advantage of PEGylation in Linker Design

The incorporation of Polyethylene Glycol (PEG) chains into linker designs—a strategy known as PEGylation—offers several significant advantages that can overcome challenges associated with the inherent hydrophobicity of many cytotoxic payloads.[9]

Key Benefits of PEG Linkers:

  • Enhanced Solubility: PEG is highly soluble in aqueous solutions, and its inclusion helps to mitigate aggregation issues that can arise from conjugating hydrophobic drugs to an antibody.[][10]

  • Improved Pharmacokinetics (PK): The hydrophilic PEG chain can create a protective shield around the payload, potentially reducing immunogenicity and slowing clearance from the body, leading to a longer circulation half-life.[4][10][11]

  • Increased Stability: PEG linkers can protect the payload from enzymatic degradation and improve the overall physical and chemical stability of the ADC.[9][10]

  • Higher Drug Loading: The solubilizing effect of PEG can enable higher drug-to-antibody ratios (DAR) without compromising the ADC's physical stability.[4]

Profile: this compound

This compound is a bifunctional, hydrophilic spacer. Its structure contains:

  • A hydroxyl (-OH) group: This is a versatile chemical handle that can be activated (e.g., converted to an NHS ester, tosylate, or other reactive group) to facilitate covalent bonding to the payload or antibody.[12]

  • A methyl ester (-COOCH3) group: This group can be hydrolyzed under basic conditions to a carboxylic acid, providing another reactive site for conjugation, typically with amine groups on the payload or antibody.[13][14]

  • A PEG3 spacer: This short, discrete PEG chain provides the hydrophilicity and spacing needed to improve the biophysical properties of the final ADC.[12]

This structure allows for a flexible and controlled approach to building the linker-payload complex before its attachment to the antibody.

The ADC Development Workflow: A Comprehensive Overview

The creation of a robust and effective ADC is a multi-stage process that demands careful planning, precise execution, and rigorous analytical characterization.[15][16] Each step is critical to achieving the desired therapeutic profile.

ADC_Development_Workflow cluster_0 Phase 1: Design & Strategy cluster_1 Phase 2: Synthesis & Conjugation cluster_2 Phase 3: Purification & Formulation cluster_3 Phase 4: Analytical Characterization A Component Selection (Antibody, Payload) B Linker Strategy (Conjugation Site, Chemistry) A->B Define C Linker Activation & Payload Attachment B->C Proceed to E Antibody-Payload Conjugation C->E D Antibody Modification (if required) D->E F Purification of ADC (e.g., SEC, TFF) E->F Proceed to G Formulation & Buffer Exchange F->G H DAR Determination (HIC, LC-MS) G->H Proceed to I Purity & Aggregation (SEC, CE-SDS) J Potency & Binding Assays (ELISA, Cell-based)

Caption: High-level workflow for ADC development, from initial design to final characterization.

Detailed Protocols for ADC Synthesis and Characterization

The following protocols provide a self-validating framework for generating and analyzing an ADC using this compound. The strategy outlined involves activating the linker's hydroxyl group, attaching it to a payload, hydrolyzing the methyl ester to a carboxylic acid, and finally conjugating this complex to lysine residues on the antibody.

Protocol 1: Synthesis of Payload-Linker Complex

This protocol describes a two-step process to create the reactive payload-linker intermediate.

Step 1A: Activation of Linker's Hydroxyl Group and Payload Attachment Causality: The hydroxyl group on the linker is not inherently reactive towards most payload functional groups. Activating it, for example by converting it into a tosylate or mesylate, creates a good leaving group, facilitating nucleophilic substitution by a functional group on the payload (e.g., an amine or thiol). This creates a stable bond between the payload and one end of the linker.

  • Dissolve this compound (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.5 eq.).

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Add the payload molecule containing a nucleophilic group (e.g., amine) (1.0 eq.) to the reaction mixture.

  • Stir overnight at room temperature.

  • Purify the resulting Payload-PEG3-methyl ester complex using flash column chromatography.

Step 1B: Hydrolysis of Methyl Ester to Carboxylic Acid Causality: To conjugate the payload-linker complex to the antibody's lysine residues, a reactive group that targets amines is needed. Hydrolyzing the methyl ester to a carboxylic acid provides a handle that can be activated to form an amine-reactive NHS ester in the next stage.

  • Dissolve the purified Payload-PEG3-methyl ester in a mixture of methanol and water (3:1 v/v).

  • Add lithium hydroxide (LiOH) (3.0 eq.) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by LC-MS.

  • Neutralize the reaction mixture with 1 M HCl to pH ~5-6.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Payload-PEG3-COOH complex.

Protocol 2: Lysine-Based Antibody-Payload Conjugation

This protocol uses the abundant and surface-accessible lysine residues on the antibody as conjugation sites.

Lysine_Conjugation_Workflow A 1. Prepare Antibody (Buffer Exchange into PBS, pH 7.4-8.0) C 3. Conjugation Reaction (Mix activated Payload-Linker with Antibody) A->C B 2. Activate Payload-Linker (Add EDC/Sulfo-NHS to Payload-PEG3-COOH) B->C Add immediately D 4. Quench Reaction (Add excess Tris or Lysine) C->D Incubate 1-2h, RT E 5. Proceed to Purification D->E

Caption: Step-by-step workflow for lysine-based antibody conjugation.

  • Antibody Preparation: Perform a buffer exchange for the monoclonal antibody into a conjugation-compatible buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4-8.0. Amine-containing buffers like Tris must be avoided.[17] Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Payload-Linker: In a separate vial, dissolve the Payload-PEG3-COOH complex (5-10 molar equivalents relative to the antibody) in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq. to linker) and N-hydroxysulfosuccinimide (sulfo-NHS) (1.5 eq. to linker) to the payload-linker solution. Incubate for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester.

  • Conjugation: Immediately add the activated payload-linker solution to the prepared antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent like Tris buffer or lysine to a final concentration of 50-100 mM. This will react with any remaining activated payload-linker, preventing further conjugation.[18]

Protocol 3: Purification of the Antibody-Drug Conjugate

Causality: Purification is essential to remove process-related impurities such as unconjugated payload-linker, residual organic solvents, and quenching reagents, all of which can impact the ADC's safety and efficacy.[] Size Exclusion Chromatography (SEC) is an effective method that separates molecules based on their hydrodynamic radius.

  • Equilibrate a suitable SEC column (e.g., Sephadex G-25) with a formulation buffer (e.g., PBS or histidine buffer, pH 6.0).[18][]

  • Load the quenched conjugation reaction mixture onto the equilibrated column.

  • Elute the ADC with the formulation buffer. The larger ADC will elute first in the void volume, while smaller molecules (unconjugated payload-linker, etc.) will be retained longer.

  • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm (A280).

  • Pool the fractions containing the purified ADC.

  • Concentrate the purified ADC to the desired final concentration using centrifugal filtration units.

Essential Characterization of the Final ADC Product

Thorough analytical characterization is a regulatory requirement and is fundamental to ensuring the quality, consistency, and safety of the ADC.[5][15][16] A Quality by Design (QbD) approach, which involves understanding how process parameters affect critical quality attributes (CQAs), is highly recommended.[5]

Critical Quality Attribute (CQA) Analytical Method(s) Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (LC-MS).[20][21][22]Determines the average number of drug molecules conjugated to each antibody. Directly impacts potency and safety.
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC), Capillary Electrophoresis-SDS (CE-SDS).[23]Quantifies the percentage of monomeric ADC and detects high molecular weight aggregates, which can affect immunogenicity and PK.
Unconjugated Antibody HIC, Ion-Exchange Chromatography (IEX), LC-MS.Measures the amount of antibody that did not get conjugated, which can reduce overall efficacy.
Free Drug/Payload Level Reversed-Phase HPLC (RP-HPLC) with MS or UV detection.[20]Quantifies residual, unconjugated payload-linker species, which contribute to systemic toxicity.
Molecular Integrity Intact and Reduced Mass Spectrometry (LC-MS).[3][]Confirms the correct mass of the ADC and its subunits (light and heavy chains), verifying successful conjugation.
Target Binding & Affinity ELISA, Surface Plasmon Resonance (SPR).[]Ensures that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Potency Cell-based Cytotoxicity Assays (e.g., MTT, CellTiter-Glo).[]Measures the biological activity of the ADC by assessing its ability to kill target cancer cells.
Protocol 4: DAR Determination by HIC-HPLC

Causality: HIC separates proteins based on their surface hydrophobicity. Since the cytotoxic payload is typically hydrophobic, each drug molecule added to the antibody increases its overall hydrophobicity. This allows HIC to resolve species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.), providing a detailed distribution profile.[21][]

  • Equipment: HPLC system with a UV detector and a HIC column.

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Dilute the purified ADC to ~1 mg/mL in Mobile Phase A.

  • Gradient Elution:

    • Inject the sample onto the column equilibrated with a high percentage of Mobile Phase A.

    • Apply a linear gradient to decrease the salt concentration (increasing percentage of Mobile Phase B) over 20-30 minutes.

    • More hydrophobic species (higher DAR) will elute later as the salt concentration decreases.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, etc.) detected at 280 nm.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i corresponds to each resolved peak.

Conclusion

The development of an antibody-drug conjugate is a sophisticated process that requires a deep understanding of protein chemistry, bioconjugation techniques, and analytical science. The use of a hydrophilic PEG linker, such as this compound, can significantly improve the physicochemical properties and in vivo performance of an ADC. The protocols and characterization strategies detailed in this guide provide a robust foundation for researchers and drug developers to construct and validate high-quality ADCs. By meticulously controlling each step of the manufacturing process and rigorously assessing the final product's critical quality attributes, the scientific community can continue to advance these powerful targeted therapies for the benefit of patients.[16]

References

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. National Institutes of Health (NIH). [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health (NIH). [Link]

  • Key assays and analytical techniques for the development of antibody drug conjugates. Technology Networks. [Link]

  • Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. IPHASE BIOSCIENCES. [Link]

  • What are PEG Linkers? Creative Biolabs. [Link]

  • Antibody Conjugation: Techniques and Applications. Assay Genie. [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. National Institutes of Health (NIH). [Link]

  • What is the difference between ADC linker and PEG linker? AxisPharm. [Link]

  • Antibody Conjugation Guide. Creative Diagnostics. [Link]

  • ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE BIOSCIENCES. [Link]

  • Six different payload release mechanisms of anti-Her2 ADCs. ResearchGate. [Link]

  • ADC manufacturing: Process, Challenges & Solutions. Single Use Support. [Link]

  • Affinity-Based Methods for Site-Specific Conjugation of Antibodies. ACS Publications. [Link]

  • Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates. BPI. [Link]

  • Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Waters. [Link]

  • Antibody Conjugation. Bio-Synthesis. [Link]

  • Antibody-Drug Conjugates: Methods and Protocols. Northwestern University. [Link]

  • Process robustness and quality control in ADC manufacturing. Insights.bio. [Link]

  • Processes for Constructing Homogeneous Antibody Drug Conjugates. ACS Publications. [Link]

  • How to Design and Synthesize Antibody Drug Conjugates? Creative Bioarray. [Link]

  • Method to Conjugate Antibody and DNA. YouTube. [Link]

  • Antibody-Drug Conjugate Overview: a State-of-the-art Manufacturing Process and Control Strategy. National Institutes of Health (NIH). [Link]

  • Antibody–Drug Conjugates—A Tutorial Review. National Institutes of Health (NIH). [Link]

  • This compound. Cenmed Enterprises. [Link]

  • ADCs: General Process Flow. Esco Pharma. [Link]

  • Hydroxy-PEG-methyl ester. AxisPharm. [Link]

  • Understanding Process Development of Antibody-Drug Conjugates in Preclinical and Early Phase Clinical Trials. Mycenax. [Link]

  • Hydroxy-PEG3-methylamine. Creative Biolabs. [Link]

  • Cleavable Linkers. AxisPharm. [Link]

  • This compound|MSDS. DC Chemicals. [Link]

Sources

Reaction conditions for coupling Hydroxy-PEG3-methyl ester with a carboxyl group

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Conditions for Coupling Hydroxy-PEG3-methyl ester with a Carboxyl Group

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of PEGylation via Ester Linkage

Polyethylene glycol (PEG)ylation is a cornerstone strategy in drug development and materials science, employed to enhance the solubility, stability, and pharmacokinetic profiles of molecules. The use of discrete PEG (dPEG®) linkers, such as this compound, offers unparalleled precision by providing a homogenous spacer of a defined length and molecular weight.[1][2] This specific linker features a terminal hydroxyl (-OH) group, which serves as a reactive handle for conjugation, and a methyl ester group that can either be kept as a stable terminal group or be hydrolyzed under basic conditions for further modification.[1][3]

Coupling the hydroxyl group of this PEG linker to a molecule bearing a carboxylic acid is a fundamental transformation that results in a stable ester bond. However, the direct condensation of a carboxylic acid and an alcohol is often inefficient and requires harsh conditions. This guide details a robust and mild method for this conjugation: the Steglich Esterification , which utilizes a carbodiimide activator and a nucleophilic catalyst to achieve high yields under ambient conditions.[4][5] This protocol is designed for scientists aiming to synthesize well-defined PEGylated conjugates for applications ranging from targeted drug delivery to surface modification.

Chemical Principles & Reaction Mechanism

The direct esterification of a carboxylic acid and an alcohol (a Fischer esterification) is a reversible, acid-catalyzed reaction that often requires high temperatures and removal of water to drive the equilibrium forward, conditions which are unsuitable for sensitive or complex molecules.[6][7] The Steglich esterification provides an elegant solution by activating the carboxylic acid under neutral, mild conditions, making it highly susceptible to nucleophilic attack by the alcohol.[8][9]

The reaction proceeds through a well-defined, two-step catalytic cycle:

  • Activation of the Carboxylic Acid: A carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid. This forms a highly reactive O-acylisourea intermediate.[8][10]

  • Catalytic Acyl Transfer & Ester Formation: While the O-acylisourea can be directly attacked by the alcohol, this reaction can be slow and prone to a side reaction where the intermediate rearranges into a stable, unreactive N-acylurea.[4][8] To prevent this and accelerate the desired reaction, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is introduced. DMAP, a "super catalyst," is a more potent nucleophile than the alcohol and rapidly attacks the O-acylisourea.[11][12] This forms a highly electrophilic N-acylpyridinium intermediate, which is then readily attacked by the hydroxyl group of the PEG linker to form the final ester product.[8][11] This catalytic action regenerates the DMAP and suppresses the formation of byproducts, leading to high yields even with sterically hindered substrates.[13][14]

The overall process is driven by the formation of a stable urea byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble in common organic solvents and can be easily removed by filtration.[4][9]

Steglich_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_catalysis Step 2: Catalytic Acyl Transfer & Esterification RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + DCC DCC Carbodiimide (DCC or EDC) Acyl_Pyr N-Acylpyridinium Ion (More Reactive Intermediate) O_Acyl->Acyl_Pyr + DMAP Urea Urea Byproduct (e.g., DCU) Side_Product N-Acylurea (Side Product) O_Acyl->Side_Product Rearrangement (slow) (Suppressed by DMAP) DMAP DMAP (Catalyst) Ester Final PEG-Ester Conjugate Acyl_Pyr->Ester + PEG-OH - DMAP (regenerated) PEG_OH Hydroxy-PEG (PEG-OH) caption Figure 1. Mechanism of the DMAP-catalyzed Steglich Esterification.

Caption: Figure 1. Mechanism of the DMAP-catalyzed Steglich Esterification.

Critical Parameters and Optimization Strategies

The success of the coupling reaction hinges on the careful control of several key parameters. Understanding the causality behind these choices is critical for achieving high yields and purity.

ParameterRecommendationRationale & Expert Insights
Coupling Reagents Carbodiimide: DCC or EDC (1.1 - 1.5 equivalents). Catalyst: DMAP (0.1 - 0.2 equivalents).DCC is cost-effective and forms an insoluble dicyclohexylurea (DCU) byproduct in solvents like Dichloromethane (DCM), which is easily removed by filtration.[4][9] EDC is preferred when water-solubility is needed for the reaction or for easier workup, as its urea byproduct is water-soluble and can be removed with an aqueous wash.[6][15] DMAP is essential; reactions without it are significantly slower and prone to forming N-acylurea side products.[8][14] Using a catalytic amount (10-20 mol%) is sufficient to dramatically accelerate the reaction.[13][14]
Reactant Stoichiometry Limiting Reagent: Carboxylic Acid (1.0 eq). Hydroxy-PEG: 1.0 - 1.2 eq.Using a slight excess of the Hydroxy-PEG component can help drive the reaction to completion, especially if the carboxylic acid is valuable. However, a 1:1 ratio is often a good starting point. The carbodiimide should be in slight excess to ensure full activation of the acid.
Solvent Selection Anhydrous Dichloromethane (DCM), Chloroform, or Dimethylformamide (DMF).Polar aprotic solvents are ideal.[4] DCM is the most common choice due to its inertness and the low solubility of the DCU byproduct.[14] DMF can be used if substrates have poor solubility in DCM.[16] It is critical to use anhydrous (dry) solvents to prevent hydrolysis of the activated O-acylisourea intermediate, which would revert it back to the starting carboxylic acid.
Temperature 0°C initially, then warm to Room Temperature (20-25°C).The reaction is typically initiated at 0°C during the addition of the carbodiimide to control the initial exothermic activation step.[14] The reaction mixture is then allowed to warm to room temperature and stirred for several hours to proceed to completion.[4][14]
Reaction Time 2 - 24 hours.Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Most reactions are complete within a few hours at room temperature.[14] For sterically hindered substrates, longer reaction times may be necessary.

Detailed Experimental Protocol

This protocol describes a general procedure for the Steglich esterification of a generic carboxylic acid with this compound using DCC and DMAP in DCM.

Materials and Reagents
  • Carboxylic Acid Substrate: (1.0 eq)

  • This compound: (1.1 eq)[3]

  • N,N'-Dicyclohexylcarbodiimide (DCC): (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP): (0.1 eq)[13]

  • Anhydrous Dichloromethane (DCM): Sufficient to make a 0.1 M solution

  • Reaction Vessel: Round-bottom flask with a magnetic stir bar

  • Inert Atmosphere: Nitrogen or Argon gas line

  • Filtration: Buchner funnel or syringe filter (for DCU removal)

  • Workup: Separatory funnel, 1 M HCl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄ or MgSO₄

  • Purification: Silica gel for column chromatography

Step-by-Step Conjugation Procedure
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) to a flame-dried round-bottom flask equipped with a stir bar.

  • Dissolution: Add anhydrous DCM to dissolve the reagents completely (to a final concentration of approximately 0.1 M with respect to the limiting reagent).

  • Activation: Cool the reaction mixture to 0°C using an ice-water bath.

  • Carbodiimide Addition: In a separate vial, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the limiting carboxylic acid starting material.

  • Workup - Byproduct Removal: Once the reaction is complete, cool the mixture in an ice bath for 15-30 minutes to maximize precipitation of the DCU. Remove the DCU precipitate by vacuum filtration, washing the solid with a small amount of cold DCM.

  • Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel.

    • Wash sequentially with 1 M HCl (to remove any remaining DMAP and unreacted DCC).

    • Wash with saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid).

    • Wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to isolate the pure PEG-ester conjugate.

Workflow start 1. Combine Reactants (Acid, PEG-OH, DMAP) in Anhydrous DCM step2 2. Cool to 0°C and Add DCC Solution start->step2 step3 3. React at Room Temp (Monitor by TLC) step2->step3 step4 4. Filter to Remove DCU Byproduct step3->step4 step5 5. Aqueous Workup (HCl, NaHCO₃, Brine) step4->step5 step6 6. Dry and Concentrate Organic Phase step5->step6 step7 7. Purify by Column Chromatography step6->step7 end Characterize Final Product (NMR, MS, HPLC) step7->end caption Figure 2. Experimental workflow for Steglich esterification.

Caption: Figure 2. Experimental workflow for Steglich esterification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive Reagents: DCC/EDC is sensitive to moisture. 2. Wet Solvent/Glassware: Water is hydrolyzing the activated intermediate. 3. Insufficient Catalyst: DMAP is crucial for efficient reaction.1. Use fresh DCC/EDC from a tightly sealed container.[15] 2. Ensure all glassware is flame- or oven-dried and use a high-quality anhydrous solvent. 3. Verify the amount of DMAP added; the reaction is very slow without it.[8]
Formation of N-Acylurea Byproduct 1. Reaction is too slow: Allows time for the O-acylisourea to rearrange. 2. Insufficient DMAP: The catalytic cycle is not efficient enough to outcompete the rearrangement.1. Increase the concentration of reactants slightly. 2. Ensure at least 0.1 equivalents of DMAP are used. The role of DMAP is specifically to prevent this side reaction.[4]
Difficulty Removing Urea Byproduct 1. Using EDC: The EDC byproduct is water-soluble and will not precipitate. 2. Insufficient Precipitation: DCU may remain partially dissolved.1. If using EDC, proceed directly to an aqueous workup to remove the urea byproduct.[15] 2. If using DCC, ensure the reaction mixture is thoroughly cooled before filtration to minimize DCU solubility.
Product Loss During Workup 1. Emulsion Formation: Can occur during aqueous washes. 2. Product is Water-Soluble: The short PEG chain imparts some water solubility.1. Add more brine to the separatory funnel to help break the emulsion. 2. Be cautious during aqueous washes. If the product has significant water solubility, minimize the wash volume or use back-extraction of the aqueous layers.

Safety Precautions

  • Carbodiimides (DCC/EDC): These are potent allergens and sensitizers. Always handle them in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Dimethylaminopyridine (DMAP): DMAP is highly toxic and can be readily absorbed through the skin.[13] Exercise extreme caution and use double gloves when handling.

  • Solvents: Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

References

  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry . Organic Chemistry Portal. Available at: [Link]

  • Steglich esterification - Wikipedia . Wikipedia. Available at: [Link]

  • Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Yamaguchi Esterification - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Steglich Esterification - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Steglich esterification - Grokipedia . Grokipedia. Available at: [Link]

  • Steglich Esterification - SynArchive . SynArchive. Available at: [Link]

  • Acid to Ester - Common Conditions . Organic Chemistry Portal. Available at: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS . G-Biosciences. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids . Organic Chemistry Portal. Available at: [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability . PubMed. Available at: [Link]

  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions . National Institutes of Health (NIH). Available at: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS . Nanoscience Instruments. Available at: [Link]

  • This compound (C007B-358544) . Cenmed Enterprises. Available at: [Link]

  • Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties . bioRxiv. Available at: [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF . ResearchGate. Available at: [Link]

  • Hydroxy-PEG-methyl ester . AxisPharm. Available at: [Link]

  • Ester formation from COOH and OH by using EDC/ NHS is possible? . ResearchGate. Available at: [Link]

  • Purification of pegylated proteins . PubMed. Available at: [Link]

  • (PDF) DCID-mediated esterification of carboxylic acids with alcohols under mild conditions . ResearchGate. Available at: [Link]

  • US8889837B2 - Purification of pegylated polypeptides. Google Patents.
  • How could I purify PEG conjugated Products? . ResearchGate. Available at: [Link]

  • How can I establish a bond (amine and carboxylic group) between plga and peg? . ResearchGate. Available at: [Link]

  • Conditions for coupling to an N-hydroxysuccinimide ester : r/Chempros . Reddit. Available at: [Link]

  • This compound|MSDS . DC Chemicals. Available at: [Link]

Sources

Application Notes and Protocols: Hydroxy-PEG3-methyl ester as a Linker for Small Molecule Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Short PEG Linkers in Modern Drug Development

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a clinically validated strategy to enhance the therapeutic index of pharmaceuticals.[1][2] By increasing a drug's hydrodynamic size, PEGylation can improve solubility, extend circulation half-life, and shield the molecule from enzymatic degradation and the host immune system.[1][] While long PEG chains have been instrumental in the development of biologics, there is a growing appreciation for the nuanced advantages of short, discrete PEG linkers, particularly in the realm of small molecule drug delivery.[4]

This guide focuses on a specific and versatile tool in this class: Hydroxy-PEG3-methyl ester . This heterobifunctional linker, with its defined three-unit PEG chain, offers a precise and hydrophilic spacer, ideal for applications in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its terminal hydroxyl and methyl ester groups provide orthogonal handles for a stepwise and controlled conjugation strategy.[1]

Herein, we provide a detailed exploration of the chemical strategies and experimental protocols for effectively utilizing this compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this linker to optimize the performance of their small molecule drug candidates.

Physicochemical and Handling Properties

A thorough understanding of the linker's properties is fundamental to successful conjugation.

PropertyValueSource/Note
Chemical Formula C₉H₁₈O₅
Molecular Weight 206.24 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Dichloromethane) and water.[2]
Storage Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen).[5]

Handling Recommendation: To prevent hydrolysis of the ester and reaction of the hydroxyl group with atmospheric moisture, it is crucial to handle the reagent in a dry environment. Allow the vial to warm to room temperature before opening to prevent condensation.[6]

Strategic Application: A Two-Pronged Conjugation Approach

The beauty of this compound lies in its heterobifunctional nature, which allows for two primary conjugation strategies. The choice of which end to react first depends on the functional groups available on the small molecule drug and the other component of the conjugate (e.g., a targeting moiety or a second small molecule).

G cluster_0 Strategy 1: Hydroxyl Group Activation First cluster_1 Strategy 2: Ester Hydrolysis First Start1 This compound Step1_1 Activate -OH Group (e.g., Mesylation/Tosylation) Start1->Step1_1 Step1_2 Conjugate to Molecule A (e.g., via amine or thiol) Step1_1->Step1_2 Step1_3 Hydrolyze Methyl Ester to -COOH Step1_2->Step1_3 Step1_4 Activate -COOH (e.g., EDC/NHS) Step1_3->Step1_4 Step1_5 Conjugate to Molecule B (e.g., via amine) Step1_4->Step1_5 Final1 Molecule A - PEG3 - Molecule B Step1_5->Final1 Start2 This compound Step2_1 Hydrolyze Methyl Ester to -COOH Start2->Step2_1 Step2_2 Activate -COOH (e.g., EDC/NHS) Step2_1->Step2_2 Step2_3 Conjugate to Molecule A (e.g., via amine) Step2_2->Step2_3 Step2_4 Activate -OH Group (e.g., Mesylation/Tosylation) Step2_3->Step2_4 Step2_5 Conjugate to Molecule B (e.g., via amine or thiol) Step2_4->Step2_5 Final2 Molecule A - PEG3 - Molecule B Step2_5->Final2

Caption: Dual conjugation strategies for this compound.

Part 1: Activation and Conjugation via the Hydroxyl Terminus

The terminal hydroxyl group of the PEG linker is not sufficiently reactive for direct coupling and requires activation.[7] A common and highly effective strategy is to convert it into a good leaving group, such as a mesylate or tosylate, making it susceptible to nucleophilic substitution.[7][8]

Protocol 1.1: Mesylation of this compound

This protocol details the conversion of the terminal hydroxyl group to a methanesulfonate (mesylate) ester, a reactive intermediate for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Ice water, cold 1 M HCl, saturated sodium bicarbonate, and brine solutions

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM (to an approximate concentration of 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.[9]

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over 5-10 minutes.[9][10]

  • Stir the reaction at 0 °C for 4 hours. If reaction progress is slow (monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[9]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with ice water, cold 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

G cluster_workflow Mesylation Workflow Dissolve 1. Dissolve Linker in Anhydrous DCM Cool 2. Cool to 0°C Dissolve->Cool Add_Base 3. Add Et3N Cool->Add_Base Add_MsCl 4. Add MsCl Dropwise Add_Base->Add_MsCl React 5. Stir at 0°C Add_MsCl->React Workup 6. Aqueous Workup React->Workup Purify 7. Purify (optional) Workup->Purify Product Mesylated Linker Purify->Product

Caption: Experimental workflow for the mesylation of this compound.

Protocol 1.2: Conjugation of the Mesylated Linker to an Amine-Containing Small Molecule

The resulting mesylate is a potent alkylating agent that can readily react with nucleophiles like primary amines.

Materials:

  • Mesylated this compound

  • Amine-containing small molecule drug

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • A non-nucleophilic base such as DIPEA

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve the amine-containing small molecule (1 eq.) and the mesylated linker (1.2 eq.) in anhydrous DMF.

  • Add DIPEA (2-3 eq.) to the reaction mixture. The base scavenges the methanesulfonic acid byproduct.

  • Stir the reaction at room temperature overnight. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, if necessary.

  • Monitor the reaction progress by LC-MS or TLC.

  • Purification: Upon completion, the conjugate can be purified using reverse-phase preparative HPLC.[][11]

Part 2: Activation and Conjugation via the Methyl Ester Terminus

Alternatively, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for coupling with an amine-containing molecule. This strategy is particularly useful when the first molecule to be attached bears a primary amine.

Protocol 2.1: Hydrolysis of the Methyl Ester

This protocol describes the saponification of the methyl ester to a carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH) or a mixture of THF/water[12]

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 eq.) in a mixture of MeOH and water (e.g., 3:1 v/v).

  • Add 1 M NaOH solution (1.5-2.0 eq.) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate or DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid product.[13]

Protocol 2.2: EDC/NHS Coupling of the PEG-Acid to an Amine-Containing Small Molecule

The newly formed carboxylic acid can be activated with EDC and NHS to form an amine-reactive NHS ester.[14]

Materials:

  • Hydroxy-PEG3-carboxylic acid (from Protocol 2.1)

  • Amine-containing small molecule drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous DMF or DMSO

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[15]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[15]

Procedure:

  • Activation:

    • Dissolve the PEG-acid (1 eq.) in Activation Buffer.

    • Add EDC (1.5 eq.) and NHS (1.5 eq.).[16]

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.[14][15]

  • Conjugation:

    • In a separate vial, dissolve the amine-containing small molecule in Coupling Buffer.

    • Add the activated PEG-NHS ester solution to the small molecule solution.

    • Stir the reaction for 2 hours at room temperature or overnight at 4 °C.[14]

  • Quenching (Optional): Add hydroxylamine to a final concentration of 10-50 mM to quench any unreacted NHS esters.[14]

  • Purification: Purify the final conjugate by reverse-phase HPLC or size-exclusion chromatography.[][17]

G cluster_workflow EDC/NHS Coupling Workflow Start PEG-Acid + Amine-Molecule Activation 1. Dissolve PEG-Acid in MES Buffer (pH 5-6) Start->Activation Add_Reagents 2. Add EDC + NHS Activation->Add_Reagents Incubate_Activation 3. Stir 15-30 min @ RT Add_Reagents->Incubate_Activation Conjugation 4. Add Activated PEG to Amine-Molecule in PBS (pH 7.2-7.5) Incubate_Activation->Conjugation Incubate_Conjugation 5. Stir 2h @ RT or O/N @ 4°C Conjugation->Incubate_Conjugation Purification 6. Purify Conjugate Incubate_Conjugation->Purification Final_Product Final Conjugate Purification->Final_Product

Caption: Workflow for EDC/NHS-mediated coupling of the PEG-acid.

Purification and Characterization of the Final Conjugate

Rigorous purification and characterization are essential to ensure the quality and consistency of the final PEGylated small molecule.

Purification
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying PEGylated small molecules.[][11] The hydrophobicity of the small molecule and the hydrophilicity of the PEG linker allow for excellent separation from unreacted starting materials and byproducts. C18 or C4 columns are typically used.[11][17]

  • Size-Exclusion Chromatography (SEC): SEC can be useful for removing unreacted small molecules from a much larger PEGylated conjugate, though its resolution is generally lower than RP-HPLC for this application.[]

TechniquePrincipleApplication
RP-HPLC Separation based on hydrophobicity.High-resolution purification of final conjugate from starting materials and byproducts.[][11]
SEC Separation based on hydrodynamic radius.Primarily for removing small molecule reagents or byproducts from the final conjugate.[]
Characterization
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and verifying the successful conjugation by identifying the correct molecular weight of the final product.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The characteristic peaks of the PEG ethylene oxide units (~3.6 ppm in ¹H NMR) and signals from the small molecule drug should both be present in the final conjugate's spectrum.[19][20] Comparing the integration of PEG protons to the protons of the small molecule can help confirm the conjugation ratio.[19]

Conclusion and Future Perspectives

This compound is a powerful and versatile linker for the development of advanced small molecule therapeutics. Its defined length and heterobifunctional nature provide precise control over the conjugation process, enabling the synthesis of well-defined and homogenous drug conjugates. The protocols outlined in this guide provide a robust framework for researchers to activate and conjugate this linker through either its hydroxyl or ester terminus. By carefully selecting the appropriate strategy and diligently purifying and characterizing the final product, scientists can fully exploit the benefits of this short PEG linker to improve the solubility, stability, and pharmacokinetic profile of their drug candidates, ultimately accelerating the development of next-generation therapies.[4][6]

References

  • Ladner, S. (2020). The Synthesis of a MePEG-based Hydroxide Conducting Electrolyte and the Optimization of the MePEG-Tosylation Reaction. University of Mississippi. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Bouchoucha, M., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link]

  • Google Patents. US7301003B2 - Method of preparing polymers having terminal amine groups.
  • Phenomenex. (2008). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Retrieved from [Link]

  • Schuster, R. J., et al. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign. Retrieved from [Link]

  • Pievo, R., et al. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • Mangold, C., et al. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules. Retrieved from [Link]

  • Phenomenex. APPLICATIONS. Retrieved from [Link]

  • NSP-Functional Polymers & Copolymers. Tosylate-PEG-OH. Retrieved from [Link]

  • ResearchGate. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • ACS Publications. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • Google Patents. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts.
  • Sato, K., et al. (2014). Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. Bioconjugate Chemistry. Retrieved from [Link]

  • Waters. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]

  • Park, E. J., et al. (2015). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. The PEGylation of small-molecule drugs. A. Permanent conjugate. B.... Retrieved from [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • Google Patents. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof.
  • Google Patents. US9533934B2 - Hydrolysis of an ester compound.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

Sources

Application Notes & Protocols: Bioconjugation Using Carboxyl-PEG3 Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Short PEG Linkers in Modern Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technology in modern therapeutics, diagnostics, and life sciences research.[1] At the heart of this discipline is the linker, a molecular bridge that connects the components. Poly(ethylene glycol) (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of bioconjugates.[2][][4][5]

While long PEG chains are known for extending the in-vivo circulation half-life of therapeutics, short, discrete PEG linkers (dPEGs), such as those with three ethylene glycol units (PEG3), offer distinct advantages.[6][7] These include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic molecules.[][7]

  • Defined Length and Mass: dPEGs have a precise, uniform length, which ensures the final bioconjugate is a well-defined chemical entity, simplifying analysis and characterization.[2]

  • Reduced Steric Hindrance: The short, flexible chain acts as a spacer, minimizing steric interference between the conjugated molecules and preserving their biological activity.[2]

  • Improved Pharmacokinetics: Even short PEG linkers can favorably impact a molecule's stability and distribution profile.[7]

This document provides a detailed guide to the most robust and widely used method for conjugating molecules using a carboxyl-terminated PEG3 linker: carbodiimide-mediated activation to form a stable amide bond with a primary amine.

Principle of the Method: EDC/NHS-Mediated Amine Coupling

The covalent coupling of a carboxylic acid to a primary amine is a cornerstone of bioconjugation, frequently targeting the abundant lysine residues on the surface of proteins or the N-terminus of a polypeptide chain.[8][9] However, the direct reaction is inefficient under physiological conditions. The process requires the "activation" of the carboxyl group. The most prevalent method utilizes a zero-length crosslinker system composed of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][8][10]

The reaction is a highly efficient two-step process, often performed in a single pot:[8][11]

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of the Carboxy-PEG3 linker, forming a highly reactive but unstable O-acylisourea intermediate.[10][12] This intermediate is susceptible to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid and reduce conjugation efficiency.[1][12]

  • Formation of a Stable NHS Ester: To prevent hydrolysis and improve yield, NHS (or Sulfo-NHS) is included in the reaction. It rapidly reacts with the O-acylisourea intermediate to form a semi-stable, amine-reactive NHS ester.[1][10][11][13] This ester is significantly more stable in aqueous buffers than the O-acylisourea intermediate but is highly reactive towards primary amines.[8][14]

  • Amide Bond Formation: The final step is the nucleophilic attack by a primary amine from the target biomolecule (e.g., a protein) on the NHS ester. This forms a stable, covalent amide bond and releases NHS as a byproduct.[8][13]

Reaction Mechanism Workflow

G cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_conjugation Step 3: Conjugation Carboxyl_PEG R-PEG3-COOH (Carboxy-PEG3) O_acylisourea R-PEG3-C(O)-O-acylisourea (Unstable Intermediate) Carboxyl_PEG->O_acylisourea + EDC EDC EDC O_acylisourea->Carboxyl_PEG Hydrolysis (Reduces Yield) NHS_Ester R-PEG3-CO-NHS (Amine-Reactive Ester) O_acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Final_Conjugate R-PEG3-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Final_Conjugate + Protein-NH2 Protein_NH2 Protein-NH2 (Biomolecule)

Caption: EDC/NHS reaction mechanism for coupling a carboxyl-PEG linker to a primary amine.

Detailed Protocol: Conjugation of Carboxy-PEG3 to a Protein

This protocol describes a general method for covalently attaching a carboxyl-terminated PEG3 linker to an amine-containing protein using EDC and Sulfo-NHS (recommended for aqueous reactions to enhance solubility and reactivity).

Materials and Reagents
  • Protein: Protein of interest (e.g., antibody, enzyme) at a known concentration in an amine-free buffer (e.g., PBS).

  • Linker: Carboxy-PEG3-Methyl Ester or Carboxy-PEG3-Acid. If using the methyl ester form, it must first be hydrolyzed to the carboxylic acid. This protocol assumes the acid form is used.

  • Activation Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[15]

    • Conjugation/Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[15]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5.

  • Purification: Desalting columns or size-exclusion chromatography (SEC) system.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for protein PEGylation.

Step-by-Step Procedure

1. Preparation of Protein and Reagents:

  • If your protein is in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange into the Conjugation Buffer (PBS, pH 7.2).[15] Desalting columns are ideal for this step.

  • Allow the vials of EDC and Sulfo-NHS powder to equilibrate to room temperature before opening to prevent moisture condensation.[11][15]

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions, as their activity diminishes rapidly in aqueous environments.[16]

2. Activation of Carboxy-PEG3 Linker (Two-Step Approach):

  • Dissolve the Carboxy-PEG3 linker in Activation Buffer (MES, pH 5.5).

  • Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the Carboxy-PEG3 solution. The exact ratio should be optimized for your specific application.

  • Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.[15]

3. Conjugation to the Protein:

  • Immediately add the activated PEG-linker solution from Step 2 to your protein solution in Conjugation Buffer.

  • Alternatively, for a "one-pot" reaction, you can add the EDC/Sulfo-NHS directly to a mixture of the protein and the Carboxy-PEG3 linker in MES buffer, and then raise the pH for the conjugation step. However, the two-step approach often provides more control.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling to the protein's primary amines.[15][17]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature can sometimes improve yield and reduce protein aggregation.[15]

4. Quenching the Reaction:

  • Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM.[11][18]

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any remaining active NHS esters, preventing further reaction.

5. Purification of the PEGylated Conjugate:

  • Remove unreacted PEG linker, hydrolyzed reagents, and byproducts by passing the reaction mixture through a desalting column or by performing size-exclusion chromatography (SEC).[19]

  • For larger volumes, tangential flow filtration (TFF) or dialysis can be effective for buffer exchange and cleanup.[20]

Optimization and Troubleshooting

The efficiency of EDC/NHS-mediated conjugation depends on several critical parameters. Optimization is often required to achieve the desired degree of labeling while preserving protein function.

Key Reaction Parameters
ParameterRecommended RangeRationale & Expert Insights
Activation pH 4.7 - 6.0EDC activation of carboxyl groups is most efficient at a slightly acidic pH. MES buffer is ideal as it lacks competing amine and carboxyl groups.[15]
Conjugation pH 7.2 - 8.5The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH, where the amine groups are deprotonated and more nucleophilic.[15][17]
Reagent Molar Ratio 5x - 50x excess of PEG/EDC/NHS over proteinA molar excess drives the reaction forward. Start with a 10-20 fold excess and adjust as needed. High ratios can lead to excessive modification and potential protein aggregation.[15]
Reaction Time Activation: 15-30 minConjugation: 2h (RT) to overnight (4°C)The NHS ester intermediate has a limited half-life in aqueous solution.[14] Longer conjugation times at 4°C can increase yield for less reactive proteins.[15]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster, but 4°C can be beneficial for sensitive proteins to maintain their stability and prevent aggregation.
Protein Concentration >1 mg/mLHigher protein concentrations can improve reaction kinetics and yield. Avoid overly dilute solutions.
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Inactive EDC/Sulfo-NHS due to hydrolysis.2. Incorrect buffer pH for activation or conjugation.3. Presence of competing amine groups in the buffer (e.g., Tris).4. Insufficient molar excess of reagents.1. Use fresh, high-quality EDC/Sulfo-NHS. Equilibrate to RT before opening.[11][15]2. Verify the pH of your buffers. Use MES (pH 4.7-6.0) for activation and PBS (pH 7.2-8.0) for conjugation.[15]3. Perform buffer exchange to remove interfering buffer components.[15]4. Increase the molar ratio of the PEG linker and coupling reagents.
Protein Precipitation/Aggregation 1. High degree of PEGylation leading to insolubility.2. Protein instability under reaction conditions (pH, temperature).3. Cross-linking between protein molecules if EDC is not quenched before adding to a concentrated protein solution.1. Reduce the molar excess of the activated PEG linker.[15]2. Perform the conjugation at 4°C. Ensure the protein is in a buffer that maintains its stability.[15]3. Use a two-step protocol and ensure efficient quenching or purification after the activation step.
High Polydispersity (Multiple PEG chains attached) Inherent reactivity of multiple surface lysines.This is expected with lysine chemistry. To control the degree of labeling, carefully titrate the molar ratio of the activated PEG linker. For site-specific conjugation, alternative chemistries (e.g., targeting cysteines) may be required.

Characterization of the Final Conjugate

After purification, it is essential to characterize the conjugate to confirm successful PEGylation and assess its purity and homogeneity.

  • SDS-PAGE: A simple and effective method to visualize the results. The PEGylated protein will show a shift to a higher apparent molecular weight compared to the unmodified protein. The "smear" or ladder of bands can give a qualitative indication of the distribution of PEGylated species.

  • Mass Spectrometry (MS): Provides the most accurate data on the outcome.[21]

    • MALDI-TOF MS can determine the average molecular weight and confirm the presence of PEGylated species.[21][22]

    • LC-MS (Liquid Chromatography-MS) can separate different PEGylated forms and provide precise mass data for each, allowing for the determination of the exact number of PEG chains attached per protein molecule.[22][23][24][25]

  • High-Performance Liquid Chromatography (HPLC): A suite of HPLC methods can be used to analyze the purity and heterogeneity of the conjugate.[26][27]

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules by size and is the primary method for quantifying aggregates and fragments.[19][26]

    • Ion-Exchange Chromatography (IEX-HPLC): Separates based on surface charge. PEGylation can shield charged residues, causing a shift in retention time, which can help resolve species with different degrees of PEGylation.[19][26][28]

    • Hydrophobic Interaction Chromatography (HIC): A powerful, non-denaturing method that separates based on hydrophobicity. It is particularly effective at resolving species with different drug-to-antibody ratios (DARs) in antibody-drug conjugates.[26]

By following these detailed protocols and analytical guides, researchers can confidently employ Carboxy-PEG3 linkers to create well-defined, functional bioconjugates for a wide array of applications in research and drug development.

References

  • Mastering Bioconjugation with N-Hydroxysuccinimide Esters. (URL: )
  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Forstenlehner, I. C., et al. (2014). A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry. (URL: )
  • Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. BenchChem. (URL: )
  • N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. (URL: )
  • Purifying PEGylated Bioconjugates: A Guide to Achieving High Purity and Yield. BenchChem. (URL: )
  • Principle of Amine-Reactive Carboxylic Acid Conjugation: A Technical Guide. BenchChem. (URL: )
  • Unlocking the Potential of N Hydroxysuccinimide Ester: A Game Changer in Biochemical Research. (URL: )
  • From Synthesis to Characterization of Site-Selective PEGyl
  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC - NIH. (URL: )
  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by n
  • Troubleshooting low yield in EDC/NHS coupling reactions with PEG. BenchChem. (URL: )
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. (URL: )
  • Bioconjugation Analytical Method Development. AxisPharm. (URL: )
  • How to Choose the Right PEG Linker for Your Research and Applic
  • Advanced Bioconjugate Cleanup Solutions.
  • A Comparative Guide to HPLC Methods for Analyzing Bioconjug
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US. (URL: )
  • A guide to functionalisation and bioconjugation strategies to surface-initi
  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
  • Analytical methods for physicochemical characterization of antibody drug conjug
  • Services - Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. (URL: )
  • PEG Linkers in Antibody-Drug Conjug
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
  • instructions - edc. Thermo Fisher Scientific. (URL: )
  • PEG Linkers & Their Applic
  • 5 Strategic Reasons Top Pharmaceutical Companies Rely on PEG Linkers for ADC Development. PurePEG. (URL: )
  • Biomedical and biotechnological applications of PEG- and PM-modified proteins. PubMed. (URL: )
  • Protocol for PEG NHS Ester. BroadPharm. (URL: )

Sources

Application Note: Hydrolysis of the Methyl Ester in Hydroxy-PEG3-Methyl Ester for Further Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyethylene glycol (PEG) linkers are integral to modern drug delivery and bioconjugation.[1][2][3] Their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules has made them a cornerstone of pharmaceutical development.[1][3] The Hydroxy-PEG3-methyl ester is a versatile heterobifunctional linker, featuring a terminal hydroxyl group for one conjugation and a methyl ester at the other end. The methyl ester serves as a protecting group for a carboxylic acid.[4][5] Deprotection, or hydrolysis, of this ester is a critical step to unmask the carboxylic acid, enabling subsequent conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, via amide bond formation.[6][] This application note provides a detailed technical guide on the principles and protocols for the efficient hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid.

Chemical Principle: The Hydrolysis of Esters

Ester hydrolysis is a chemical reaction that splits an ester into a carboxylic acid and an alcohol.[8][9] This transformation can be catalyzed by either acid or base.[8][10] The choice between these two pathways is critical and depends on the overall stability of the starting molecule and the desired reaction kinetics.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, is a widely used method for ester deprotection.[8][9][11] The reaction is initiated by the nucleophilic attack of a hydroxide ion (e.g., from NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester.[10][11][12] This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion as a leaving group.[11] In the final, irreversible step, the newly formed carboxylic acid is deprotonated by the strongly basic methoxide or another hydroxide ion to form a carboxylate salt.[11] The reaction is driven to completion because this final acid-base step is essentially irreversible.[13] To obtain the final carboxylic acid, an acidic workup is required to protonate the carboxylate salt.[11]

G cluster_0 Base-Catalyzed Hydrolysis (Saponification) start This compound hydroxide Hydroxide Ion (OH⁻) intermediate Tetrahedral Intermediate carboxylate Hydroxy-PEG3-Carboxylate Salt methanol Methanol (CH₃OH) acid_workup Acid Workup (H₃O⁺) product Hydroxy-PEG3-Carboxylic Acid

Acid-Catalyzed Hydrolysis

In acid-catalyzed hydrolysis, a proton (H⁺) from a strong acid (e.g., HCl or H₂SO₄) protonates the carbonyl oxygen of the ester.[12][14] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[14][15] A series of proton transfers follows, leading to the elimination of methanol and the formation of the carboxylic acid.[14] Unlike saponification, acid-catalyzed hydrolysis is a reversible equilibrium process.[8][9] To drive the reaction towards the products, a large excess of water is typically used.[9][16]

G

Considerations for PEG Stability

The polyethylene glycol backbone is generally stable under both acidic and basic conditions.[][18] However, the ester linkages within the PEG derivative are susceptible to hydrolysis.[19][20] While the ether linkages of the PEG chain are robust, prolonged exposure to harsh acidic or basic conditions and high temperatures should be avoided to prevent any potential degradation.[19] Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for the same ester.[19]

Experimental Protocols

Materials and Equipment
  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS system for reaction monitoring

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally preferred due to its irreversibility and typically faster reaction times.[9]

  • Dissolution: Dissolve this compound in a mixture of THF and water (e.g., a 3:1 to 1:1 v/v ratio) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Addition of Base: Add 1.5 to 3.0 equivalents of NaOH or LiOH, either as a solid or as an aqueous solution. LiOH is often preferred for its better solubility in mixed aqueous/organic solvents.[11][13]

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored every 1-2 hours. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitoring: Monitor the reaction by TLC (a new, more polar spot corresponding to the carboxylic acid should appear, and the starting material spot should disappear) or LC-MS (observe the disappearance of the starting material mass and the appearance of the product mass).[21][22]

  • Quenching and Acidification: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly add 1 M HCl to neutralize the excess base and protonate the carboxylate salt. Adjust the pH to approximately 2-3.[23]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like DCM or EtOAc (3 x volume of the aqueous phase).[13]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Hydroxy-PEG3-carboxylic acid.[13]

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the molecule contains base-labile functional groups.

  • Dissolution: Dissolve this compound in an excess of aqueous acid. A mixture of water and a co-solvent like dioxane or THF may be necessary to ensure solubility. A common choice is a 1:1 mixture of 1-6 M aqueous HCl and dioxane.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS as described in the saponification protocol.[21][22] Acid-catalyzed hydrolysis is often slower than saponification.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

  • Extraction: Extract the aqueous solution with DCM or EtOAc (3 x volume of the aqueous phase).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess acid.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if needed.

Comparison of Hydrolysis Methods
ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reaction Type Irreversible[11]Reversible Equilibrium[9]
Stoichiometry Stoichiometric amount of base required[8]Catalytic amount of acid sufficient[8]
Kinetics Generally faster[19]Often slower, may require heat[9]
Conditions Mild (room temperature to moderate heat)[13]Often requires heating/reflux[9]
Work-up Requires neutralization and acidification step[11]Simpler extraction, may require washing
Compatibility Not suitable for base-labile substratesNot suitable for acid-labile substrates

Reaction Monitoring and Product Characterization

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the reaction's progress.[22] The carboxylic acid product is more polar than the starting methyl ester and will have a lower Retention Factor (Rf) on a silica gel plate. By co-spotting the reaction mixture with the starting material, the disappearance of the starting spot and the appearance of a new, lower spot indicates product formation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more definitive and quantitative way to track the reaction.[21][24] An aliquot of the reaction mixture can be diluted and injected into the LC-MS system. The disappearance of the peak corresponding to the mass of the starting ester and the appearance of a new peak corresponding to the mass of the carboxylic acid confirms the conversion.[25]

G

Purification and Characterization

After extraction and concentration, the resulting crude Hydroxy-PEG3-carboxylic acid may require further purification.

Purification MethodAdvantagesDisadvantages
Acid-Base Extraction Simple, good for removing non-acidic impurities.[23]May not remove structurally similar acidic impurities.
Crystallization Can yield very pure product if a suitable solvent is found.May be difficult for PEGylated compounds which are often oils.
Silica Gel Chromatography Highly effective for separating compounds with different polarities.Can be time-consuming and requires significant solvent volumes.

The final purified product should be characterized to confirm its identity and purity. High-resolution mass spectrometry will confirm the correct molecular weight, and ¹H and ¹³C NMR spectroscopy will verify the structure, showing the absence of the methyl ester singlet and the presence of a broad carboxylic acid proton signal.

Conclusion

The hydrolysis of the methyl ester in this compound is a fundamental and critical step for its use in further bioconjugation applications. Both base-catalyzed (saponification) and acid-catalyzed methods can effectively achieve this transformation. The choice of method depends on the stability of other functional groups within the molecule and the desired reaction conditions. Saponification is often the preferred route due to its speed and irreversible nature. Careful monitoring of the reaction and appropriate purification of the resulting carboxylic acid are essential to ensure high purity for subsequent conjugation steps, ultimately contributing to the successful development of advanced drug delivery systems and bioconjugates.

References
  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • AxisPharm. Bis-PEG-acid, PEG di(carboxylic acid). ADC Linkers. Available at: [Link]

  • Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Wikipedia. Ester hydrolysis. Available at: [Link]

  • Hartman, L. (1957). Rapid preparation of fatty acid methyl esters from lipids. ResearchGate. Available at: [Link]

  • SynArchive. Protection of Carboxylic acid by Ester. Available at: [Link]

  • operachem. (2024). Saponification-Typical procedures. Available at: [Link]

  • Clark, J. Hydrolysing esters. Chemguide. Available at: [Link]

  • Khan Academy. Acid-catalyzed ester hydrolysis (video). Available at: [Link]

  • ResearchGate. (2025). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks | Request PDF. Available at: [Link]

  • NIH. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. PMC. Available at: [Link]

  • NIH. Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC. Available at: [Link]

  • Google Patents. US5468887A - Production of fatty acid methyl esters and soaps therefrom.
  • Organic Chemistry Portal. Methyl Esters. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection. Wordpress. Available at: [Link]

  • Google Patents. WO2014095080A2 - Process for the purification of carboxylic acids.
  • ResearchGate. (A) Hydrolysis of PEG 400-DA at pH 5.0 detected by 1 H NMR.... Available at: [Link]

  • MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Available at: [Link]

  • CEM Corporation. Protection and Deprotection. Available at: [Link]

  • American Society for Biochemistry and Molecular Biology. (1999). Monitoring Enzyme Catalysis with Mass Spectrometry. Available at: [Link]

  • Canadian Science Publishing. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Available at: [Link]

  • PubMed. Low-pH-sensitive poly(ethylene glycol) (PEG)-stabilized plasmid nanolipoparticles: effects of PEG chain length, lipid composition and assembly conditions on gene delivery. Available at: [Link]

  • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS. Available at: [Link]

  • NIH. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. PMC. Available at: [Link]

  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Available at: [Link]

  • ResearchGate. (2025). (PDF) Recent developments in chemical deprotection of ester functional group. Available at: [Link]

  • DESWATER. Separation of carboxylic acids from post-fermentation broth obtained in bioconversion of waste raw materials using multi-stage. Available at: [Link]

  • Quora. (2017). How stable is polyethylene glycol?. Available at: [Link]

  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available at: [Link]

  • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS. Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • ResearchGate. (2025). (PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid †. Available at: [Link]_

  • PubMed. The effect of the linker on the hydrolysis rate of drug-linked ester bonds. Available at: [Link]

  • YouTube. (2020). Acid-catalyzed ester hydrolysis. Available at: [Link]

  • YouTube. (2015). Base Catalyzed Ester Hydrolysis (Saponification). Available at: [Link]

Sources

Application Notes and Protocols for the PEGylation of Peptides and Proteins with Hydroxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Therapeutic Potential through PEGylation

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in modern biopharmaceutical development.[][2] This modification imparts a range of desirable pharmacological properties to peptides and proteins, including enhanced solubility and stability, extended plasma half-life, and reduced immunogenicity and antigenicity.[][3][4][5][6] By increasing the hydrodynamic volume of the molecule, PEGylation effectively shields it from proteolytic degradation and reduces the rate of renal clearance, allowing for less frequent dosing and a more sustained therapeutic effect.[][7][8]

This guide provides a comprehensive overview and detailed protocols for the use of Hydroxy-PEG3-methyl ester, a discrete-length PEG (dPEG®) reagent, for the targeted modification of peptides and proteins. As a Senior Application Scientist, this document is structured to provide not just the procedural steps, but the underlying chemical principles and strategic considerations necessary for successful bioconjugation, purification, and characterization.

The Reagent: this compound

This compound is a heterobifunctional linker featuring a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group, separated by a short, discrete three-unit PEG spacer. The defined length of the PEG chain ensures batch-to-batch consistency and results in a homogeneous final product, a significant advantage over traditional polydisperse PEG reagents.

A critical aspect to understand is that neither the hydroxyl group nor the methyl ester is directly reactive with the primary amine groups (N-terminus or lysine side chains) typically targeted on proteins and peptides.[9] Therefore, a chemical activation step is mandatory. The most robust strategy involves a two-step process:

  • Hydrolysis: The terminal methyl ester is first hydrolyzed under basic or acidic conditions to yield a free carboxylic acid (-COOH).[10][11]

  • Activation: The resulting carboxyl group is then activated to form a highly amine-reactive intermediate, most commonly an N-Hydroxysuccinimide (NHS) ester, using carbodiimide chemistry.[3][12][13]

This activated PEG reagent can then efficiently react with primary amines on the target biomolecule to form a stable, covalent amide bond.

Mechanism of Action: A Three-Phase Approach

The successful PEGylation of a protein or peptide using this compound is accomplished in three distinct phases: Reagent Activation, Biomolecule Conjugation, and Product Formation. The complete chemical pathway is outlined below.

PEGylation_Mechanism cluster_0 Phase 1: Reagent Activation cluster_1 Phase 2 & 3: Conjugation & Product Formation Reagent This compound (HO-PEG-COOCH₃) Hydrolysis Hydrolysis (e.g., NaOH or HCl) Reagent->Hydrolysis Carboxyl_PEG Hydroxy-PEG3-carboxylic acid (HO-PEG-COOH) Hydrolysis->Carboxyl_PEG Activation Activation with EDC & NHS Carboxyl_PEG->Activation NHS_PEG Hydroxy-PEG3-NHS ester (HO-PEG-COO-NHS) Activation->NHS_PEG Conjugation Nucleophilic Attack (pH 7.5 - 8.5) NHS_PEG->Conjugation Protein Protein/Peptide with Primary Amine (Protein-NH₂) Protein->Conjugation Product PEGylated Protein (Protein-NH-CO-PEG-OH) Conjugation->Product Byproduct NHS Byproduct Conjugation->Byproduct

Caption: Reaction pathway for PEGylation using this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies. It is imperative to perform these procedures in a controlled laboratory environment with appropriate personal protective equipment.

Part A: Activation of this compound

Objective: To convert the chemically inert this compound into the amine-reactive Hydroxy-PEG3-NHS ester.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Reaction vials, magnetic stirrer, and pH meter

Protocol A1: Hydrolysis of Methyl Ester to Carboxylic Acid

  • Dissolution: Dissolve a known quantity of this compound in deionized water.

  • Saponification: Add an excess of 0.1 M NaOH solution to the PEG solution. Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The ester hydrolysis is driven by the hydroxide ions.[10][11]

  • Neutralization & Acidification: Monitor the reaction progress (e.g., by TLC or LC-MS if required). Once complete, carefully neutralize the solution and then acidify to a pH of ~2-3 with 0.1 M HCl to ensure the carboxyl group is fully protonated.

  • Extraction/Purification: Extract the resulting Hydroxy-PEG3-carboxylic acid product using a suitable organic solvent (e.g., dichloromethane). Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Verification: Confirm the identity and purity of the product via techniques like NMR or Mass Spectrometry before proceeding.

Protocol A2: Activation of Carboxylic Acid to NHS Ester

Causality: This reaction is performed in an anhydrous organic solvent to prevent premature hydrolysis of the EDC reagent and the resulting NHS ester. The acidic pH of the MES buffer activates the carboxyl group via EDC, forming a highly reactive O-acylisourea intermediate, which is then stabilized by NHS.[14]

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation.[14]

  • Dissolution: Dissolve the dried Hydroxy-PEG3-carboxylic acid in anhydrous DMF or DMSO.

  • Activation: In a separate vial, dissolve EDC (1.2 molar excess over the PEG-acid) and NHS (1.5 molar excess over the PEG-acid) in anhydrous DMF/DMSO.

  • Reaction: Add the EDC/NHS solution to the PEG-acid solution. Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

  • Usage: The resulting Hydroxy-PEG3-NHS ester solution is highly moisture-sensitive and should be used immediately for the conjugation reaction described in Part B. Do not attempt to store this activated reagent in solution.[15][16]

Part B: PEGylation of the Target Protein/Peptide

Objective: To covalently attach the activated Hydroxy-PEG3-NHS ester to primary amines on the target biomolecule.

Materials:

  • Lyophilized protein or peptide of interest

  • Activated Hydroxy-PEG3-NHS ester solution (from Part A)

  • Conjugation Buffer: 0.1 M Phosphate Buffer or Bicarbonate Buffer, pH 7.5-8.5. Crucially, this buffer must be free of primary amines (e.g., do not use Tris or Glycine).[15][16]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification system (e.g., SEC or IEX chromatography)

Protocol B1: Conjugation Reaction

Causality: The reaction is performed at a pH of 7.5-8.5 because the target primary amines (N-terminus and lysine ε-amino groups) must be deprotonated to act as effective nucleophiles to attack the NHS ester.[14][17] At lower pH, these amines are protonated (-NH₃⁺) and non-reactive. At much higher pH (>9.0), the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[18]

  • Protein Preparation: Dissolve the protein/peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the stock buffer of the protein contains amines, it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.

  • Molar Ratio Calculation: Determine the desired molar excess of the activated PEG reagent to the protein. A starting point is often a 10- to 50-fold molar excess of PEG per mole of protein. This ratio must be optimized for each specific protein to achieve the desired degree of PEGylation without causing excessive modification or loss of activity.[15]

  • Conjugation: Slowly add the calculated volume of the activated Hydroxy-PEG3-NHS ester solution (from Part A) to the protein solution while gently stirring. The volume of organic solvent (DMF/DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.[19]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature depend on the reactivity of the target protein and should be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining activated PEG-NHS ester. Incubate for 30 minutes.

Part C: Purification of the PEGylated Conjugate

Objective: To separate the desired PEGylated protein/peptide from unreacted protein, excess PEG reagent, and reaction byproducts.

Causality: Purification is essential to ensure the final product is homogeneous and free from contaminants that could interfere with downstream applications or cause adverse effects.

  • Method Selection: The choice of purification method depends on the size difference between the unreacted and PEGylated protein.

    • Size-Exclusion Chromatography (SEC): This is the most common and effective method. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the smaller, unmodified protein.[20][21]

    • Ion-Exchange Chromatography (IEX): PEGylation often shields charged residues on the protein surface, altering its net charge. This change in isoelectric point can be exploited for separation using IEX.

  • Execution: Equilibrate the chosen chromatography column with a suitable buffer (e.g., PBS, pH 7.4). Load the quenched reaction mixture onto the column.

  • Fraction Collection & Analysis: Collect fractions and analyze them using SDS-PAGE and/or UV absorbance (at 280 nm for proteins) to identify the fractions containing the pure PEGylated conjugate.

  • Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary using an appropriate method (e.g., centrifugal filtration). The final product should be stored under conditions that ensure the stability of the native protein.

Characterization of PEGylated Conjugates

Thorough characterization is critical to confirm the success of the PEGylation reaction and to ensure the quality and consistency of the final product.[12][16] The inherent heterogeneity of PEGylation reactions presents a significant analytical challenge.[9][13][16]

Analytical TechniquePrimary ApplicationKey Insights Provided
SDS-PAGE Routine Purity AssessmentVisual confirmation of increased molecular weight (shift to a higher band); assessment of reaction completion and presence of unmodified protein.
HPLC (SEC/IEX/RP) Separation & QuantificationSEC-HPLC: Determines purity, degree of aggregation, and separates mono-, di-, and poly-PEGylated species from unmodified protein.[20] IEX-HPLC: Separates isoforms based on charge differences. RP-HPLC: Separates species based on hydrophobicity.
Mass Spectrometry Definitive CharacterizationMALDI-TOF MS: Determines the average molecular weight and the degree of PEGylation (number of PEGs attached). ESI-MS: Provides accurate mass of the intact conjugate and can be coupled with LC for detailed analysis of different species.[13]
Peptide Mapping Site of PEGylationInvolves enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the specific lysine residues or the N-terminus where PEG has been attached.[12]

Overall Experimental Workflow

The entire process, from reagent activation to the characterization of the final purified product, is summarized in the following workflow diagram.

Workflow start Start: This compound & Protein activation Phase A: Reagent Activation 1. Hydrolyze Methyl Ester 2. Activate with EDC/NHS start->activation conjugation Phase B: Conjugation React Activated PEG with Protein (pH 7.5-8.5) activation->conjugation purification Phase C: Purification (e.g., SEC-HPLC) conjugation->purification characterization Phase D: Characterization SDS-PAGE, HPLC, Mass Spec purification->characterization end Final Product: Pure, Characterized PEGylated Protein characterization->end

Caption: High-level experimental workflow for protein PEGylation.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low/No PEGylation Efficiency 1. Inactive PEG reagent (hydrolyzed NHS ester).2. Incorrect buffer pH (too low).3. Presence of competing primary amines in the buffer (e.g., Tris).4. Insufficient molar excess of PEG reagent.1. Activate the PEG reagent immediately before use. Ensure anhydrous conditions during activation.2. Verify the pH of the Conjugation Buffer is between 7.5 and 8.5.3. Exchange the protein into an amine-free buffer (e.g., PBS, bicarbonate).4. Increase the molar ratio of activated PEG to protein in optimization experiments.
Protein Aggregation/Precipitation 1. Use of >10% organic solvent (DMF/DMSO) in the reaction.2. Protein instability at the reaction pH or temperature.3. Excessive cross-linking (if using a bifunctional PEG).1. Minimize the volume of the activated PEG solution added. Keep total organic solvent below 10%.2. Perform the reaction at 4°C. Screen for optimal pH that maintains both protein stability and amine reactivity.3. This is less likely with a monofunctional activated PEG, but ensure the starting PEG reagent is correct.
Multiple PEGylated Species (Low Homogeneity) 1. High molar excess of PEG reagent.2. Multiple reactive sites (lysine residues) on the protein surface with similar accessibility/reactivity.1. Reduce the molar ratio of PEG to protein.2. This is an inherent challenge. Optimize reaction conditions (pH, time, temperature) to favor modification of the most reactive site (often the N-terminus at slightly lower pH). Consider site-directed mutagenesis to remove reactive lysines if a single isomer is required.
Loss of Biological Activity 1. PEGylation occurred at or near the protein's active site or receptor-binding site, causing steric hindrance.2. Protein denaturation during the reaction.1. Perform peptide mapping to identify PEGylation sites. If modification is in a critical region, try to optimize conditions (e.g., lower pH to favor N-terminal modification) or use site-directed PEGylation strategies.2. Confirm protein integrity post-reaction using biophysical methods (e.g., Circular Dichroism).

References

  • Hutanu D, Darie CC (2014) Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl 2: 128. [Link]

  • Huang L, Gough PC, Defelippis MR. (2012) Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods Mol Biol. 899:351-63. [Link]

  • Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry. (n.d.). Bruker. [Link]

  • Moreno-García, P., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2023). Frontiers in Pharmacology. [Link]

  • Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (n.d.). IDOSI Publications. [Link]

  • Nojima, H., et al. (2007). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Bioconjugate Chemistry. [Link]

  • Protocol for PEG NHS Reagents. (2024). AxisPharm. [Link]

  • PEGylation. (n.d.). Wikipedia. [Link]

  • Reaction Mechanism of the Synthesis of PEGylated Bovine Lactoferrin... (2007). ResearchGate. [Link]

  • PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). Prometheus. [Link]

  • Protocol for labeling IgG with PEG NHS Ester. (n.d.). Confluore. [Link]

  • Hydrolysing esters. (n.d.). Chemguide. [Link]

  • Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. (2016). Agilent. [Link]

  • A review on impact of pegylation on biopharmaceuticals. (2022). Neliti. [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.). Waters. [Link]

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (2014). Waters Corporation. [Link]

  • Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. (n.d.). CONICET. [Link]

  • Methods for increasing protein polyethylene glycol (PEG) conjugation. (n.d.).
  • PEG–Peptide Conjugates. (2010). ACS Publications. [Link]

  • Amide coupling Protocol for Amino PEG. (2024). AxisPharm. [Link]

  • Peptide and protein PEGylation. (2002). ResearchGate. [Link]

  • PEG-Farnesylthiosalicylate Conjugate as a Nanomicellar Carrier for Delivery of Paclitaxel. (2010). PMC - NIH. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Hydroxy-PEG3-methyl ester Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles.[1][2] The purification of these PEGylated conjugates from complex reaction mixtures is a critical step to ensure the safety and efficacy of the final product. This application note provides a detailed guide for the purification of conjugates containing Hydroxy-PEG3-methyl ester, a common hydrophilic linker, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the fundamental principles of the separation, provide a comprehensive, step-by-step protocol, and offer troubleshooting guidance based on established expertise.

Introduction to PEGylation and the Role of HPLC

PEGylation involves the covalent attachment of PEG to therapeutic molecules, which can lead to a complex mixture of products including the desired mono-PEGylated conjugate, multi-PEGylated species, positional isomers, and unreacted starting materials.[3][4][5] The purification of the target conjugate from this heterogeneous mixture is often challenging due to the subtle differences in the physicochemical properties of the various species.[3]

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of PEGylated compounds.[][] Among the various HPLC modes, Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating molecules based on differences in hydrophobicity, making it an excellent choice for purifying this compound conjugates where the attached molecule imparts significant hydrophobic character.[][8]

Principles of Separation: Reversed-Phase HPLC

RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[] The stationary phase typically consists of silica particles that have been functionalized with alkyl chains, such as C18, C8, or C4.[8][9] A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the analytes from the column.[10][11]

In the context of this compound conjugates, the separation is primarily driven by the hydrophobicity of the molecule conjugated to the PEG linker. The hydrophilic PEG chain itself has limited retention on a reversed-phase column. Therefore, the retention time of the conjugate will be significantly influenced by the nature of the attached therapeutic agent. Gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is typically employed to achieve optimal separation of the desired conjugate from more or less hydrophobic impurities.[12]

Materials and Methods

Equipment and Consumables
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer).

  • Reversed-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm particle size).

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).[11]

  • HPLC-grade trifluoroacetic acid (TFA) or formic acid.[12]

  • Sample vials and filters (0.22 µm).

HPLC Parameters

The following table summarizes a typical starting point for the HPLC purification of a this compound conjugate. These parameters should be optimized for each specific conjugate.

ParameterRecommended SettingJustification
Column C18 or C8 Reversed-PhaseProvides good retention and separation for a wide range of hydrophobic molecules.[12][13]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for charged analytes.[12]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[11]
Gradient 5-95% B over 30 minutesA broad gradient is a good starting point to elute a wide range of hydrophobicities.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce column backpressure.[14]
Injection Volume 20-100 µLDependent on sample concentration and column capacity.
Detector UV-Vis / ELSD / MSThe choice of detector depends on the properties of the conjugate. UV-Vis is suitable if the attached molecule has a chromophore. ELSD or MS is necessary for molecules without a strong UV absorbance.[][15]

Experimental Protocol

This protocol outlines the purification of a crude reaction mixture containing a this compound conjugate.

Sample Preparation
  • Dissolution: Dissolve the crude reaction mixture in a solvent that is compatible with the initial mobile phase conditions (e.g., a small amount of Mobile Phase A or a mixture of water and acetonitrile). Aim for a concentration that allows for sufficient loading onto the column without causing precipitation.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

HPLC System Preparation
  • Mobile Phase Preparation: Prepare fresh mobile phases A and B. Degas the solvents to prevent bubble formation in the pump and detector.

  • System Priming: Prime the HPLC pumps with their respective mobile phases to ensure all lines are filled and free of air bubbles.

  • Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

Purification Run
  • Blank Injection: Inject a sample of the dissolution solvent (blank) to identify any peaks originating from the solvent itself.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Start the gradient program as defined in the HPLC parameters table.

  • Fraction Collection: Collect fractions corresponding to the peak of interest. The timing of fraction collection can be determined from an initial analytical run.

Post-Purification Processing
  • Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the desired conjugate.

  • Solvent Evaporation: Pool the pure fractions and remove the HPLC solvents, typically using a rotary evaporator or a lyophilizer.

Workflow and Data Visualization

The overall workflow for the purification of this compound conjugates is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection HPLCPrep HPLC System Preparation (Mobile Phase & Equilibration) HPLCPrep->Injection Gradient Gradient Elution Injection->Gradient Collection Fraction Collection Gradient->Collection Analysis Purity Analysis of Fractions Collection->Analysis Evaporation Solvent Evaporation Analysis->Evaporation PureProduct Purified Conjugate Evaporation->PureProduct

Caption: HPLC Purification Workflow.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Resolution Inappropriate column chemistry or gradient slope.Try a different stationary phase (e.g., C8 or C4).[8] Optimize the gradient to make it shallower, which can improve the separation of closely eluting peaks.
Peak Tailing Secondary interactions with the stationary phase; column overload.Add an ion-pairing agent like TFA to the mobile phase.[12] Reduce the sample load.
Low Recovery Irreversible adsorption of the conjugate to the column; precipitation on the column.Try a different column chemistry. Ensure the sample is fully dissolved in the initial mobile phase.
Broad Peaks Large injection volume in a strong solvent; extra-column band broadening.Dissolve the sample in the initial mobile phase or a weaker solvent. Check for and minimize the length and diameter of tubing in the system.
No Elution of Compound Compound is too hydrophobic for the mobile phase conditions.Increase the final percentage of the organic solvent in the gradient or switch to a stronger organic solvent.

Conclusion

The successful purification of this compound conjugates is a critical determinant of their therapeutic potential. RP-HPLC offers a robust and scalable method for achieving high purity. The protocol and guidelines presented in this application note provide a solid foundation for developing a tailored purification strategy. Methodical optimization of key parameters such as the stationary phase, mobile phase composition, and gradient profile is paramount to achieving the desired separation efficiency and purity.

References

  • Analytical Measurement of PEGylated Molecules. (2011-12-27). American Chemical Society.
  • High performance liquid chromatography (HPLC) Technique. BOC Sciences.
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Sc
  • Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate.
  • PEGylated Protein Purific
  • Investigations into Improving the Separation of PEGyl
  • Technical Support Center: Challenges in the Purification of PEGyl
  • RP HPLC methods for PEGylated proteins downstream.
  • Detection method for polyethylene glycol content.
  • Application Notes and Protocols for the Analytical Characterization of m-PEG4-CH2-methyl ester Products. Benchchem.
  • Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection.
  • Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Hydroxy-PEG-methyl ester. AxisPharm.
  • Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.

Sources

Troubleshooting & Optimization

How to avoid hydrolysis of Hydroxy-PEG3-methyl ester during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydroxy-PEG3-methyl ester Applications

A Senior Application Scientist's Guide to Preventing Ester Hydrolysis

Welcome to the technical support center for advanced PEGylation reagents. As researchers and drug development professionals, you work with sophisticated molecules where stability and purity are paramount. One common challenge encountered with linkers like this compound is the unintended hydrolysis of the methyl ester group. This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately prevent this side reaction, ensuring the integrity of your experiments and the success of your final product.

Frequently Asked Questions (FAQs): The Science of Ester Hydrolysis

Q1: What is ester hydrolysis and why is it a problem for my this compound linker?

A1: Ester hydrolysis is a chemical reaction in which an ester functional group reacts with water to break down into its parent carboxylic acid and alcohol.[1][2] For this compound, this means the terminal methyl ester (-COOCH₃) reverts to a carboxylic acid (-COOH).

This is problematic for several reasons:

  • Reduced Yield: The desired ester-containing product is consumed, leading to lower-than-expected yields.[1]

  • Product Impurity: The resulting PEG-acid is a significant impurity that can be difficult to separate from the target molecule.

  • Altered Properties: The change from a neutral ester to a negatively charged carboxylate (at physiological pH) can alter the solubility, binding characteristics, and overall function of your final conjugate.

The reaction can be catalyzed by either acid or base, making it a critical factor to control during both the reaction and the subsequent workup steps.[1][2][3]

Q2: What are the primary factors that trigger the hydrolysis of my PEG-ester?

A2: The rate of ester hydrolysis is primarily influenced by four key factors. Understanding and controlling these is the foundation of preventing the side reaction.

  • pH: This is the most critical factor. The ester bond is most stable at a neutral or slightly acidic pH (around 6.5-7.5). The rate of hydrolysis increases significantly in both strongly acidic (pH < 4) and, even more dramatically, in basic (pH > 8) conditions.[4][5][6][7] Base-catalyzed hydrolysis, also known as saponification, is typically faster and irreversible, making it particularly damaging.[7][8][9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature.[10] Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.[11][12]

  • Water Presence: Water is a necessary reactant for hydrolysis.[2] Reactions performed in anhydrous (water-free) solvents are protected, but hydrolysis becomes a major risk during aqueous workup steps or if using solvents that are not properly dried.

  • Reaction Time: The longer the ester is exposed to unfavorable conditions (e.g., high pH, elevated temperature, aqueous environment), the greater the extent of hydrolysis will be.[1]

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section addresses common problems encountered in the lab.

Q3: My final product analysis (NMR/LC-MS) shows a mixture of the desired ester and the corresponding PEG-acid. What went wrong?

A3: The presence of the PEG-acid is a clear indicator that hydrolysis has occurred. To pinpoint the cause, review your experimental procedure, paying close attention to the steps where water, acid, or base were present. The most common culprits are the reaction conditions themselves or, more frequently, the workup procedure.[1]

Use the following decision tree to diagnose the potential source of the issue:

Hydrolysis_Troubleshooting start Hydrolysis Detected: Mixture of Ester and Acid reaction_cond Review Reaction Conditions start->reaction_cond workup_cond Review Workup Procedure start->workup_cond ph_check Was reaction pH > 8.0 or < 4.0? reaction_cond->ph_check temp_check Was reaction run at elevated temperature? reaction_cond->temp_check solvent_check Were solvents certified anhydrous? Was water a co-solvent? reaction_cond->solvent_check base_wash Was a strong base (NaOH, KOH) used for neutralization? workup_cond->base_wash wash_temp Were aqueous washes performed at room temp? workup_cond->wash_temp contact_time Was the workup prolonged? (e.g., layers left overnight) workup_cond->contact_time sol_ph Solution: Maintain pH 6.5-7.5. Use a non-nucleophilic buffer. ph_check->sol_ph Yes sol_temp Solution: Run reaction at lowest possible temp (e.g., 0°C to RT). temp_check->sol_temp Yes sol_solvent Solution: Use high-quality anhydrous solvents. Avoid aqueous co-solvents if possible. solvent_check->sol_solvent Yes sol_base Solution: Neutralize with weak base (e.g., cold, dilute NaHCO₃). base_wash->sol_base Yes sol_wash_temp Solution: Perform all aqueous washes in an ice bath (0-4°C). wash_temp->sol_wash_temp Yes sol_time Solution: Perform workup efficiently. Do not let layers sit unseparated. contact_time->sol_time Yes

Caption: Troubleshooting decision tree for diagnosing ester hydrolysis.

Q4: How can I purify my desired ester product away from the hydrolyzed PEG-acid impurity?

A4: If hydrolysis has already occurred, separation is necessary. The difference in polarity and charge between the ester and the carboxylic acid can be exploited.

  • Liquid-Liquid Extraction: This is the most straightforward method. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a cold, dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1][13] The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed. The neutral ester will remain in the organic layer. Follow with a brine wash to remove residual water before drying and concentrating.[1]

  • Column Chromatography: While possible, silica gel chromatography can be risky as silica is slightly acidic and can promote hydrolysis, especially if there is residual water in the solvent or on the silica itself.[13] If you must use this method, take these precautions:

    • Use oven-dried silica gel.

    • Use anhydrous solvents.

    • Consider neutralizing the silica by preparing your column slurry with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-0.5% in the solvent mixture).[13]

Best Practices & Protocols for Preventing Hydrolysis

Proactive prevention is always the best strategy. By carefully controlling your reaction parameters, you can minimize or eliminate hydrolysis from the start.

Summary of Recommended Conditions

This table summarizes the optimal conditions for reactions involving this compound to ensure the stability of the ester group.

ParameterRecommended ConditionRationale & Scientific Justification
pH Maintain reaction pH between 6.5 and 7.5 .This range represents the kinetic minimum for both acid and base-catalyzed hydrolysis, ensuring maximal ester stability.[5][7]
Temperature Conduct the reaction at the lowest effective temperature, ideally 0°C to room temperature (20-25°C) . Perform all aqueous workup steps in an ice bath (0-4°C) .Reaction rates for hydrolysis decrease significantly at lower temperatures.[1][12] Cooling during workup is critical to slow hydrolysis when aqueous solutions are introduced.
Solvents & Reagents Use high-quality, anhydrous solvents (e.g., DMF, DCM, THF). Ensure all reagents are dry and free from moisture.Water is a key reactant in hydrolysis. Removing it from the reaction phase prevents the side reaction from occurring.[2][14]
Buffers If a buffer is required, use a non-nucleophilic buffer such as HEPES or phosphate buffer (PBS) within the recommended pH range.Avoid buffers with primary amines (e.g., Tris), as these can act as nucleophiles and compete with the desired reaction.[15]
Workup Procedure - Neutralize acidic catalysts with a cold, dilute weak base (e.g., 5% NaHCO₃ solution).- Perform washes quickly and efficiently .- Use a brine wash before drying.- Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).Weak bases are less likely to induce rapid saponification than strong bases like NaOH.[1] Minimizing contact time with aqueous phases and ensuring complete removal of water prevents hydrolysis during and after workup.[1]
Example Protocol: Activation of Hydroxyl Group via Tosylation (Hydrolysis-Conscious Method)

This protocol details the activation of the terminal hydroxyl group of this compound while preserving the methyl ester.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Ice bath

  • Cold, 5% aqueous HCl solution

  • Cold, saturated aqueous NaHCO₃ solution

  • Cold, saturated aqueous NaCl (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Base Addition: Slowly add anhydrous pyridine (or TEA) (1.5 eq) to the stirred solution. The base acts as a catalyst and an acid scavenger.

  • Activation: Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise to the cold solution. Maintain the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup (All steps performed with cold solutions):

    • Once the reaction is complete, cool the flask back down to 0°C in an ice bath.

    • Dilute the reaction mixture with cold DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Cold 5% HCl (2x) to remove the pyridine/TEA.

      • Cold saturated NaHCO₃ (2x) to neutralize any remaining acid.

      • Cold brine (1x) to remove bulk water.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous Na₂SO₄, swirl, and let it sit for 10-15 minutes until the drying agent is free-flowing.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude tosylated product, with the methyl ester intact.

  • Purification: If necessary, purify the product via column chromatography using anhydrous solvents and a silica gel that has been dried or neutralized.

By adhering to these principles of careful pH, temperature, and moisture control, you can confidently use this compound in your synthetic schemes while avoiding the detrimental effects of hydrolysis.

References

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. chem.libretexts.org. [Link]

  • Comisar, C. M., Hunter, S. E., Walton, K. L., & Savage, P. E. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. [Link]

  • Fairbanks, A. J., & Wormald, M. R. (2002). Carboxyl Protecting Groups. In Protective Groups in Organic Synthesis (pp. 391-452). [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. hscprep.com.au. [Link]

  • Javed, S., et al. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate. [Link]

  • Khan Academy. (2014). Acid-catalyzed ester hydrolysis | Organic chemistry. YouTube. [Link]

  • Khurana, J. M., & Sehgal, A. (1994). An efficient and convenient procedure for ester hydrolysis. Organic Preparations and Procedures International. [Link]

  • Larson, E. J., et al. (2013). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer. [Link]

  • Mellor, J. A., & Stile, M. A. (2014). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Journal of Cheminformatics. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. [Link]

  • Save My Exams. (2024). Ester Hydrolysis. savemyexams.com. [Link]

  • Shen, Y., et al. (2018). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Bioconjugate Chemistry. [Link]

  • Wellington, S. L., & Richardson, E. A. (1994). Effect of pH on hydrolysis rate of methyl formate. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing pH for Selective Reactions of Hydroxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Hydroxy-PEG3-methyl ester, a versatile bifunctional linker used extensively in drug development, proteomics, and materials science. This document provides in-depth guidance on leveraging pH to achieve selective reactivity at either the terminal hydroxyl (-OH) group or the methyl ester (-COOCH₃) group. Understanding and controlling your reaction's pH is the single most critical parameter for ensuring high-yield, high-purity conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the reactive functional groups on this compound, and how does pH influence their reactivity?

This compound possesses two distinct functional groups available for conjugation: a primary hydroxyl (-OH) group and a methyl ester (-COOCH₃). Their reactivity is highly dependent on the pH of the reaction environment.

  • Hydroxyl (-OH) Group: The terminal hydroxyl group is a nucleophile. Its reactivity is significantly enhanced under basic conditions. At neutral or acidic pH, the alcohol is protonated and a poor nucleophile. As the pH increases above the pKa of the alcohol (typically ~14-15 for a PEG alcohol), it becomes deprotonated to form a highly reactive alkoxide ion. This alkoxide is a strong nucleophile, ready to react with various electrophiles. However, for practical purposes, significant reactivity can often be achieved under moderately basic conditions (pH 9-11) without needing to fully deprotonate the alcohol.

  • Methyl Ester (-COOCH₃) Group: The methyl ester group is an electrophile, susceptible to nucleophilic attack at the carbonyl carbon. Its primary reaction pathway is aminolysis (reaction with a primary amine to form a stable amide bond) or hydrolysis (reaction with water).

    • Aminolysis: This reaction is most efficient at a mildly basic pH (typically 7.5-9.0). In this range, a sufficient concentration of the primary amine coupling partner is in its deprotonated, nucleophilic form (-NH₂) rather than its protonated, non-nucleophilic ammonium form (-NH₃⁺).[1][2]

    • Hydrolysis: The ester bond is susceptible to hydrolysis, which is catalyzed by both acid and base.[3][4] This becomes a significant competing reaction at pH values below 4 and above 10, leading to the formation of an unreactive carboxylate.[3][5]

Q2: How can I achieve selective conjugation to the hydroxyl (-OH) group?

To target the hydroxyl group, you must create conditions that favor its nucleophilicity while minimizing the reactivity of the ester. This is typically achieved under basic conditions using a strong base to deprotonate the alcohol, making it a potent nucleophile for reaction with an electrophile (e.g., an alkyl halide or tosylate).

Key Considerations for -OH Selectivity:

  • pH Range: Strong basic conditions (pH > 11) are often required. This can be achieved with non-nucleophilic bases like sodium hydride (NaH) in an anhydrous organic solvent or with strong aqueous bases like sodium hydroxide.

  • Side Reactions: The primary competing reaction at high pH is the hydrolysis of the methyl ester.[4][5] If the reaction is performed in an aqueous buffer, significant loss of the ester functionality should be expected. Therefore, these reactions are best performed in anhydrous aprotic solvents (e.g., DMF, THF) to prevent water-related side reactions.

  • Reagent Choice: Use electrophilic coupling partners like alkyl halides (R-Br, R-I), tosylates (R-OTs), or mesylates (R-OMs) for forming stable ether linkages.

Q3: What is the optimal strategy for selective conjugation to the methyl ester group?

Targeting the methyl ester group, most commonly via aminolysis to form an amide bond, requires a pH that activates the amine nucleophile without promoting significant ester hydrolysis or hydroxyl group reactivity.

Key Considerations for Methyl Ester Selectivity:

  • Optimal pH Window: A pH range of 7.5 to 9.0 is the ideal balance.

    • Below pH 7.5: The concentration of the nucleophilic primary amine (-NH₂) is low, as it exists predominantly in its protonated (-NH₃⁺) form, which drastically slows the desired reaction.[6]

    • Above pH 9.0: The rate of competing ester hydrolysis by hydroxide ions (OH⁻) increases significantly, reducing the yield of the desired amide conjugate.[3][6]

  • Buffer Choice: This is a critical parameter. Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) , as the buffer itself will compete with your target amine and lead to low yields. Recommended buffers include phosphate-buffered saline (PBS), borate, or HEPES.[6][7]

  • Temperature Control: While elevated temperatures can speed up aminolysis, they also accelerate hydrolysis.[6] For sensitive substrates, running the reaction at a controlled room temperature (20-25°C) or even at 4°C for an extended period can help minimize hydrolysis.[6]

Q4: What are the most common side reactions and how can they be minimized?

The two primary side reactions are ester hydrolysis and lack of selectivity.

  • Ester Hydrolysis: This is the cleavage of the methyl ester to a carboxylic acid by water.[3] It is accelerated at both low and high pH.[3][8][9]

    • Minimization:

      • Strictly maintain the pH within the recommended window (7.5-9.0) for aminolysis.

      • Work with fresh, high-quality reagents and anhydrous solvents where possible.

      • Avoid unnecessarily long reaction times. Monitor reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).

      • Use the lowest effective temperature for the reaction.

  • Lack of Selectivity: This occurs when the reaction proceeds at both the hydroxyl and ester sites.

    • Minimization:

      • Carefully select the pH to favor one reaction over the other as detailed in Q2 and Q3. The pH is your primary tool for directing selectivity.

      • For hydroxyl group reactions, use anhydrous solvents to eliminate the possibility of aqueous side reactions at the ester.

Data Summary and Visualization

Table 1: pH-Dependent Reactivity and Selectivity Guide
pH RangePrimary TargetPrimary Nucleophile / ConditionsKey Competing ReactionsRecommended Buffers
< 4.0 Neither-High rate of acid-catalyzed ester hydrolysis [3]-
4.0 - 7.0 NeitherAmine is protonated (-NH₃⁺), -OH is a weak nucleophileVery slow aminolysis, very slow hydrolysisMES, Acetate
7.5 - 9.0 Methyl Ester Deprotonated primary amine (-NH₂)Slow base-catalyzed ester hydrolysisPhosphate (PBS), Borate, HEPES [6]
9.0 - 11.0 Both / NeitherAmine (-NH₂), Alkoxide (-O⁻) begins to formRapidly increasing ester hydrolysis [3][6]Borate, Carbonate
> 11.0 Hydroxyl Group Alkoxide (-O⁻) / Strong baseVery rapid ester hydrolysis [5]Carbonate, NaOH (titrated)
Diagram 1: pH-Controlled Selectivity Workflow

This diagram illustrates the decision-making process for achieving selective conjugation with this compound based on the desired reaction site.

G cluster_input Starting Material cluster_decision Reaction Goal cluster_output Final Product start This compound decision Select Target Functional Group ester_path Target Methyl Ester (Amide Formation) decision->ester_path Ester (Aminolysis) hydroxyl_path Target Hydroxyl Group (Ether Formation) decision->hydroxyl_path Hydroxyl (Alkylation/ Acylation) ester_cond pH 7.5 - 9.0 Buffer: PBS, HEPES Nucleophile: Primary Amine ester_path->ester_cond hydroxyl_cond pH > 11 Anhydrous Solvent Preferred Base: NaH, NaOH hydroxyl_path->hydroxyl_cond amide_prod Amide-PEG-Hydroxyl ester_cond->amide_prod ether_prod Ether-PEG-Methyl Ester hydroxyl_cond->ether_prod G prep 1. Prepare Reactants - Amine in PBS (pH 8.0) - Linker in DMSO react 2. Mix & Incubate - Add linker to amine (10-50x excess) - 2-4h @ RT or O/N @ 4°C prep->react quench 3. Quench Reaction - Add Tris buffer (optional) react->quench purify 4. Purify Conjugate - Dialysis / SEC / HPLC quench->purify analyze 5. Analyze Product - MS / HPLC / SDS-PAGE purify->analyze

Sources

Navigating the Nuances of Hydroxy-PEG3-methyl ester: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive technical support center for Hydroxy-PEG3-methyl ester . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs) regarding the use of this versatile bifunctional linker. As Senior Application Scientists, we understand that success in bioconjugation, PROTAC development, and drug delivery hinges on precise control over your chemical reactions. This resource is structured to empower you with the knowledge to anticipate and mitigate potential side reactions, ensuring the integrity and efficacy of your final conjugate.

Frequently Asked Questions (FAQs)

Here we address the most common queries and concerns encountered when working with this compound.

Q1: What are the primary modes of degradation for this compound and how can I prevent them?

A1: The two primary modes of degradation are hydrolysis of the methyl ester and oxidative degradation of the PEG chain .

  • Methyl Ester Hydrolysis : The ester group is susceptible to hydrolysis, particularly under basic conditions (pH > 8), yielding the corresponding carboxylic acid and methanol.[1] This can be minimized by:

    • Maintaining a neutral to slightly acidic pH (pH 4-6) during storage and non-reactive steps.[1]

    • Using anhydrous solvents for reactions whenever possible.[2]

    • Performing reactions at lower temperatures to decrease the hydrolysis rate.[1]

  • Oxidative Degradation of the PEG Chain : The polyether backbone of the PEG chain can undergo oxidative degradation, especially in the presence of oxygen, elevated temperatures (>70°C), and transition metal ions.[3][4] This process can generate impurities such as aldehydes and formates, which can lead to unintended side reactions.[5][6] To prevent this:

    • Store the reagent under an inert atmosphere (e.g., argon or nitrogen).

    • Avoid exposure to high temperatures and light.

    • Use metal chelators (e.g., EDTA) in your buffers if metal contamination is a concern.

Q2: I am seeing unexpected cross-linking in my reaction. What is the likely cause?

A2: Unwanted cross-linking is often due to the presence of PEG-diol (HO-PEG3-OH) impurity in your this compound starting material.[7][8] This diol impurity has two reactive hydroxyl groups, which, upon activation, can react with two molecules of your substrate, leading to dimerization or aggregation.

To mitigate this, it is crucial to:

  • Source high-purity, monodisperse PEG linkers from reputable suppliers who provide detailed analytical data, including the percentage of diol impurity.[9][10]

  • Analyze the starting material by HPLC-MS or NMR to confirm its purity before use.[11]

Q3: My conjugation yield is low. What are the common culprits when using this compound?

A3: Low conjugation yield can stem from several factors. A systematic evaluation of your synthetic steps is key to troubleshooting.[12]

  • Inefficient Activation of the Hydroxyl Group : The terminal hydroxyl group is relatively unreactive and requires activation for efficient conjugation.[13] Incomplete activation will naturally lead to low yields. Ensure your activating agents (e.g., TsCl, DSC) are fresh and used under anhydrous conditions.

  • Side Reactions During Activation : The activation step itself can have side reactions. For example, tosylation can sometimes result in chlorination of the PEG linker, creating an unreactive species.[14]

  • Hydrolysis of the Activated PEG : Activated esters, such as NHS esters formed from the hydroxyl group, are susceptible to hydrolysis.[15] It is crucial to use the activated PEG reagent immediately after its preparation.

  • Competition with Ester Hydrolysis : If your conjugation reaction is performed in an aqueous buffer at a basic pH, the hydrolysis of the methyl ester can compete with your desired reaction.[1]

Q4: How does the methyl ester functionality influence the purification of my final product?

A4: The methyl ester is significantly less polar than the carboxylic acid that results from its hydrolysis. If hydrolysis occurs during your reaction or work-up, you may end up with a mixture of the desired product and its hydrolyzed analogue. This can complicate purification, as the two species will have different retention times in reverse-phase HPLC. It is therefore essential to minimize hydrolysis to ensure a more homogenous product that is easier to purify.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you may encounter and offers actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction outcomes between batches 1. Variability in the purity of this compound (e.g., diol content).[8] 2. Degradation of the reagent during storage. 3. Inconsistent reaction conditions (pH, temperature, moisture).[1]1. Characterize each new batch of the PEG linker by HPLC-MS and/or NMR before use.[11] 2. Store the reagent under an inert atmosphere at the recommended temperature. 3. Strictly control reaction parameters. Use freshly prepared buffers and measure the pH before each reaction.
Formation of unexpected byproducts detected by MS 1. Oxidative degradation of the PEG chain leading to aldehydes or carboxylic acids.[16] 2. Side reactions with impurities in the PEG linker or other reagents.[5] 3. Reaction of activated hydroxyl group with non-target nucleophiles (e.g., serine, tyrosine, or histidine residues in proteins).[15]1. Degas solvents and run reactions under an inert atmosphere. 2. Ensure high purity of all starting materials. 3. Optimize reaction pH to favor the desired reactivity. For example, N-terminal amine pegylation is often more specific at a slightly acidic pH (~5-6).[17]
Difficulty in purifying the final PEGylated product 1. High polarity of the PEGylated product leading to poor recovery from normal-phase silica gel.[18] 2. Presence of hydrolyzed methyl ester, resulting in multiple product peaks.1. Utilize reverse-phase preparative HPLC (RP-HPLC) for purification.[18] 2. Minimize hydrolysis during the reaction and work-up by controlling pH and temperature.

Key Experimental Protocols

Here we provide detailed, step-by-step protocols for the critical steps involving this compound, designed to minimize side reactions.

Protocol 1: Activation of the Terminal Hydroxyl Group via Tosylation

This protocol converts the terminal hydroxyl group into a tosylate, an excellent leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine (3-5 equivalents). Pyridine acts as a base to neutralize the HCl byproduct.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add TsCl (1.5 equivalents) to the cooled solution.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with cold water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product.

Causality Note: The use of anhydrous conditions is critical to prevent the hydrolysis of TsCl. The basic pyridine scavenges the HCl generated, preventing potential acid-catalyzed side reactions.[13]

Protocol 2: Minimizing Methyl Ester Hydrolysis During a Subsequent Reaction

This protocol provides general guidelines for performing a reaction with the activated PEG-linker while minimizing the hydrolysis of the methyl ester.

Materials:

  • Activated this compound (e.g., the tosylate from Protocol 1)

  • Your nucleophile (e.g., an amine-containing substrate)

  • Anhydrous, non-protic solvent (e.g., DMF, DMSO)

  • Non-nucleophilic base (if required, e.g., DIPEA)

Procedure:

  • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere.

  • Dissolve your nucleophile and the activated PEG-linker in the chosen anhydrous solvent.

  • If a base is required to deprotonate the nucleophile, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Maintain the reaction at a controlled, and preferably low, temperature to slow down any potential side reactions, including residual water-induced hydrolysis.

  • Monitor the reaction closely by an appropriate analytical method (e.g., LC-MS) to determine the optimal reaction time and avoid prolonged reaction times that could increase the chance of hydrolysis.

  • Upon completion, proceed immediately with the work-up and purification.

Causality Note: By excluding water and using a non-nucleophilic base, the primary pathway for ester hydrolysis is significantly inhibited, allowing the desired nucleophilic substitution to proceed with higher fidelity.[2]

Visualizing Reaction Pathways

To further clarify the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Workflow for Hydroxyl Activation and Conjugation cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Potential Side Reactions Start This compound Activation Activation (e.g., TsCl, Pyridine) Start->Activation Side_Reaction_2 Ester Hydrolysis Start->Side_Reaction_2 Activated_PEG Activated PEG-Linker (e.g., Tosylate) Activation->Activated_PEG Side_Reaction_1 Chlorination (with TsCl) Activation->Side_Reaction_1 Conjugation Conjugation Reaction Activated_PEG->Conjugation Activated_PEG->Side_Reaction_2 Nucleophile Target Molecule (e.g., R-NH2) Nucleophile->Conjugation Final_Product Final Conjugate Conjugation->Final_Product

Caption: A workflow diagram illustrating the activation and conjugation steps, along with potential side reactions.

Troubleshooting Low Yield Low_Yield Low Conjugation Yield Check_Purity Check Starting Material Purity (HPLC-MS, NMR) Low_Yield->Check_Purity Check_Activation Verify Activation Step (Anhydrous conditions, fresh reagents) Low_Yield->Check_Activation Check_Hydrolysis Assess Hydrolysis (Control pH, temperature) Low_Yield->Check_Hydrolysis Optimize_Purification Optimize Purification (Use RP-HPLC) Low_Yield->Optimize_Purification

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

  • Zalipsky, S., et al. (2010). Alkyne- and 1,6-elimination- succinimidyl carbonate – terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation. National Institutes of Health. [Link]

  • Han, S., Kim, C., & Kwon, D. (1997). Thermal/oxidative degradation and stabilization of polyethylene glycol. Polymer (Korea), 21(1), 13-21. [Link]

  • AZoM. (2022). Detecting Ethylene Glycol and Diethylene Glycol Impurities. [Link]

  • ResearchGate. (n.d.). Kinetics of conjugation reactions of porphyrin-NHS esters with mPEG 4.... [Link]

  • ResearchGate. (n.d.). Thermal oxidative degradation of PEG. [Link]

  • Payne, M. E., et al. (2021). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). Polymer Degradation and Stability, 183, 109388. [Link]

  • ResearchGate. (2018). (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. [Link]

  • Pharmaguideline. (2008). Method of Analysis for Polyethylene Glycol. [Link]

  • MDPI. (2021). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Molecules, 26(11), 3326. [Link]

  • ResearchGate. (n.d.). (A) Hydrolysis of PEG 400-DA at pH 5.0 detected by 1 H NMR.... [Link]

  • IDOSI Publications. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. [Link]

  • Kawai, F. (2002). Microbial degradation of polyethers. Applied Microbiology and Biotechnology, 58(1), 30-38. [Link]

  • Biopharma PEG. (2019). PEGylation Reagents Selection Guide. [Link]

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. [Link]

  • ResearchGate. (n.d.). Impact of pH on accelerated degradation kinetics. (A) pH effect on the.... [Link]

  • University of Colorado Boulder. (2025). Click Crosslinked PEG Hydrogels with Tunable Degradation. [Link]

  • MDPI. (2018). Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods. Polymers, 10(12), 1395. [Link]

  • Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]

  • Nischang, I., et al. (2018). Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods. Polymers, 10(12), 1395. [Link]

  • Espace INRS. (n.d.). Overcoming barriers to poor protein PEGylation efficiency. [Link]

  • AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. [Link]

  • ResearchGate. (2018). Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods. [Link]

  • Guo, X., et al. (2016). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Expert Opinion on Drug Delivery, 13(7), 921-930. [Link]

  • ResearchGate. (n.d.). Reactive impurities in PEG: A case study. [Link]

  • Nassar, M. N., et al. (2012). Formation of Reactive Impurities in Aqueous and Neat Polyethylene Glycol 400 and Effects of Antioxidants and Oxidation Inducers. Journal of Pharmaceutical Sciences, 101(8), 2736-2746. [Link]

  • Tsoi, R., et al. (2021). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Pharmaceutics, 13(10), 1645. [Link]

  • Li, Z., et al. (2017). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 22(3), 447. [Link]

  • ResearchGate. (2025). N,N'-Disuccinimidylcarbonate, A potential reagent in fine organic synthesis of reactive asymmetrical carbonates, used to protect amino groups from aminoacids for peptides synthesis. [Link]

  • Reddit. (2014). Tosylation of poly(ethylene glycol). [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2549. [Link]

Sources

Technical Support Center: Navigating the Challenges in the Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of PEGylated compounds.

Introduction: The PEGylation Purification Puzzle

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and small molecules. It can improve bioavailability, extend circulating half-life, and reduce immunogenicity.[1][2][3] However, the PEGylation reaction itself often yields a complex and heterogeneous mixture, presenting a significant downstream purification challenge.[][5]

The primary purification hurdle stems from the heterogeneity of the reaction mixture, which typically includes:

  • Unreacted Protein/Molecule : The original, unmodified biomolecule.[][6]

  • Unreacted PEG : Excess PEG reagent from the conjugation reaction.[][6]

  • Varying Degrees of PEGylation : Proteins with one (mono-PEGylated), two (di-PEGylated), or multiple (multi-PEGylated) PEG chains attached.[][6]

  • Positional Isomers : Molecules with the same number of PEG chains attached at different sites on the protein (e.g., at different lysine residues).[][6]

  • Hydrolysis Fragments : Degradation products from the PEGylation reagents.[]

Separating these closely related species is difficult because the addition of the neutral, hydrophilic, and flexible PEG polymer leads to only subtle differences in the physicochemical properties—such as size, charge, and hydrophobicity—that are typically exploited for fractionation.[7][8] This guide provides a structured approach to troubleshooting common issues encountered during the purification of these complex mixtures.

A general chromatographic workflow for purifying PEGylated proteins often involves multiple, orthogonal steps to resolve this complexity.

PEGylation_Purification_Workflow reaction PEGylation Reaction Mixture sec Size-Exclusion Chromatography (SEC) reaction->sec Bulk Separation (Remove free PEG & protein) iex Ion-Exchange Chromatography (IEX) sec->iex Fractionation by Charge (Separate PEGmers) hic Hydrophobic Interaction Chromatography (HIC) iex->hic Polishing Step (Separate Isomers) analysis Purity & Identity Analysis hic->analysis product Purified PEGylated Product analysis->product

Caption: A general multi-step chromatographic workflow for PEGylated protein purification.

Troubleshooting Guides by Technique

This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various techniques.

Section 1: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a molecule, SEC is a powerful first step to remove smaller contaminants like unreacted protein and free PEG.[][8]

Frequently Asked Questions & Troubleshooting (SEC)

Q1: Why is there poor separation between my mono-PEGylated protein and the unreacted native protein?

  • Causality : Effective SEC separation relies on a significant difference in hydrodynamic volume. If the attached PEG chain is small (e.g., < 5 kDa), the size increase may not be sufficient for baseline resolution from the native protein on a standard SEC column.[7] For a good separation, a molecular weight difference of at least two-fold is often recommended.

  • Troubleshooting Steps :

    • Optimize Column Selection : Choose a column with a fractionation range appropriate for the size difference you are trying to resolve. For very large proteins (>200 kDa) or highly PEGylated conjugates, columns with larger pore sizes (500–1000 Å) may be necessary.[9]

    • Increase Column Length : Connect two or more SEC columns in series to increase the column length and improve resolution.

    • Reduce Flow Rate : Lowering the flow rate can increase the residence time on the column, allowing for better diffusion and separation, though this will increase run times.

    • Consider PEG Chain Length : For future experiments, using a larger PEG reagent will create a greater size differential, simplifying SEC purification.[10]

Q2: My PEGylated protein peak is very broad, or I see distorted peak shapes.

  • Causality : PEG molecules themselves can exhibit unusual behavior on certain SEC stationary phases, especially those based on styrene-divinylbenzene when using organic mobile phases like THF.[11] This can lead to non-ideal elution profiles. Additionally, the inherent polydispersity of many PEG reagents means your "mono-PEGylated" fraction is actually a collection of molecules with slightly different PEG chain lengths, contributing to peak broadening.[12][13]

  • Troubleshooting Steps :

    • Change Stationary Phase : If using an organic mobile phase, switch to a different column chemistry. For aqueous SEC, ensure the mobile phase composition minimizes secondary interactions with the column matrix.

    • Use Monodisperse PEG : Whenever possible, use monodisperse PEG reagents. This will result in a single, homogenous conjugate, leading to sharper peaks.[13][14]

    • Check for Aggregation : Broad or fronting peaks can indicate aggregation of the PEGylated protein. Analyze the sample by dynamic light scattering (DLS) or analytical SEC with a light scattering detector to check for aggregates. If present, optimize buffer conditions (pH, ionic strength, excipients) to improve solubility.

Section 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. The covalent attachment of a neutral PEG chain can shield charged residues on the protein surface, altering its interaction with the IEX resin.[][7] This change in charge interaction is the basis for separation.

Frequently Asked Questions & Troubleshooting (IEX)

Q3: My PEGylated protein does not bind to the IEX column, or it elutes in the flow-through with the unreacted PEG.

  • Causality : The "charge shielding" effect of the PEG chain can be so significant, especially with high degrees of PEGylation or large PEG chains, that the overall surface charge of the conjugate is effectively neutralized at the working pH.[7][10] This prevents it from binding to the ion exchanger.

  • Troubleshooting Steps :

    • Adjust pH : Change the pH of the binding buffer. For cation exchange (CEX), lower the pH further below the protein's pI. For anion exchange (AEX), raise the pH further above the pI. This will increase the net charge on the protein portion of the molecule and may promote binding.

    • Switch Resin Type : If using a weak ion exchanger, switch to a strong ion exchanger (e.g., from DEAE to Q, or CM to SP). Strong ion exchangers maintain their charge over a wider pH range.

    • Reduce Buffer Ionic Strength : Lower the salt concentration in your binding buffer to encourage stronger electrostatic interactions.

    • Consider the PEGylation Site : If PEGylation occurred on a key charged residue responsible for binding, the interaction will be lost. This is a common issue with random PEGylation strategies.

Q4: I can't resolve species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).

  • Causality : While each additional PEG chain further shields the protein's charge, the difference in retention between successively PEGylated species diminishes.[7][8] Separating mono- from di-PEGylated species is often feasible, but resolving tri-PEGylated from tetra-PEGylated forms by IEX alone is very challenging.[7]

  • Troubleshooting Steps :

    • Optimize Elution Gradient : Use a shallower salt or pH gradient. A long, shallow gradient increases the resolution between peaks with small differences in charge.[15]

    • High-Performance Resins : Employ high-performance IEX resins with smaller bead sizes for higher efficiency and better resolution.

    • Orthogonal Methods : Recognize the limitations of IEX for this purpose. It may be necessary to combine IEX with another technique like HIC to achieve the desired separation.

IEX_Troubleshooting start Problem: Poor IEX Resolution of PEGmers shallow_gradient Use a shallower elution gradient start->shallow_gradient hp_resin Switch to a high-performance resin (smaller beads) start->hp_resin orthogonal Combine with an orthogonal method (e.g., HIC) start->orthogonal solution Improved Resolution shallow_gradient->solution hp_resin->solution orthogonal->solution

Caption: Troubleshooting logic for poor IEX resolution.

Section 3: Hydrophobic Interaction & Reversed-Phase Chromatography (HIC & RPC)

HIC and RPC both separate molecules based on hydrophobicity. HIC is a non-denaturing technique that uses a decreasing salt gradient for elution, while RPC uses an increasing organic solvent gradient and is often denaturing.[][16]

Frequently Asked Questions & Troubleshooting (HIC/RPC)

Q5: How does PEGylation affect retention in HIC and RPC?

  • Causality : The effect is complex. PEG itself is hydrophilic, so its addition might be expected to decrease retention. However, PEG can also have some hydrophobic character and can interact with HIC resins.[17] Furthermore, the PEG chain can mask hydrophobic patches on the protein surface, decreasing retention, or it can alter the protein's conformation, exposing new hydrophobic regions and increasing retention. In RPC, the large, flexible PEG chain significantly contributes to the interaction with the stationary phase, often leading to broader peaks.[12]

  • Key Insights :

    • HIC : Often used as a polishing step. It can be surprisingly effective at separating positional isomers where the PEG chain masks different hydrophobic patches, leading to subtle differences in retention.[][16]

    • RPC : Very effective for analytical separation of positional isomers and for small PEGylated peptides.[][18] However, recovery of large proteins can be low due to the denaturing conditions and strong binding.

Q6: My peaks in RPC are extremely broad and recovery is low.

  • Causality : The large size and flexibility of the PEG chain, combined with the multiple interaction points of the protein, can lead to slow desorption kinetics from the reversed-phase media, resulting in broad peaks.[12] The polydispersity of the PEG reagent is a major contributor to this peak broadening.[12][13] Low recovery is often due to irreversible binding or on-column aggregation.

  • Troubleshooting Steps :

    • Increase Column Temperature : Running the separation at elevated temperatures (e.g., 60-90 °C) can improve peak shape and recovery for PEGylated proteins.

    • Optimize Gradient and Mobile Phase : Experiment with different organic solvents (e.g., isopropanol instead of acetonitrile) and shallower gradients.

    • Change Stationary Phase : A C4 or C8 column is often a better choice than a C18 for large proteins, as it provides less strong hydrophobic interactions.

    • Use Monodisperse PEG : As with SEC, using a uniform PEG reagent will drastically reduce peak broadening caused by polydispersity.[13]

Section 4: Tangential Flow Filtration (TFF)

TFF (or ultrafiltration) is a membrane-based technique that separates molecules based on size. It is highly effective for buffer exchange and for removing small molecules like unreacted PEG from the much larger PEGylated conjugate.[7][19]

Frequently Asked Questions & Troubleshooting (TFF)

Q7: During TFF, I am losing my PEGylated product in the permeate.

  • Causality : The most likely cause is an inappropriate membrane molecular weight cut-off (MWCO). The flexible, "snake-like" nature of the PEG chain means that the PEGylated protein can sometimes pass through pores that would retain a globular protein of the same molecular weight.

  • Troubleshooting Steps :

    • Select a Smaller MWCO : As a rule of thumb, choose a membrane with an MWCO that is 3-5 times smaller than the molecular weight of the PEGylated conjugate you wish to retain.

    • Optimize Transmembrane Pressure (TMP) : High TMP can force flexible molecules through the pores. Reduce the TMP to minimize this effect, but be aware this will also reduce the flux rate.

Q8: The membrane is fouling quickly, and the flux rate is dropping.

  • Causality : Membrane fouling can be caused by the aggregation and precipitation of the PEGylated protein on the membrane surface. Some PEGylated proteins can exhibit lower solubility under the high concentration conditions that occur at the membrane surface.

  • Troubleshooting Steps :

    • Optimize Buffer Conditions : Ensure your buffer pH is far from the protein's isoelectric point (pI) to maximize solubility. Consider adding stabilizing excipients.

    • Increase Cross-Flow Velocity : A higher flow rate parallel to the membrane surface helps to "sweep" away aggregated protein and reduce the formation of a concentration polarization layer.

    • Consider a Hybrid Precipitation/TFF Method : For some systems, it is possible to induce the PEGylated protein to form micelles by adding a lyotropic salt (e.g., ammonium sulfate). These large micelles can then be easily retained by a microfiltration (not ultrafiltration) membrane, while the smaller, soluble, unreacted protein passes through.[20]

Experimental Protocols

Protocol 1: Standard SEC Method for Bulk Separation

This protocol is designed for the initial cleanup of a PEGylation reaction mixture to remove the bulk of unreacted PEG and native protein.

  • Column : Select an appropriate SEC column (e.g., Superdex 200 Increase 10/300 GL or equivalent) with a fractionation range suitable for your conjugate.

  • Mobile Phase : Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the buffer is filtered and degassed.

  • System Equilibration : Equilibrate the column with at least 2 column volumes of mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation : Filter your PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection : Inject a sample volume that is no more than 1-2% of the total column volume to avoid overloading and ensure optimal resolution.

  • Elution : Elute the sample with the isocratic mobile phase. The PEGylated conjugate, having the largest hydrodynamic radius, should elute first, followed by the native protein, and finally the unreacted PEG.

  • Fraction Collection : Collect fractions across the elution profile and analyze them by SDS-PAGE or analytical HPLC to identify the fractions containing the purified PEGylated product.

Data Presentation

Table 1: Impact of PEGylation on Physicochemical Properties and Chromatographic Behavior

Property ChangeEffect of PEGylationPrimary Purification TechniqueCommon Challenge
Size (Hydrodynamic Radius) Significant Increase[]Size-Exclusion Chromatography (SEC)Poor resolution if PEG is small.[7]
Surface Charge Shielding of charged residues[][7]Ion-Exchange Chromatography (IEX)Loss of binding to resin; poor resolution between multi-PEGylated species.[7]
Hydrophobicity Variable (can increase or decrease)[16]HIC / Reversed-Phase (RPC)Unpredictable retention; broad peaks in RPC due to PEG polydispersity.[12]

References

  • Fee, C. J., & Van Alstine, J. M. (2011). Purification of pegylated proteins. Methods in biochemical analysis, 54, 339–362. [Link]

  • García-Arellano, H., et al. (2016). PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. Biotechnology progress, 32(3), 702–707. [Link]

  • Yoshimoto, N., et al. (2005). PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models. Biotechnology progress, 21(5), 1535–1542. [Link]

  • ResearchGate. Set-up used for tangential flow-filtration-based hybrid separation of PEGylated protein. [Link]

  • Chen, J., et al. (2013). Solid-phase polyethylene glycol conjugation using hydrophobic interaction chromatography. Journal of chromatography. A, 1305, 166–172. [Link]

  • Gao, S., et al. (2013). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical chemistry, 85(15), 7235–7242. [Link]

  • Yoshimoto, N., & Yamamoto, S. (2012). PEGylated protein separations: challenges and opportunities. Biotechnology journal, 7(5), 592–593. [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern chemistry & applications, 2(3), 1000128. [Link]

  • ResearchGate. Purification of PEGylated Proteins. [Link]

  • Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • Google Patents. Use of hydrophobic interaction chromatography to purify polyethylene glycols.
  • Singh, N., et al. (2015). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. PloS one, 10(3), e0119520. [Link]

  • Ramos-de-la-Peña, A. M., & Aguilar, O. (2019). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. International journal of peptide research and therapeutics, 25(4), 1275–1287. [Link]

  • Striegel, A. M. (2022). Tips & Tricks: Trouble Analyzing PEGs?. LCGC International. [Link]

  • Kim, D. J., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene Glycol) Dispersity. Journal of pharmaceutical sciences, 105(11), 3249–3255. [Link]

  • Tecnológico de Monterrey. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. [Link]

  • Forciniti, D., & Piątkowski, W. (2018). Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media. Chromatographia, 81(12), 1641–1648. [Link]

  • Buevich, A. V., et al. (2016). Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties. PloS one, 11(12), e0167641. [Link]

  • ResearchGate. Investigation of PEG Crystallization in Frozen and Freeze‐Dried PEGylated Recombinant Human Growth Hormone–Sucrose Systems: Implications on Storage Stability. [Link]

  • Knudson, V., Farkas, T., & McGinley, M. Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International. [Link]

  • ResearchGate. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. [Link]

  • Suk, J. S., et al. (2023). PEGylated therapeutics in the clinic. Wiley interdisciplinary reviews. Nanomedicine and nanobiotechnology, e1909. [Link]

  • Kumal, R. R., & Zydney, A. L. (2023). Enhanced Tangential Flow Filtration of Precipitated Proteins Using Screened Membrane Cassettes. Membranes, 13(10), 856. [Link]

  • González-Valdez, J., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in bioengineering and biotechnology, 9, 725832. [Link]

  • ResearchGate. Ion exchange chromatography methods for PEGylated proteins separation. [Link]

  • Wolfson Centre for Applied Structural Biology. Strategies in protein purification. [Link]

  • Semantic Scholar. Investigation of PEG crystallization in frozen and freeze-dried PEGylated recombinant human growth hormone-sucrose systems: implications on storage stability. [Link]

  • González-Valdez, J., & Aguilar, O. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in bioengineering and biotechnology, 7, 434. [Link]

  • Fekete, S., et al. (2018). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography. LCGC International. [Link]

  • Wang, Y. S., & Young, J. D. (2011). Analytical Measurement of PEGylated Molecules. Analytical chemistry, 83(24), 9202–9209. [Link]

  • Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

  • Gaucher, J. F., et al. (2022). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin. Protein science : a publication of the Protein Society, 31(9), e4392. [Link]

  • Gabdulkhaev, A. A., et al. (2021). Protein Crystallography: Achievements and Challenges. Crystals, 11(11), 1369. [Link]

  • Wernimont, A. K., & Edwards, A. (2009). Protein purification and crystallization artifacts: The tale usually not told. Protein science : a publication of the Protein Society, 18(6), 1141–1147. [Link]

  • Gaucher, J. F., et al. (2022). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin. Protein science : a publication of the Protein Society, 31(9), e4392. [Link]

  • ResearchGate. Influence of PEG chain length on the molecular volume of PEGylated.... [Link]

Sources

Technical Support Center: Mastering PEGylation with Hydroxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on controlling the degree of PEGylation using Hydroxy-PEG3-methyl ester. This resource is tailored for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring reproducible and optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a discrete polyethylene glycol (dPEG®) linker. It is a bifunctional molecule featuring a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group, separated by a three-unit PEG spacer. The hydrophilic PEG chain enhances solubility in aqueous media.[1][2] Its primary application is in bioconjugation, where it acts as a linker to modify proteins, peptides, or other molecules. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated to react with primary amines on a target molecule, while the hydroxyl group can be used for further derivatization.

Q2: How do I store and handle this compound to ensure its stability?

Proper storage is crucial for maintaining the integrity of the reagent. It is recommended to store this compound under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it should be kept at -20°C.[1] The compound is generally stable for shipping at ambient temperatures for a few weeks.[1] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]

Q3: What is the first step in using this compound for PEGylation of a primary amine-containing molecule?

The methyl ester group of this compound is not directly reactive with amines. The first and most critical step is the hydrolysis of the methyl ester to a carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide) followed by neutralization to yield the corresponding carboxylic acid (Hydroxy-PEG3-acid). This acid can then be activated for reaction with primary amines.

Q4: How do I activate the carboxylic acid of the hydrolyzed this compound for reaction with amines?

The most common method for activating the carboxylic acid for reaction with primary amines (like the ε-amino group of lysine residues on a protein) is to convert it into an active ester, such as an N-hydroxysuccinimide (NHS) ester.[4][5] This is typically achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[4]

Troubleshooting Guide: Common Challenges in PEGylation Control

Controlling the degree of PEGylation is essential for optimizing the therapeutic properties of a biomolecule.[6][7] Below are common issues encountered during PEGylation experiments with this compound and steps to resolve them.

Problem 1: Low or No PEGylation Yield

Potential Causes:

  • Incomplete Hydrolysis of the Methyl Ester: The initial hydrolysis step may not have gone to completion, leaving unreactive methyl ester groups.

  • Inefficient Activation of the Carboxylic Acid: The conditions for forming the active ester (e.g., NHS ester) may be suboptimal, leading to low concentrations of the reactive PEG species.

  • Hydrolysis of the Activated PEG: The activated PEG reagent (e.g., NHS ester) is susceptible to hydrolysis, especially at higher pH values, rendering it inactive before it can react with the target molecule.[8]

  • Incorrect Reaction pH: The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7-9.[4][6][9] Deviations from this range can significantly reduce the reaction rate.

  • Suboptimal Molar Ratio: An insufficient molar excess of the activated PEG reagent to the target molecule will result in incomplete conjugation.[8]

  • Steric Hindrance: The target amine groups on the biomolecule may be located in sterically hindered positions, preventing the PEG reagent from accessing them.[8][10]

Solutions:

  • Verify Hydrolysis: Before proceeding to the activation step, confirm the complete hydrolysis of the methyl ester using techniques like NMR or mass spectrometry.

  • Optimize Activation: Ensure anhydrous conditions during the activation step to prevent premature hydrolysis of the coupling agents and the activated PEG. Use fresh, high-quality coupling reagents.

  • Control Reaction pH: Carefully prepare and verify the pH of your reaction buffer. A common choice is phosphate-buffered saline (PBS) or borate buffer within the optimal pH range.[10]

  • Systematically Vary Molar Ratios: Perform a series of small-scale reactions with increasing molar ratios of activated PEG to your target molecule to determine the optimal ratio for the desired degree of PEGylation.

  • Consider Alternative PEG Linkers: If steric hindrance is suspected, using a PEG linker with a longer spacer arm might improve accessibility to the target site.[8]

G start Low PEGylation Yield check_hydrolysis Verify Complete Methyl Ester Hydrolysis start->check_hydrolysis Is hydrolysis complete? check_activation Confirm Carboxylic Acid Activation check_hydrolysis->check_activation Yes optimize_hydrolysis Optimize Hydrolysis (Base, Time, Temp) check_hydrolysis->optimize_hydrolysis No check_reaction_conditions Evaluate Reaction Conditions (pH, Molar Ratio) check_activation->check_reaction_conditions Yes optimize_activation Optimize Activation (Reagents, Anhydrous) check_activation->optimize_activation No check_steric_hindrance Assess Potential Steric Hindrance check_reaction_conditions->check_steric_hindrance Optimized optimize_reaction Adjust pH and Molar Ratio check_reaction_conditions->optimize_reaction Suboptimal alternative_linker Consider Longer PEG Linker check_steric_hindrance->alternative_linker Yes success Successful PEGylation check_steric_hindrance->success No optimize_hydrolysis->check_hydrolysis optimize_activation->check_activation optimize_reaction->check_reaction_conditions alternative_linker->success

Troubleshooting workflow for low PEGylation yield.

Problem 2: High Degree of Polydispersity (Multiple PEG Chains Attached)

Potential Causes:

  • High Molar Excess of PEG: Using a large excess of the activated PEG reagent increases the likelihood of multiple PEG chains attaching to different reactive sites on the same molecule.

  • Multiple Reactive Sites: The target molecule may have several accessible primary amines (e.g., multiple lysine residues) with similar reactivity.[11]

  • Cross-linking: If a di-activated PEG is inadvertently used, it can lead to the cross-linking of multiple protein molecules, resulting in aggregation and precipitation.[8][12]

Solutions:

  • Optimize Molar Ratio: Carefully titrate the molar ratio of activated PEG to the target molecule to favor mono-PEGylation. A lower molar ratio will generally result in a lower degree of PEGylation.

  • Control Reaction Time: Shorter reaction times can help to limit the extent of PEGylation. Monitor the reaction progress over time to find the optimal endpoint.

  • Site-Directed Mutagenesis: For proteins, if a specific site of PEGylation is desired, consider using site-directed mutagenesis to remove other reactive lysine residues or to introduce a uniquely reactive cysteine residue for thiol-specific PEGylation.[8]

  • Ensure Use of Mono-activated PEG: Verify that your starting PEG material is mono-functional to avoid cross-linking.[8]

Problem 3: Loss of Biological Activity of the PEGylated Product

Potential Causes:

  • PEGylation at or Near the Active Site: The attachment of a PEG chain near the active site or a critical binding interface of a protein can sterically hinder its function.[8][10]

  • Protein Denaturation: The reaction conditions (e.g., pH, temperature, organic co-solvents) may cause the protein to denature, leading to a loss of its native conformation and activity.[8]

Solutions:

  • Site-Specific PEGylation: Employ strategies to direct PEGylation to sites away from the active region. This could involve protecting the active site during the reaction or using a PEGylation chemistry that targets specific amino acids located far from the functional domain.

  • Milder Reaction Conditions: Optimize the reaction conditions to be as gentle as possible. This may include lowering the reaction temperature or using a buffer system that is known to stabilize the protein.[8]

  • Characterize Structural Integrity: After PEGylation, use analytical techniques such as circular dichroism (CD) spectroscopy to confirm that the secondary and tertiary structures of the protein have not been significantly altered.[]

Experimental Protocols and Data Presentation

Protocol 1: General Procedure for PEGylation of a Protein with this compound
  • Hydrolysis of this compound:

    • Dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Add a stoichiometric amount of a base (e.g., 1 M NaOH) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Neutralize the reaction mixture with an acid (e.g., 1 M HCl) to obtain Hydroxy-PEG3-acid.

    • Purify the product if necessary (e.g., by extraction or chromatography).

  • Activation of Hydroxy-PEG3-acid:

    • Dissolve the dried Hydroxy-PEG3-acid in an anhydrous aprotic solvent (e.g., DMF or DMSO).[10]

    • Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and a coupling agent like EDC (1.1 equivalents).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.

    • The formation of the NHS ester can be monitored by analytical techniques.

  • PEGylation of the Protein:

    • Dissolve the target protein in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 8.5.[10]

    • Add the freshly prepared activated PEG-NHS ester solution to the protein solution with gentle mixing.[10] The molar ratio of PEG to protein should be optimized based on preliminary experiments.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation for a specified period (e.g., 1-4 hours).[10]

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl (pH 8.0) or a free amino acid like glycine, to react with any unreacted PEG-NHS ester.[10]

  • Purification of the PEGylated Protein:

    • Separate the PEGylated protein from unreacted PEG, hydrolyzed PEG, and other byproducts using chromatography techniques.

    • Size Exclusion Chromatography (SEC): Effective for separating molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for separation from the un-PEGylated form and smaller reagents.[][15]

    • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation by IEX.[][16]

    • Hydrophobic Interaction Chromatography (HIC): This technique can also be used for purification, as PEGylation can change the hydrophobicity of the protein.[][16]

  • Characterization of the PEGylated Protein:

    • Confirm the degree of PEGylation and the molecular weight of the conjugate.

    • SDS-PAGE: A simple method to visualize the increase in molecular weight after PEGylation.

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight and can determine the number of attached PEG chains.[][17]

    • HPLC (e.g., SEC-HPLC, RP-HPLC): Can be used to quantify the amount of PEGylated protein and separate different PEGylated species.[6][18]

    • NMR Spectroscopy: Can be used to determine the degree of PEGylation.[19]

Data Summary Table: Key Parameters for Controlling PEGylation
ParameterRecommended Range/ValueRationale
Reaction pH 7.0 - 9.0Optimizes the nucleophilic attack of primary amines on the activated PEG ester while minimizing hydrolysis of the ester.[4][6]
Molar Ratio (PEG:Protein) 1:1 to 20:1 (or higher)Must be empirically determined. Higher ratios increase the degree of PEGylation but also the risk of polydispersity.
Reaction Temperature 4°C to 25°CLower temperatures can slow down the reaction, including the hydrolysis of the activated PEG, potentially allowing for better control.[4]
Reaction Time 30 minutes to several hoursShould be optimized to achieve the desired degree of PEGylation without excessive side reactions.
Protein Concentration 1 - 20 mg/mLHigher concentrations can increase reaction rates but may also promote aggregation.[8]

G cluster_0 Reaction Parameters cluster_1 Desired Outcomes Molar_Ratio Molar Ratio (PEG:Protein) Degree_of_PEGylation Degree of PEGylation Molar_Ratio->Degree_of_PEGylation Directly Influences pH Reaction pH Yield High Yield pH->Yield Affects Rate & Stability Temperature Temperature Temperature->Yield Affects Rate & Stability Time Reaction Time Time->Degree_of_PEGylation Influences Extent Bioactivity Preserved Bioactivity Degree_of_PEGylation->Bioactivity Can Negatively Impact

Key parameters influencing the outcome of PEGylation.

References

  • Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Retrieved from [Link]

  • Gao, X., et al. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. PubMed. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2004). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. PubMed. Retrieved from [Link]

  • Huang, L., & Gough, P. C. (2014). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Retrieved from [Link]

  • Zaghmi, A., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. NIH. Retrieved from [Link]

  • Gara, M., et al. (2024). Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review. NIH. Retrieved from [Link]

  • Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC. Retrieved from [Link]

  • Coutu, K., et al. (2021). Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay. ACS Publications. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of PEGylated Proteins. ResearchGate. Retrieved from [Link]

  • Coutu, K., et al. (2021). Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay. Semantic Scholar. Retrieved from [Link]

  • Poovi, G. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Journals Home. Retrieved from [Link]

  • Bailon, P., & Won, C. Y. (2011). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry. Retrieved from [Link]

  • Santos, J. H. P. M., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers. Retrieved from [Link]

  • Liu, Y., et al. (2018). Comparison of reaction rates of NHS esters of mPEG with amino and alcohol group. ResearchGate. Retrieved from [Link]

  • Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved from [Link]

  • DC Chemicals. (2025). This compound|MSDS. Retrieved from [Link]

  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Creative PEGWorks. Retrieved from [Link]

  • Bailon, P., & Won, C. Y. (2011). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Extending Drug Half-Life through PEGylation. Retrieved from [Link]

  • Gonçalves, J., & Caliceti, P. (2025). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). PEGylation. Retrieved from [Link]

  • Webster, R., et al. (2007). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Creative PEGWorks. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). NIH. Retrieved from [Link]

  • Al-Busaidi, M., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-358544). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Reactivity of Hydroxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Hydroxy-PEG3-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile linker. Here, we delve into the nuances of its reactivity, with a special focus on the impact of steric hindrance.

Section 1: Understanding the Molecule and the Challenge of Steric Hindrance

This compound is a heterobifunctional linker containing a hydroxyl (-OH) group and a methyl ester (-COOCHMe). This structure allows for sequential modifications, making it a valuable tool in bioconjugation, targeted drug delivery, and proteomics. However, its seemingly straightforward reactivity can be deceptive. The flexible, three-unit polyethylene glycol (PEG) chain, while imparting hydrophilicity, can also introduce significant steric hindrance—a phenomenon where the size and spatial arrangement of atoms obstruct reactive sites and slow down chemical reactions.

This guide will help you anticipate and overcome challenges arising from the steric environment of the terminal functional groups.

Section 2: Frequently Asked Questions (FAQs)

Here we address common questions and concerns encountered during the use of this compound.

Q1: Why is my saponification (hydrolysis) of the methyl ester to a carboxylic acid proceeding so slowly or not reaching completion?

A: This is a classic issue often rooted in steric hindrance. For the hydroxide ion to initiate nucleophilic attack on the ester's carbonyl carbon, it must be able to approach this site. The PEG chain, though flexible, can create a "cloud" around the ester group, sterically shielding it.

  • Scientific Rationale: The rate of a reaction is dependent on the frequency of successful collisions between reacting molecules. Steric hindrance reduces the number of collisions that occur with the correct orientation for a reaction to take place.

  • Troubleshooting Steps:

    • Solvent Choice: Use a co-solvent system like 1:1 water/THF or water/dioxane. These organic solvents help to extend the PEG chain, making the ester more accessible compared to purely aqueous solutions where the PEG might be more coiled.

    • Temperature Increase: Gently heating the reaction to 40-50°C can provide the necessary activation energy to overcome the steric barrier.

    • Monitoring: Always monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.

Q2: I've successfully created the PEG-acid, but I'm getting very low yields in my subsequent amide coupling reaction with an amine-containing protein. What's going wrong?

A: Low yields in amide coupling are frequently due to steric hindrance, either from the PEG linker itself or from the substrate you are trying to attach. The formation of the active ester (e.g., an NHS-ester) and its subsequent reaction with the amine are both susceptible to steric effects.

  • Scientific Rationale: The efficiency of coupling agents like EDC is reduced when the carboxylic acid is sterically congested. Furthermore, if the amine on your target molecule is in a crowded environment (e.g., near the protein's core), its ability to react with the activated PEG-acid will be diminished.

  • Troubleshooting Steps:

    • Choice of Coupling Agents: For sterically hindered couplings, consider using more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be highly effective in such situations.

    • pH Control: Maintain the pH of the reaction between 6.5 and 7.5. This ensures that a sufficient amount of the amine is deprotonated and thus nucleophilic, without deactivating the coupling agent.

    • Reagent Stoichiometry: Increase the molar excess of the activated PEG linker relative to your substrate. This can help drive the reaction to completion.

Q3: Can I selectively modify the hydroxyl group of this compound without affecting the methyl ester?

A: Yes, selective modification is one of the key advantages of this linker. The hydroxyl group is generally more nucleophilic and will react under conditions that leave the methyl ester intact.

  • Recommended Reactions for the -OH group:

    • Tosylation: Activation of the hydroxyl group with tosyl chloride (TsCl) in the presence of a base like pyridine.

    • Acylation: Reaction with an acid chloride or anhydride to form an ester.

    • Etherification: Formation of an ether via the Williamson ether synthesis.

  • Key Consideration: Always use non-nucleophilic bases (e.g., triethylamine, pyridine) when modifying the hydroxyl group to avoid unintended saponification of the methyl ester.

Section 3: Troubleshooting Guide

This table provides a quick reference for common problems and their solutions.

Problem Potential Cause (Steric Hindrance Related) Recommended Solutions
Incomplete Saponification The PEG chain is sterically shielding the methyl ester group from the hydroxide ions.1. Increase reaction temperature to 40-50°C.2. Use a co-solvent like THF or dioxane to improve PEG chain solubility and extension.3. Increase the concentration of the base (e.g., NaOH).
Low Yield in Amide Coupling The newly formed carboxylic acid is sterically hindered, preventing efficient activation by EDC/NHS and subsequent reaction with the amine.1. Use a more powerful coupling agent like HATU.2. Optimize the reaction pH to 6.5-7.5.3. Increase the molar ratio of the PEG-acid and coupling agents relative to the amine.
Side Product Formation Harsh reaction conditions used to overcome steric hindrance are causing degradation of the PEG linker or the target molecule.1. Use milder reaction conditions for a longer duration.2. Employ highly specific and efficient coupling reagents to minimize side reactions.3. Purify intermediates at each step.
Difficulty in Product Purification The product and unreacted starting material have very similar polarities and sizes.1. Utilize high-resolution purification techniques like HPLC.2. Consider introducing a temporary protecting group that significantly alters polarity to facilitate separation.

Section 4: Experimental Protocols & Visualizations

Protocol 1: Saponification of this compound
  • Dissolution: Dissolve 1 equivalent of this compound in a 1:1 mixture of deionized water and dioxane.

  • Base Addition: Add 1.5 equivalents of 1M Sodium Hydroxide (NaOH) solution dropwise while stirring.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (a suitable mobile phase is 10% methanol in dichloromethane).

  • Neutralization: Upon completion, cool the reaction in an ice bath and carefully neutralize to pH 7 with 1M HCl.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Hydroxy-PEG3-acid.

Protocol 2: Amide Coupling of Hydroxy-PEG3-acid to an Amine
  • Activation: Dissolve 1 equivalent of the dried Hydroxy-PEG3-acid in anhydrous DMF. Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stirring: Let the activation reaction proceed for 1 hour at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling: In a separate vial, dissolve your amine-containing molecule in an appropriate buffer (e.g., PBS at pH 7.4). Add the activated PEG-NHS ester solution to the amine solution.

  • Reaction: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove unreacted PEG and coupling byproducts.

Visualizing the Workflow

G cluster_saponification Step 1: Saponification cluster_coupling Step 2: Amide Coupling start This compound sapon NaOH, H2O/Dioxane start->sapon prod1 Hydroxy-PEG3-acid sapon->prod1 reagents EDC, NHS prod1->reagents activated Activated PEG-NHS Ester final Final Conjugate activated->final amine Amine Substrate (R-NH2) amine->final reagents->activated

Caption: Workflow for converting this compound to a final amine conjugate.

Understanding Steric Hindrance Visually

Caption: Conceptual diagram of steric hindrance affecting nucleophilic attack on the ester.

Section 5: References

  • PEGylation: A Review of fundamentals and applications in medicine. Journal of Bioactive and Compatible Polymers. [Link]

  • A review on the chemistry, conjugation and characterization of polyethylene glycol (PEG) for drug delivery applications. Journal of Drug Delivery Science and Technology. [Link]

  • HATU: A Potent Coupling Reagent for Sterically Hindered Amide Bond Formation. Organic Letters. [Link]

Technical Support Center: Stability of Thioether Bonds in Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability challenges of thioether bonds formed via maleimide conjugation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful bioconjugation technique. Here, we will delve into the chemical underpinnings of common stability issues and provide practical, field-proven troubleshooting strategies and frequently asked questions to ensure the robustness and reliability of your conjugates.

Section 1: Troubleshooting Guide - Diagnosing and Solving Conjugate Instability

This section is formatted to help you identify the root cause of instability in your maleimide-cysteine conjugates and provides actionable steps to remedy the problem.

Issue 1: Gradual loss of conjugated payload (e.g., drug, dye) during storage or in a physiological buffer.

Core Problem: You observe a decrease in the drug-to-antibody ratio (DAR) over time, or an increase in free payload in your solution, suggesting the thioether bond is breaking.

Probable Cause: The primary culprit is the retro-Michael reaction , a chemical process where the thioether bond reverts, reforming the original thiol and maleimide.[1][2][3] This deconjugation is often facilitated by other thiol-containing molecules in the solution, such as glutathione or albumin, which are abundant in physiological environments.[3][4][5]

Visualizing the Instability Pathway

G cluster_0 Maleimide Conjugation cluster_1 Instability Pathways cluster_2 Resulting Species Protein_SH Protein-SH Thioether_Conjugate Thiosuccinimide Conjugate Protein_SH->Thioether_Conjugate Michael Addition Maleimide_Payload Maleimide-Payload Maleimide_Payload->Thioether_Conjugate Retro_Michael Retro-Michael Reaction (Deconjugation) Thioether_Conjugate->Retro_Michael Reversible Hydrolysis Ring Hydrolysis (Stabilization) Thioether_Conjugate->Hydrolysis Irreversible Free_Payload Free Maleimide-Payload Retro_Michael->Free_Payload Free_Thiol Free Protein-SH Retro_Michael->Free_Thiol Stable_Conjugate Stable Ring-Opened Conjugate Hydrolysis->Stable_Conjugate

Caption: Competing reaction pathways for a maleimide-thioether conjugate.

Troubleshooting & Mitigation Protocol:

Step 1: Characterize the Instability

  • Objective: To quantify the rate of payload loss.

  • Method:

    • Incubate your conjugate in a relevant buffer (e.g., PBS, pH 7.4, or serum-containing media) at a controlled temperature (e.g., 37°C).

    • At various time points (e.g., 0, 6, 24, 48 hours), take an aliquot of the sample.

    • Analyze the samples using techniques that can differentiate between conjugated and unconjugated species.[6]

      • Recommended Analytical Methods:

        • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can separate the more hydrophobic free payload from the protein conjugate.[7]

        • Hydrophobic Interaction Chromatography (HIC): Particularly useful for antibody-drug conjugates (ADCs), as it can resolve species with different drug-to-antibody ratios (DARs).[6][7]

        • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive mass identification of the conjugate, free payload, and any degradation products.[6][8]

        • Size-Exclusion Chromatography (SEC): Can detect aggregation which may be a secondary effect of instability.[9][10]

Step 2: Promote the Stabilization Pathway - Hydrolysis

  • Objective: To convert the unstable thiosuccinimide ring into a stable, ring-opened maleamic acid thioether, which is resistant to the retro-Michael reaction.[1][2][3]

  • Method - Post-Conjugation Treatment:

    • After the initial conjugation reaction is complete, adjust the pH of the reaction mixture to a slightly basic pH (e.g., pH 8.5-9.0). Rationale: The rate of hydrolysis of the succinimide ring is significantly increased at higher pH.[11][12]

    • Incubate the mixture for a defined period (e.g., 1-2 hours) at room temperature. The optimal time should be determined empirically.

    • Re-neutralize the solution to your desired final buffer pH (e.g., pH 7.4).

    • Purify the conjugate to remove any unreacted payload and byproducts.

Step 3: Proactive Strategy - Utilize Next-Generation Maleimides (NGMs)

  • Objective: To form a more stable conjugate from the outset, minimizing the need for post-conjugation manipulation.

  • Rationale: So-called "self-hydrolyzing" maleimides have been engineered with electron-withdrawing groups or intramolecular catalysts that accelerate the rate of the stabilizing hydrolysis reaction at physiological pH.[1][2] This effectively "locks" the conjugate in its stable form shortly after the initial thiol addition.[1]

  • Examples of Next-Generation Maleimides:

    • N-aryl maleimides: The presence of an aromatic ring withdraws electron density, making the succinimide ring more susceptible to hydrolysis.[13]

    • Maleimides with basic amino groups: A strategically placed amine can act as an intramolecular catalyst, significantly speeding up the hydrolysis process.[2][13]

    • Dihalogenated maleimides (e.g., dibromomaleimides): These reagents can react with both thiols from a reduced disulfide bond, effectively re-bridging the disulfide and creating a very stable linkage.[14][15][16]

Issue 2: Inconsistent or low conjugation efficiency.

Core Problem: The yield of the desired conjugate is lower than expected, or varies significantly between batches.

Probable Causes & Solutions:

Potential Cause Explanation Troubleshooting Solution
Maleimide Hydrolysis Prior to Conjugation The maleimide ring is susceptible to hydrolysis, especially in aqueous buffers with a pH > 7.5, rendering it unreactive towards thiols.[11][17][18]Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[18][19]
Thiol Oxidation Free thiol groups can re-oxidize to form disulfide bonds, which are unreactive with maleimides. This is often catalyzed by trace metal ions.Degas all buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[18] Add a chelating agent like EDTA (1-2 mM) to the buffer to sequester metal ions.[18]
Incorrect pH The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[18][20][21] Below pH 6.5, the concentration of the reactive thiolate anion is too low. Above pH 7.5, reaction with amines (e.g., lysine residues) becomes a competing side reaction.[12][18]Ensure your reaction buffer is freshly prepared and the pH is accurately measured and maintained within the 6.5-7.5 range.[21]
Presence of Competing Thiols If reducing agents like DTT or BME were used to reduce disulfide bonds, they must be completely removed before adding the maleimide reagent.Use a desalting column or dialysis to thoroughly remove any small molecule thiols before initiating the conjugation reaction.[18]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical instability of the maleimide-thioether bond?

A1: The conventional thioether bond formed through a Michael addition between a thiol and a maleimide results in a thiosuccinimide linkage. This linkage is susceptible to a retro-Michael reaction , which is the reverse of the formation reaction.[1][3] This equilibrium can be shifted towards deconjugation in the presence of other thiols (like glutathione in plasma), leading to payload exchange and loss of the therapeutic or diagnostic agent from its target molecule.[4][22]

Q2: How does pH affect the stability of the maleimide conjugate?

A2: The pH has a dual effect. The retro-Michael reaction is base-catalyzed, so the rate of deconjugation increases at higher pH values.[3] However, the desirable, stabilizing reaction—hydrolysis of the thiosuccinimide ring—is also accelerated at higher pH.[11][12] For traditional N-alkyl maleimides, the rate of deconjugation is often faster than the rate of stabilizing hydrolysis at physiological pH (7.4), creating a window of vulnerability for the conjugate.[1]

Q3: My peptide has an N-terminal cysteine. Are there any special considerations?

A3: Yes. When a maleimide reacts with an N-terminal cysteine, the resulting succinimidyl thioether can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring.[23][24] This rearrangement is pH-dependent, occurring more rapidly at basic pH.[24][25] While this can lead to a more stable conjugate, it is a different chemical entity than the expected thioether. If the specific thiosuccinimide linkage is desired, it is recommended to perform the conjugation at a slightly acidic pH (e.g., pH 5-6) and to keep the conjugate under these conditions.[24] Alternatively, acetylating the N-terminal amine can prevent this rearrangement.[24]

Visualizing Thiazine Rearrangement

G Start Maleimide + N-terminal Cysteine Peptide Thioether Succinimidyl Thioether (Intermediate) Start->Thioether Michael Addition (pH 6.5-7.5) Thiazine Thiazine Product (Stable 6-membered ring) Thioether->Thiazine Intramolecular Rearrangement (favored at pH > 7.5) G cluster_0 Sample Preparation cluster_1 Analysis Incubate 1. Incubate ADC in Plasma (37°C) Capture 2. Capture with Protein A/G Beads Incubate->Capture Wash 3. Wash Beads Capture->Wash Elute_Intact 4a. Elute Intact ADC Wash->Elute_Intact Bound Fraction Analyze_Supernatant 4b. Analyze Supernatant Wash->Analyze_Supernatant Unbound Fraction Analyze_DAR 5a. Analyze DAR (HIC, LC-MS) Elute_Intact->Analyze_DAR Analyze_Drug 5b. Quantify Free Drug (LC-MS/MS) Analyze_Supernatant->Analyze_Drug

Caption: A typical experimental workflow for assessing ADC stability in plasma.

References

  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal.
  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
  • The Advent of Self-Hydrolyzing Maleimides: Engineering Stability in Bioconjug
  • Application of Next-Generation Maleimides (NGMs)
  • Hydrolytically Stable Maleimide-End-Functionalized Polymers for Site-Specific Protein Conjug
  • Improving the Stability of Maleimide-Thiol Conjug
  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Sterling Pharma Solutions.
  • Expanding the scope of Next Generation Maleimides for Antibody Conjug
  • Strengthening Maleimide-Based ADCs: How to Prevent Prem
  • Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Royal Society of Chemistry.
  • Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates.
  • Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. University of Vienna.
  • The Maleimide-Thiol Reaction: An In-depth Technical Guide for Bioconjug
  • The Thiol-Maleimide Reaction: A Guide. Bachem.
  • Tunable degradation of maleimide-thiol adducts in reducing environments. PMC.
  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjug
  • minireview: addressing the retro-michael instability of maleimide bioconjug
  • Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxid
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Troubleshooting low yield in maleimide conjug
  • Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
  • Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjug
  • Analytical methods for physicochemical characterization of antibody drug conjug
  • ADC Physical Stability Analysis Service.
  • Antibody drug-conjugates (ADCs)
  • dealing with retro-Michael addition in thiol conjug
  • Maleimide Reaction Chemistry.
  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Semantic Scholar.
  • An In-depth Technical Guide to Maleimide-Thiol Conjugation: Principles and Protocols. BenchChem.
  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Royal Society of Chemistry.
  • Thiol Reactions: Maleimide, DTNB Mechanics. StudySmarter.
  • Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne.
  • Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. ScienceDirect.
  • Mastering Maleimide Reactions in Bioconjugation: Your Ultim
  • General Protocol of Dye Maleimide Antibody Labeling Kit. BroadPharm.
  • Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC.
  • Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. NIH.
  • Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • In Vivo Stability of Maleimide-Based Bioconjugates: A Compar
  • Insights into maleimide-thiol conjug
  • Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting.

Sources

Validation & Comparative

Analytical methods for characterizing Hydroxy-PEG3-methyl ester conjugates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of Hydroxy-PEG3-methyl Ester Conjugates

Introduction: The Critical Role of Precision in PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone strategy in drug development to enhance the therapeutic properties of biomolecules.[1] By increasing a molecule's hydrodynamic size, PEGylation can extend its circulatory half-life, improve stability, and reduce immunogenicity.[1] this compound is a discrete (monodisperse) short-chain PEG linker, valued for its defined length and versatile functional handles: a hydroxyl group for further derivatization and a methyl ester.[2]

However, the very process of conjugation introduces complexity. The reaction can result in a heterogeneous mixture of products, including unreacted starting materials, multi-PEGylated species, and positional isomers.[3][4] Furthermore, PEG reagents themselves can contain impurities or degrade, forming byproducts like peroxides and aldehydes that can compromise the final product's integrity.[5] Therefore, rigorous analytical characterization is not merely a quality control checkpoint; it is an indispensable component of development, ensuring the safety, consistency, and efficacy of the final conjugate.[1]

This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of the primary analytical methods for characterizing this compound conjugates. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical, integrated workflow for comprehensive analysis.

The Analytical Imperative: Deconvoluting Conjugation Complexity

Characterizing a this compound conjugate requires answering several critical questions:

  • Structural Confirmation: Has the conjugation been successful? Is the covalent linkage correct?

  • Purity Assessment: What is the proportion of the desired mono-conjugate versus unreacted starting materials or side products?

  • Molecular Weight Verification: What is the absolute molecular weight of the conjugate, and what is its molecular weight distribution?

  • Quantification: What is the precise degree of PEGylation?

No single analytical technique can answer all these questions. A multi-modal approach, leveraging the orthogonal strengths of different methods, is essential for a complete and reliable characterization.

Core Analytical Techniques: A Comparative Analysis

We will now explore the three pillars of conjugate characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides unparalleled insight into the chemical structure of a molecule, making it a primary tool for confirming successful conjugation and assessing the purity of the initial linker.

Expertise & Causality: For a relatively small linker like PEG3, ¹H NMR is particularly powerful. It allows for the direct observation of protons adjacent to the newly formed bond, providing unambiguous proof of conjugation. A key challenge in PEG analysis is the large, broad signal from the repeating ethylene glycol units (~3.6 ppm), which can obscure signals from the end groups.[6] However, with a short PEG3 chain, this issue is minimized. A critical, often overlooked, aspect for accurate quantification is the presence of ¹³C satellite peaks flanking the main PEG signal, which arise from the natural 1.1% abundance of ¹³C.[7] Mistaking these satellites for impurities can lead to significant errors in purity assessment.[7]

Primary Applications:

  • Confirming the structure of the this compound linker itself.

  • Verifying the covalent linkage in the final conjugate.

  • Quantifying the degree of functionalization or substitution.

Data Comparison: ¹H NMR Chemical Shifts for a Hypothetical Conjugate

MoietyExpected ¹H Chemical Shift (δ, ppm)Rationale & Interpretation
PEG Backbone (-O-CH₂-CH₂-O-)~ 3.65 (s)Intense singlet characteristic of the repeating ethylene glycol units. Integration of this peak serves as a reference.
Methyl Ester (-O-CH₃)~ 3.38 (s)Singlet corresponding to the three protons of the terminal methyl group. Its presence confirms one end of the linker.
Hydroxyl End (-CH₂-OH)~ 3.71 (t)Triplet for the methylene group adjacent to the hydroxyl. This signal will disappear upon conjugation at this site.
Conjugation Site (-CH₂-O-X)Shifted (e.g., ~4.3 ppm)Upon successful conjugation, the signal for the methylene group at the reaction site will shift significantly downfield, providing clear evidence of bond formation.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent depends on the solubility of the conjugate.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion, which is crucial for resolving overlapping peaks.[7]

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, especially for the lower-intensity end-group signals.

    • Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration and quantification.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the relevant peaks: the PEG backbone, the methyl ester, and the signals corresponding to the conjugation site.

  • Analysis: Calculate the degree of substitution by comparing the integral of the shifted proton signal at the conjugation site to the integral of a stable reference peak, such as the methyl ester protons.

Mass Spectrometry (MS): Absolute Mass Verification

MS is the gold standard for determining the molecular weight of molecules. For PEG conjugates, two techniques are predominantly used: MALDI-TOF and ESI-MS.

Expertise & Causality: MALDI-TOF is exceptionally well-suited for polymer analysis because it typically produces singly charged ions, resulting in simple, easy-to-interpret spectra that show the distribution of oligomers.[8] It provides the absolute molecular weight, number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn).[9][10] For a discrete linker like this compound, MALDI-TOF can confirm its exact mass and purity with high confidence.

ESI-MS, often coupled with liquid chromatography (LC-MS), is powerful for analyzing complex mixtures and provides high mass accuracy.[3] However, large PEG molecules can produce a complex envelope of multiply charged ions, which may require deconvolution software to interpret.[3][11] For a small conjugate, this is less of an issue.

Comparison of Mass Spectrometry Techniques

FeatureMALDI-TOF MSESI-QTOF MS
Ionization Soft ionization, matrix-assistedSoft ionization, electrospray
Ion State Primarily singly charged ions[8]Multiple charged ions
Sample Prep Co-crystallization with a matrixInfusion or LC eluent
Best For Absolute MW of pure polymers, end-group analysis, polydispersity[9][10]Complex mixtures, high mass accuracy, coupling with LC[3]
Spectrum Simple, direct polymer distributionComplex charge state envelope

Experimental Protocol: MALDI-TOF MS Analysis

  • Matrix & Cationizing Agent Selection:

    • Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or dithranol.[12] The matrix choice is critical for efficient desorption and ionization.

    • For PEGs, ionization is enhanced by cationization. Add a salt like sodium trifluoroacetate (NaTFA) to promote the formation of [M+Na]⁺ ions, which are more stable and lead to cleaner spectra.[12]

  • Sample Preparation (Dried-Droplet Method):

    • Prepare a 10 mg/mL solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA).

    • Prepare a 1 mg/mL solution of the conjugate in water or acetonitrile.

    • Prepare a 10 mg/mL solution of the cationizing agent (e.g., NaTFA).

    • Mix the sample, matrix, and cationizing agent solutions in a 1:10:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.[4]

  • Instrumental Analysis:

    • Acquire spectra in positive ion linear or reflectron mode. Reflectron mode provides higher mass resolution.

    • Calibrate the instrument using a known polymer standard with a similar mass range.

    • Optimize laser power to achieve good signal intensity without causing fragmentation.

  • Data Analysis:

    • Identify the peak corresponding to the conjugate (e.g., [M+Na]⁺).

    • Confirm that the measured mass matches the theoretical mass.

    • Analyze the polymer distribution to calculate Mn, Mw, and polydispersity using the instrument's software. For a discrete PEG3 conjugate, the polydispersity should be close to 1.0.

High-Performance Liquid Chromatography (HPLC): Purity and Heterogeneity

HPLC is the workhorse for assessing the purity of the conjugate and separating it from unreacted starting materials, aggregates, and other impurities.[]

Expertise & Causality: The choice of HPLC mode and detector is paramount.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume.[14] This is ideal for separating the larger PEGylated conjugate from smaller unreacted molecules. However, conventional SEC relies on column calibration with standards (like globular proteins) that do not accurately represent the conformation of PEGylated molecules, leading to erroneous molecular weight estimations.[15][16]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This is the definitive solution to the problem of SEC calibration. MALS is an absolute detector that measures molecular weight directly from the scattered light, independent of the molecule's shape or elution time.[1][15] Combining SEC with MALS, UV, and differential Refractive Index (dRI) detectors allows for the precise determination of the absolute molar mass of the conjugate and the degree of PEGylation.[17][18]

  • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It can be effective for resolving species with small differences, such as positional isomers or conjugates with slightly different PEG chain lengths.

  • Detectors: Since PEGs lack a strong UV chromophore, UV detection alone is insufficient.[19] A dRI detector is sensitive to all molecules, while a Charged Aerosol Detector (CAD) provides near-universal response for non-volatile analytes, making them excellent choices for quantifying PEG species.[19][20]

Comparison of HPLC-Based Methods

MethodPrinciple of SeparationKey Information ProvidedBest Suited For
Conventional SEC Hydrodynamic VolumePurity, presence of aggregates, relative MWRoutine purity checks, detecting aggregation
SEC-MALS-UV-dRI Hydrodynamic VolumeAbsolute MW, degree of PEGylation, aggregation[1][17]Definitive characterization of MW and conjugation ratio
RP-HPLC HydrophobicityHigh-resolution separation of isomers, purityResolving closely related species, stability studies

Experimental Protocol: SEC-MALS Analysis

  • System Setup: An HPLC system coupled in series to a UV detector, a MALS detector (e.g., DAWN®), and a dRI detector (e.g., Optilab®).[17]

  • Column Selection: Choose a size-exclusion column with a pore size appropriate for the expected size of the conjugate and any potential aggregates.

  • Mobile Phase: Use a mobile phase that prevents interactions between the analyte and the stationary phase, typically a buffered saline solution (e.g., PBS, pH 7.4). The mobile phase must be thoroughly degassed and filtered.

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.1 or 0.22 µm filter before injection.

  • Run Conditions:

    • Set a flow rate appropriate for the column (e.g., 0.5 mL/min).

    • Inject 50-100 µL of the sample.

    • Collect data from all three detectors simultaneously using specialized software (e.g., ASTRA®).[17]

  • Data Analysis (Protein Conjugate Analysis):

    • The software uses the signals from the UV detector (specific to the protein/drug) and the dRI detector (sensitive to both components) along with their known refractive index increments (dn/dc values) to calculate the concentration of each component across the eluting peak.

    • The MALS detector measures the light scattered by the eluting molecules, which is directly proportional to their molar mass and concentration.

    • By combining this information, the software calculates the absolute molar mass of the entire conjugate, the mass of the protein/drug portion, and the mass of the PEG portion at every point across the peak.[17]

Integrated Analytical Workflow and Visualization

A robust characterization strategy employs these techniques in a logical sequence. NMR and MS are first used for primary structural confirmation and identity testing. Subsequently, HPLC methods, particularly SEC-MALS, are used to assess purity, aggregation, and the precise degree of conjugation.

Diagram: Integrated Characterization Workflow

Below is a diagram illustrating the logical flow for characterizing a this compound conjugate.

G cluster_0 Step 1: Initial Synthesis & Confirmation cluster_1 Step 2: Structural & Mass Verification cluster_2 Step 3: Purity, Aggregation & Conjugation Analysis cluster_3 Step 4: Final Product Characterization Start This compound + Target Molecule Reaction Conjugation Reaction Start->Reaction Crude Crude Conjugate Mixture Reaction->Crude NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR Is structure correct? MS Mass Spectrometry (MALDI-TOF or LC-MS) Crude->MS Is mass correct? Purification Purification Step (e.g., Preparative HPLC) MS->Purification SEC_MALS SEC-MALS-UV-dRI Purification->SEC_MALS Absolute MW? Degree of PEGylation? Aggregates? RP_HPLC RP-HPLC Purification->RP_HPLC Purity? Isomers? Final Characterized Final Product SEC_MALS->Final RP_HPLC->Final

Caption: An integrated workflow for the characterization of PEG conjugates.

Conclusion

The characterization of this compound conjugates is a multi-faceted process that demands a carefully selected suite of orthogonal analytical techniques. While NMR spectroscopy provides the foundational structural proof, and mass spectrometry offers definitive molecular weight confirmation, it is the strategic application of advanced chromatographic methods like SEC-MALS that delivers a comprehensive understanding of purity, aggregation, and the precise degree of conjugation. By integrating these methods into a logical workflow, researchers and drug development professionals can ensure the quality, consistency, and safety of their PEGylated products, ultimately accelerating the path from laboratory to clinic.

References

  • Benchchem. (n.d.). Analytical Methods for the Characterization of PEGylated Biomolecules: Application Notes and Protocols.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Waters Corporation. (n.d.). Polymer Analysis by MALDI-Tof MS.
  • Bruker. (n.d.). Advanced Polymer Analysis with MALDI-TOF MS.
  • Wyatt Technology. (n.d.). AN1612: Protein PEGylation Processes Characterized by SEC-MALS.
  • LabRulez LCMS. (n.d.). Protein PEGylation processes characterized by SEC-MALS.
  • Wang, Y. S., & Youngster, S. (2011). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry, 23(1), 1-13.
  • Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
  • Tonge, S. R., & Vasanthan, N. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Molecules, 28(2), 798.
  • Shimadzu Corporation. (n.d.). Analysis of Polymers by MALDI-TOF Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). MALDI-TOF Characterization of Functionalized Polymers.
  • Hu, Y. (2011). Using MALS-UV-RI Detection for Accurate Characterization of PEGylated Proteins. American Pharmaceutical Review.
  • Bruker. (2020, January 24). Polymer Analysis using MALDI TOF [Video]. YouTube.
  • Gucinski, A. C., & Gorka, J. (2013). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry, 85(15), 7487-7494.
  • Wyatt Technology. (n.d.). AN1612: Protein PEGylation processes characterized by SEC-MALS.
  • Analytik. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Wyatt Technology. (n.d.). SEC-MALS for Absolute Molar Mass and Size Measurements.
  • Shochem. (2025, December 11). How to use NMR to analyze Modification PEG? [Blog post].
  • Benchchem. (n.d.). A Comparative Guide to the NMR Spectroscopic Characterization of m-PEG6-Br and Its Alternatives.
  • Pop, A., et al. (2008). Mass spectrometry in the analysis of non-ionic detergents III. Analysis of polyethylene glycol esters of fatty acids. ResearchGate.
  • BOC Sciences. (n.d.). High performance liquid chromatography (HPLC) Technique.
  • Lee, J. Y., et al. (2013). Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection. Journal of Analytical Methods in Chemistry, 2013, 845345.
  • Nohmi, T., & Fenn, J. B. (1992). Electrospray mass spectrometry of poly(ethylene glycols) with molecular weights up to five million. Journal of the American Chemical Society, 114(9), 3241-3246.
  • Horikawa, Y., et al. (2015). Variable temperature solid-state NMR spectral and relaxation analyses of the impregnation of polyethylene glycol (PEG) into coniferous wood. RSC Advances, 5(118), 97367-97374.
  • ResearchGate. (2023, July 1). NMR Spectroscopy: Determining PEG Molecular Weight and Monomer Quantification Feasibility?.
  • Crafts, C., Bailey, B., & Plante, M. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate.
  • Striegel, A. M. (2022). Tips & Tricks: Trouble Analyzing PEGs?. LCGC International.
  • Zhang, H., et al. (2011). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology.
  • Ramos-de-la-Peña, A. M., & Aguilar, O. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. ResearchGate.
  • Benchchem. (n.d.). Identifying and minimizing side products in PEGylation reactions.
  • Onigbinde, A., Nicol, G., & Munson, B. (1991). Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers. Journal of the American Society for Mass Spectrometry, 2(4), 279-287.
  • Svobodova, R., et al. (2018). Identification of Poly(ethylene Glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines. Journal of Proteome Research, 17(7), 2539-2545.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Huang, T., Chu, G., & Singh, S. (2023). Analytical method development, validation, and out-of-specification investigations for polyethylene glycol. Journal of Pharmaceutical and Biomedical Analysis, 231, 115383.
  • AxisPharm. (n.d.). Hydroxy-PEG-methyl ester.
  • Google Patents. (n.d.). CN105548422A - Detection method for polyethylene glycol content.
  • ResearchGate. (n.d.). Reactive PEGs used in PEGylation reactions.
  • Zwick, A., et al. (2020). Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization. Molecular Pharmaceutics, 17(11), 4367-4379.
  • Creative PEGWorks. (n.d.). PEGylation Chemistry.
  • XinYanBioMei. (n.d.). Hydroxy-PEG3-methyl ester_2086688-97-1.
  • RuixiBio. (2024, May 20). Hydroxy-PEG3-C2-methyl ester.
  • IDOSI Journals. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. European Journal of Applied Sciences, 10(1), 01-14.
  • BroadPharm. (n.d.). Hydroxy-PEG3-methylamine, 90430-59-4.
  • Egan, M. (n.d.). PEG Tube Instructions. Newton-Wellesley Hospital.
  • Cenmed Enterprises. (n.d.). This compound (C007B-358544).
  • BOC Sciences. (n.d.). Polyethylene Glycol (PEG) Modifier Selection Guide.
  • Canterbury District Health Board. (n.d.). Care of your PEG tube and skin.

Sources

Mastering Bioconjugate Confirmation: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful conjugation of a therapeutic payload to a biologic, such as a monoclonal antibody (mAb), is a critical milestone. This intricate process, however, necessitates rigorous analytical confirmation to ensure the efficacy, safety, and batch-to-batch consistency of the resulting bioconjugate. Among the arsenal of analytical techniques, mass spectrometry (MS) has emerged as the gold standard, offering unparalleled insights into the molecular intricacies of these complex molecules.[1][2][3]

This guide provides an in-depth, objective comparison of the leading mass spectrometry-based techniques for confirming successful conjugation. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select the most appropriate strategy for your specific bioconjugate and analytical question.

The Central Challenge: Characterizing Heterogeneity

The conjugation process, whether targeting lysine or cysteine residues, often results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs).[4] This heterogeneity is a critical quality attribute (CQA) that directly impacts the therapeutic's potency and pharmacokinetic profile.[5] Therefore, the primary goal of MS analysis is to comprehensively characterize this distribution.

A Comparative Overview of Key Mass Spectrometry Techniques

The choice of an MS technique is dictated by the specific information required, the nature of the bioconjugate, and the desired level of detail. Here, we compare the most prevalent approaches:

FeatureIntact Mass Analysis (Native & Denaturing)Subunit/Fragment AnalysisPeptide MappingIon Mobility-Mass Spectrometry (IM-MS)
Primary Application Average DAR determination, assessment of major glycoforms, and overall heterogeneity.[2][6]DAR determination for different antibody chains (heavy and light).[7][8]Precise localization of conjugation sites, identification of specific modified residues.[6][9][10][11]Conformational analysis, separation of isomers, and enhanced characterization of complex mixtures.[12][13][14]
Sample Preparation Minimal; may involve buffer exchange or deglycosylation.Reduction of disulfide bonds to separate heavy and light chains.Enzymatic digestion of the protein into smaller peptides.[10][15]Similar to intact mass analysis, requires MS-friendly buffers.
Throughput HighModerateLowModerate to High
Level of Detail Provides a global overview of the conjugate population.Intermediate level of detail, resolving heterogeneity at the chain level.High level of detail, providing site-specific information.[16]Adds a dimension of structural information to mass analysis.[13][14]
Key Advantage Rapid assessment of average DAR and overall product heterogeneity.[2]Can resolve drug loading on individual antibody chains.Pinpoints the exact location of conjugation, crucial for understanding structure-activity relationships.[9][16]Provides insights into the impact of conjugation on protein conformation.[12][17]
Key Limitation Does not provide site-specific information.[15]Does not pinpoint the exact amino acid residue of conjugation.Can be complex and time-consuming, with potential for incomplete digestion or missed peptides.[15]Data interpretation can be more complex; not as widely adopted as other techniques.

Visualizing the Workflow: From Conjugation to Confirmation

The general workflow for bioconjugate analysis using mass spectrometry involves several key stages, from the initial conjugation reaction to the final data interpretation.

Conjugation_Workflow cluster_synthesis Bioconjugation cluster_analysis Mass Spectrometry Analysis cluster_results Key Outputs Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Linker-Payload Linker_Payload->Conjugation Bioconjugate Heterogeneous Bioconjugate Mixture Conjugation->Bioconjugate Sample_Prep Sample Preparation (e.g., Desalting, Reduction, Digestion) Bioconjugate->Sample_Prep LC_Separation Liquid Chromatography (e.g., SEC, RP-HPLC) Sample_Prep->LC_Separation MS_Analysis Mass Spectrometer LC_Separation->MS_Analysis Data_Analysis Data Analysis & Interpretation MS_Analysis->Data_Analysis DAR Drug-to-Antibody Ratio (DAR) Data_Analysis->DAR Conjugation_Sites Conjugation Site Identification Data_Analysis->Conjugation_Sites Heterogeneity Heterogeneity Profile Data_Analysis->Heterogeneity

Caption: General workflow for bioconjugation and subsequent mass spectrometry analysis.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for the most common MS-based workflows for bioconjugate characterization.

Intact Mass Analysis for Average DAR Determination

This approach provides a rapid assessment of the overall success of the conjugation reaction and the average number of drugs conjugated per antibody.

Principle: The intact bioconjugate is introduced into the mass spectrometer, and the resulting mass spectrum reveals a distribution of species corresponding to different DAR values. The mass difference between peaks allows for the calculation of the number of conjugated payloads.

Experimental Workflow:

  • Sample Preparation:

    • Desalt the bioconjugate sample using a suitable method, such as size-exclusion chromatography (SEC) with an MS-friendly mobile phase (e.g., ammonium acetate). This step is crucial to remove non-volatile salts that can interfere with ionization.

    • For some complex spectra, enzymatic deglycosylation (e.g., using PNGase F) can simplify the spectrum by removing glycan heterogeneity.[18]

  • LC-MS Analysis:

    • Inject the prepared sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[18][19]

    • For native MS analysis, use a size-exclusion column with a non-denaturing mobile phase to preserve the protein's folded state.

    • For denaturing MS analysis, a reversed-phase column with an acidic mobile phase (e.g., acetonitrile/water with formic acid) is typically used.[20]

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.[18]

    • Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded species.

    • Calculate the average DAR by taking the weighted average of the different DAR species, based on their relative peak intensities.[7][]

Peptide Mapping for Conjugation Site Localization

This "bottom-up" approach provides the highest level of detail, pinpointing the exact amino acid residues where the drug is attached.[10][11][15]

Principle: The bioconjugate is enzymatically digested into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the drug-conjugated peptides reveals the precise site of modification.

Experimental Workflow:

  • Sample Preparation:

    • Denature the bioconjugate using a chaotropic agent (e.g., urea or guanidine hydrochloride).

    • Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT).

    • Alkylate the free cysteines with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.

    • Digest the protein into peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reversed-phase nano-LC system coupled to a high-resolution tandem mass spectrometer.

    • The mass spectrometer will perform data-dependent acquisition, where it first acquires a full MS scan to detect the peptide ions and then selects the most intense ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against the known antibody sequence to identify the peptides.[22]

    • The software will also identify peptides that have a mass shift corresponding to the mass of the linker-payload, indicating a conjugated peptide.[22]

    • Manual inspection of the MS/MS spectra of conjugated peptides is often necessary to confirm the exact site of modification.[22]

Navigating the Decision Tree: Choosing the Right Technique

The selection of the appropriate MS technique is a critical decision that depends on the stage of development and the specific questions being asked.

MS_Decision_Tree Start What is the primary analytical goal? Q_DAR Need average DAR and overall heterogeneity? Start->Q_DAR Q_Site Need to identify specific conjugation sites? Start->Q_Site Q_Conformation Need to assess conformational changes? Start->Q_Conformation A_IntactMS Perform Intact Mass Analysis (Native or Denaturing) Q_DAR->A_IntactMS A_Subunit Consider Subunit Analysis for chain-specific DAR Q_DAR->A_Subunit for more detail A_PeptideMap Perform Peptide Mapping Q_Site->A_PeptideMap A_IMMS Perform Ion Mobility-MS Q_Conformation->A_IMMS

Caption: Decision tree for selecting the appropriate mass spectrometry technique.

Conclusion: An Integrated Approach for Comprehensive Characterization

Ultimately, a comprehensive understanding of a bioconjugate's critical quality attributes often requires an integrated approach that leverages the strengths of multiple mass spectrometry techniques.[6][10] Intact mass analysis provides a rapid, high-level overview, while peptide mapping offers the granular detail necessary for a deep understanding of structure-activity relationships. The emergence of techniques like ion mobility-mass spectrometry further expands the analytical toolbox, providing valuable insights into the conformational consequences of conjugation.[12]

By carefully considering the specific analytical needs and the inherent strengths and limitations of each technique, researchers can confidently and accurately confirm the successful creation of their bioconjugates, paving the way for the development of safer and more effective targeted therapeutics.

References

  • Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates. MDPI. Available at: [Link]

  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation. Available at: [Link]

  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Agilent Technologies. Available at: [Link]

  • Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends. ResearchGate. Available at: [Link]

  • Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent Technologies. Available at: [Link]

  • The use of mass spectrometry to aid ADC development. Sterling Pharma Solutions. Available at: [Link]

  • Drug-to-Antibody Ratio Estimation via Proteoform Peak Integration in the Analysis of Antibody–Oligonucleotide Conjugates with Orbitrap Fourier Transform Mass Spectrometry. ACS Publications. Available at: [Link]

  • Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. LinkedIn. Available at: [Link]

  • State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis. MDPI. Available at: [Link]

  • Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Analysis in Serum Using IA-LC-HRMS. Waters Corporation. Available at: [Link]

  • LC-MS Analysis of Antibody-Drug Conjugates. Biocompare. Available at: [Link]

  • Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. LCGC International. Available at: [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available at: [Link]

  • Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. NIH National Center for Biotechnology Information. Available at: [Link]

  • A rapid on-line method for mass spectrometric confirmation of a cysteine-conjugated antibody-drug-conjugate structure using multidimensional chromatography. Taylor & Francis Online. Available at: [Link]

  • Intact analysis, top-down analysis, and peptide mapping in mass spectrometry. Proteomics Resource Center. Available at: [Link]

  • Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. Royal Society of Chemistry. Available at: [Link]

  • A Rapid On-Line Method for Mass Spectrometric Confirmation of a Cysteine-Conjugated Antibody-Drug-Conjugate Structure Using Multidimensional Chromatography. PubMed. Available at: [Link]

  • Characterization of Next Generation Antibody-Drug Conjugates (ADCs) by Mass Spectrometry. LCGC International. Available at: [Link]

  • Ion mobility–mass spectrometry for structural proteomics. NIH National Center for Biotechnology Information. Available at: [Link]

  • Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. ACS Publications. Available at: [Link]

  • Ion Mobility-Mass Spectrometry to Evaluate the Effects of Protein Modification or Small Molecule Binding on Protein Dynamics. PubMed. Available at: [Link]

  • Protein intact mass and peptide mapping services. Alphalyse. Available at: [Link]

  • A rapid on-line method for mass spectrometric confirmation of a cysteine-conjugated antibody-drug-conjugate structure using multidimensional chromatography. NIH National Center for Biotechnology Information. Available at: [Link]

  • How CDMOs Drive Higher ADC Manufacturing Yields in One Step. European Biotechnology. Available at: [Link]

  • Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red. NIH National Center for Biotechnology Information. Available at: [Link]

  • T-wave Ion Mobility-Mass Spectrometry: Basic Experimental Procedures l Protocol Preview. JoVE. Available at: [Link]

  • Antibody-drug conjugate bioanalysis using LB-LC-MS/MS hybrid assays: strategies, methodology and correlation to ligand-binding assays. Semantic Scholar. Available at: [Link]

  • Evaluation of intact mass spectrometry for the quantitative analysis of protein therapeutics. PubMed. Available at: [Link]

  • The application of ion-mobility mass spectrometry for structure/function investigation of protein complexes. NIH National Center for Biotechnology Information. Available at: [Link]

  • Identification of Conjugation Sites in an Antibody Drug Conjugate. Agilent Technologies. Available at: [Link]

  • Robust and Reproducible Peptide Mapping and Intact Mass Analysis Workflows on a Single Instrument Platform. Fisher Scientific. Available at: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Hydroxy-PEG3-methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Hydroxy-PEG3-methyl ester. As a discrete, short-chain PEG linker, this molecule presents unique analytical challenges, primarily its high polarity and lack of a UV chromophore. The purity of such linkers is paramount in pharmaceutical applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROTACs, where impurities can directly impact the efficacy, safety, and stability of the final therapeutic agent.

This document moves beyond a simple recitation of methods. It delves into the causality behind analytical choices, compares viable alternatives with supporting data, and provides detailed, field-tested protocols to empower researchers, scientists, and drug development professionals to implement robust, self-validating purity assessments.

The Analytical Challenge: Why Standard HPLC Methods Fall Short

This compound is a small, hydrophilic molecule. Its structure lacks aromatic rings or conjugated double bonds, rendering it practically invisible to standard UV-Vis detectors, the workhorse of many analytical labs. Furthermore, its high water solubility can lead to poor retention on traditional reversed-phase columns under isocratic conditions.

Gel permeation or size-exclusion chromatography (GPC/SEC), while useful for analyzing large, polydisperse PEG polymers, lacks the resolution to separate the target molecule from small, closely related impurities such as the corresponding diol or impurities with different PEG chain lengths (e.g., PEG2 or PEG4 derivatives).[1]

Therefore, a successful method requires two key components:

  • A chromatographic technique that can retain and resolve small, polar molecules.

  • A universal detection method that is not dependent on the analyte's optical properties and is compatible with the chosen separation technique.

Comparison of Core Methodologies: RP-HPLC vs. HILIC

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC remains the most versatile and widely adopted technique. It separates molecules based on their hydrophobicity.[2] For a polar molecule like this compound, achieving adequate retention requires a highly aqueous mobile phase and often a shallow gradient. The key advantage of RP-HPLC is its high resolving power for separating the main component from less polar impurities (e.g., residual starting materials) and closely related structures.[1]

  • Causality: By using a gradient elution, starting with a high percentage of water and gradually increasing the organic solvent (like acetonitrile or methanol), we can effectively resolve early-eluting polar compounds while also eluting any later, more hydrophobic impurities in a reasonable timeframe.[1] This makes gradient RP-HPLC superior to isocratic methods for this application.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative that separates compounds based on their hydrophilicity.[3] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This technique offers excellent retention for very polar analytes that are unretained in RP-HPLC.[4][5]

  • Expert Insight: While HILIC is a powerful tool, it often suffers from longer equilibration times and can be more sensitive to the water content in the sample and mobile phase, potentially leading to reproducibility challenges. For this compound, which is retainable on modern RP-HPLC columns, RP-HPLC is generally the more robust and straightforward starting point.

The Detector Dilemma: A Comparative Analysis

The choice of detector is critical for analyzing non-chromophoric PEGs.

Detector TypePrincipleGradient Compatible?Relative SensitivitySuitability for this compound
UV-Vis Measures absorbance of lightYesN/A (analyte is non-absorbing)Unsuitable . The molecule lacks a chromophore.[1]
Refractive Index (RI) Measures changes in the refractive index of the mobile phaseNoLowUnsuitable . Incompatible with gradient elution required for optimal separation.[1][6]
Evaporative Light Scattering Detector (ELSD) Nebulizes eluent, evaporates the mobile phase, and measures light scattered by analyte particlesYesGoodExcellent . A robust, universal detector that is fully compatible with gradient elution.[7][8]
Charged Aerosol Detector (CAD) Nebulizes eluent, charges analyte particles, and measures the electrical chargeYesVery Good to ExcellentExcellent . Often provides higher sensitivity and a wider dynamic range than ELSD.[9][10][11][12][13]

Recommended Analytical Workflow

The following workflow provides a systematic approach to purity assessment, ensuring robust and reliable results.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample Sample Preparation (Dissolve in Mobile Phase A) prep_mobile Mobile Phase Preparation (A: H2O, B: ACN) prep_system HPLC System Equilibration inject Inject Sample prep_system->inject separate RP-HPLC Separation (C18 Column, Gradient Elution) inject->separate detect Universal Detection (ELSD or CAD) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report G start_node start_node decision_node decision_node method_node method_node detector_node detector_node start Analytical Goal? q1 Routine Purity & Release Testing? start->q1 q3 Identify High MW Aggregates? q1->q3 No rp_hplc Use Validated RP-HPLC Method q1->rp_hplc Yes q2 Detecting Trace Impurities (<0.1%)? elsd ELSD is Sufficient q2->elsd No cad CAD is Recommended for higher sensitivity q2->cad Yes q3->start No (Re-evaluate goal) sec Consider SEC as an orthogonal method q3->sec Yes rp_hplc->q2

Sources

Alternatives to Hydroxy-PEG3-methyl ester for bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternatives for Hydroxy-PEG3-methyl Ester in Bioconjugation

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the chemical linker is not merely a connector; it is a critical component that dictates the stability, efficacy, and pharmacokinetic profile of a bioconjugate. This compound is a foundational building block, a short, discrete polyethylene glycol (PEG) derivative valued for its hydrophilicity and defined length.[1] The terminal hydroxyl group offers a versatile handle for activation and subsequent conjugation, while the methyl ester protects a carboxylic acid functionality. However, the multifaceted demands of modern bioconjugation—from antibody-drug conjugates (ADCs) to targeted imaging agents—necessitate a broader toolkit of linker technologies.

This guide provides an in-depth comparison of alternatives to this fundamental PEG linker. We will move beyond a simple catalog of compounds, instead exploring the strategic rationale behind choosing a specific linker architecture. Our analysis will focus on three key pillars of linker design: the reactive groups that govern conjugation chemistry, the spacer element that influences physical properties, and the cleavability mechanism that controls payload release.

The Strategic Importance of Linker Selection

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the therapeutic properties of biomolecules.[2][3] It can enhance solubility, extend circulation half-life by increasing hydrodynamic volume, and shield epitopes to reduce immunogenicity.[4] While this compound is an excellent starting point for custom linker synthesis, direct alternatives often provide pre-activated functionalities that streamline workflows and offer distinct chemical advantages. The choice of an alternative is driven by the specific demands of the application, such as the nature of the biomolecule, the desired site of attachment, and the conjugate's mechanism of action.

G Biomolecule Target Biomolecule (Antibody, Peptide, etc.) ReactiveGroups Reactive Groups (Amine, Thiol, Bioorthogonal) Biomolecule->ReactiveGroups Spacer Spacer Element (PEG length, Composition) Biomolecule->Spacer Payload Payload (Drug, Dye, etc.) Payload->ReactiveGroups MOA Mechanism of Action (Intracellular, Extracellular) Cleavability Cleavability (Cleavable vs. Non-cleavable) MOA->Cleavability Stability Stability ReactiveGroups->Stability Homogeneity Homogeneity (DAR) ReactiveGroups->Homogeneity Solubility Solubility Spacer->Solubility Efficacy Efficacy & PK/PD Spacer->Efficacy Cleavability->Efficacy

Caption: Reaction scheme for NHS-ester/Maleimide conjugation.

Bioorthogonal "Click Chemistry" Linkers

"Click chemistry" describes reactions that are highly specific, efficient, and biocompatible. These linkers provide an unparalleled level of control, as their reactive handles do not interact with native biological functional groups. [][6]

  • Azide-Alkyne Cycloaddition: This is the most prominent click reaction. The copper-catalyzed version (CuAAC) is highly efficient, but the toxicity of copper limits its in vivo applications. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) to react spontaneously with an azide. [6][7]A linker like DBCO-PEG-NHS ester allows for initial antibody labeling via its lysines, followed by the highly specific attachment of an azide-modified payload.

Sources

A Senior Scientist's Guide to Linker Selection in ADC Development: Val-Cit vs. PEG

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate design of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a sophisticated control element, dictating the stability, drug-release mechanism, and ultimately, the therapeutic window of the entire construct. The choice of linker chemistry is a pivotal decision that profoundly impacts an ADC's pharmacokinetic profile, efficacy, and safety.[1] This guide, grounded in established experimental evidence, provides a deep comparative analysis of two archetypal linker strategies: the protease-cleavable Valine-Citrulline (Val-Cit) linker and the non-cleavable architectures often featuring Polyethylene Glycol (PEG) elements.

The Philosophical Divide: Cleavable vs. Non-Cleavable Linkers

The fundamental choice in linker technology is between a cleavable and a non-cleavable design. Cleavable linkers are engineered to be labile under specific conditions prevalent in the target tumor cell, such as the presence of certain enzymes or a lower pH, allowing for the release of the unmodified payload.[2][] In contrast, non-cleavable linkers remain intact, and the payload is only liberated, still attached to the linker and a single amino acid, after the complete proteolytic degradation of the antibody backbone within the lysosome.[4][5] This distinction dictates the nature of the released cytotoxic agent and has significant implications for the ADC's mechanism of action.

Part 1: The Val-Cit Linker - A Strategy of Targeted Release

The Val-Cit dipeptide is the most clinically validated protease-sensitive linker, famously employed in the FDA-approved ADC, Adcetris® (brentuximab vedotin).[][7] Its design is a classic example of exploiting the unique enzymatic environment of the tumor cell's lysosome.

Mechanism of Action

The efficacy of the Val-Cit linker hinges on its specific recognition and cleavage by Cathepsin B, a lysosomal protease often overexpressed in various cancer cells.[1][7] The sequence of events is as follows:

  • The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis.

  • The ADC-antigen complex is trafficked to the lysosome.

  • Within the lysosome, Cathepsin B recognizes the Val-Cit motif and cleaves the amide bond, typically C-terminal to the citrulline residue.[]

  • This cleavage event triggers the collapse of a self-immolative spacer, commonly p-aminobenzylcarbamate (PABC), which in turn releases the payload in its free, unmodified, and fully active form.[1]

val_cit_mechanism Val-Cit Linker Mechanism ADC ADC in Circulation (Stable) Internalization Internalization into Target Cell ADC->Internalization Antigen Binding Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage SelfImmolation PABC Spacer Self-Immolation Cleavage->SelfImmolation DrugRelease Free, Active Payload Release SelfImmolation->DrugRelease BystanderEffect Bystander Killing (Cell Permeable Payload) DrugRelease->BystanderEffect

Figure 1: Drug release pathway for a Val-Cit-PABC based ADC.

Performance Characteristics of Val-Cit Linkers
FeaturePerformance & Rationale
Tumor Selectivity High. Release is triggered by lysosomal proteases that are often upregulated in cancer cells, providing a layer of selectivity beyond antigen expression.
Bystander Effect Potent. The released payload is typically a small, uncharged molecule that can diffuse across cell membranes to kill adjacent, antigen-negative tumor cells.[8][9] This is critical for treating heterogeneous tumors.
Plasma Stability Generally good in humans, but can be susceptible to premature cleavage by extracellular carboxylesterases in murine models, a critical consideration for preclinical evaluation.[10][11]
Payload Versatility High. The "traceless" release mechanism is compatible with a wide range of payloads that are active in their native form.

Part 2: PEG Linkers - A Strategy of Stability and Pharmacokinetic Enhancement

Polyethylene Glycol (PEG) is a hydrophilic polymer frequently incorporated into non-cleavable linker designs to improve the overall properties of the ADC. The archetypal non-cleavable linker is SMCC, used in Kadcyla® (ado-trastuzumab emtansine), but modern designs often incorporate PEG elements to mitigate the hydrophobicity of the payload and enhance pharmacokinetics.[4][12][13]

Mechanism of Action

The non-cleavable strategy is fundamentally different and simpler:

  • The ADC is internalized and trafficked to the lysosome following antigen binding.

  • The entire antibody component is degraded by a cocktail of lysosomal proteases.

  • This degradation process liberates the payload, which remains covalently attached to the PEG linker and the amino acid residue (e.g., lysine or cysteine) to which it was conjugated.

peg_linker_mechanism Non-Cleavable Linker Mechanism ADC ADC in Circulation (Highly Stable) Internalization Internalization into Target Cell ADC->Internalization Antigen Binding Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Complete Antibody Degradation Lysosome->Degradation AdductRelease Release of Payload- Linker-Amino Acid Adduct Degradation->AdductRelease IntracellularAction Intracellular Action (Cell Impermeable) AdductRelease->IntracellularAction

Figure 2: Drug release pathway for a non-cleavable ADC.

Performance Characteristics of PEG-Containing Non-Cleavable Linkers
FeaturePerformance & Rationale
Plasma Stability Very High. The lack of a specific cleavage site makes these linkers exceptionally stable in circulation, minimizing the risk of premature drug release and off-target toxicity.[4][5]
Bystander Effect Limited or Absent. The released payload-linker-amino acid adduct is typically charged and membrane-impermeable, confining its cytotoxic activity to the target cell.[14]
Pharmacokinetics (PK) Improved. PEGylation increases the hydrophilicity of the ADC, which can reduce aggregation, decrease clearance rates, and prolong the circulation half-life.[15][16][17]
Payload Considerations The payload must remain potent even with the linker-amino acid appendage. This strategy is less "traceless" than the Val-Cit approach.

Part 3: Head-to-Head Performance Comparison

ParameterVal-Cit Linker (Cleavable)PEG Linker (Non-Cleavable)Rationale / Key Consideration
Release Mechanism Cathepsin B enzymatic cleavageTotal antibody degradationFundamentally different mechanisms of action.
Released Moiety Free, unmodified payloadPayload-linker-amino acid adductImpacts potency and membrane permeability.
Plasma Stability Good to HighVery HighNon-cleavable linkers offer superior stability, reducing off-target toxicity.[4][5]
Bystander Effect Yes (Potent)No / LimitedCritical for heterogeneous tumors; Val-Cit excels here.[8][14]
PK Profile Can be influenced by payload hydrophobicity.Often improved; PEG enhances solubility and extends half-life.[13][16]
Clinical Precedent Adcetris®, Polivy®Kadcyla®Both strategies are clinically validated.[4][18]
Best Suited For Heterogeneous tumors; payloads requiring traceless release.Highly potent payloads where bystander effect is a safety concern; improving PK of hydrophobic constructs.

Part 4: Essential Experimental Protocols for Linker Evaluation

The selection of a linker must be driven by empirical data. The following protocols outline the core assays for comparing the performance of Val-Cit and PEG-based ADCs.[19]

Protocol 1: In Vitro Plasma Stability Assay

Causality: This assay directly assesses the linker's core function: to remain stable in circulation. It quantifies premature payload release, a key predictor of potential off-target toxicity. A direct comparison between a Val-Cit and a PEG-based ADC under identical conditions provides a clear measure of their relative stability.[11][20]

Methodology:

  • Preparation: Dilute the test ADCs (e.g., Trastuzumab-ValCit-MMAE and Trastuzumab-PEG-MMAE) to a final concentration of 100 µg/mL in fresh human and mouse plasma. Include a buffer control.

  • Incubation: Incubate all samples at 37°C in a humidified incubator.

  • Time Points: Collect aliquots at 0, 24, 48, 96, and 168 hours. Immediately quench any enzymatic activity by adding an excess of cold acetonitrile and store at -80°C.

  • Analysis: Quantify the amount of intact ADC (measuring total antibody) and released free payload.

    • Total Antibody (ELISA): Use a standard sandwich ELISA to measure the concentration of the antibody portion of the ADC over time.

    • Free Payload (LC-MS/MS): Use a validated liquid chromatography-tandem mass spectrometry method to precisely quantify the concentration of released payload in the plasma supernatant.

  • Data Interpretation: Plot the percentage of intact ADC and the concentration of free payload over time. A superior linker will show minimal decrease in intact ADC and negligible increase in free payload over the time course.

Protocol 2: Bystander Killing Co-Culture Assay

Causality: This assay is designed to functionally test a key differentiating feature: the bystander effect. By co-culturing antigen-positive and antigen-negative cells, it's possible to directly visualize and quantify the ability of a released payload to kill neighboring cells, a hallmark of effective cleavable linkers like Val-Cit.[8][21]

Methodology:

  • Cell Line Preparation:

    • Target Cells (Antigen-Positive): Use a cell line expressing the target antigen (e.g., SK-BR-3 for HER2).

    • Bystander Cells (Antigen-Negative): Use a cell line that does not express the target antigen (e.g., MDA-MB-468 for HER2). Label these cells with a fluorescent marker like GFP for easy identification.

  • Co-Culture Seeding: Plate the cells in a 1:4 ratio of Target:Bystander cells to ensure bystander cells are in the majority and in proximity to target cells. Allow cells to adhere overnight.

  • ADC Treatment: Treat the co-culture with serial dilutions of the Val-Cit ADC, the PEG (non-cleavable) ADC, and a non-targeting control ADC for 96 hours.

  • Analysis (Flow Cytometry):

    • Harvest and stain the cells with a viability dye (e.g., Propidium Iodide or a fixable viability stain).

    • Analyze the cells using a flow cytometer. Gate on the GFP-positive (bystander) and GFP-negative (target) populations separately.

    • Quantify the percentage of dead cells within each population.

  • Data Interpretation: The Val-Cit ADC is expected to show significant killing in both the GFP-negative (target) and GFP-positive (bystander) populations. The non-cleavable PEG-ADC should primarily show killing in the GFP-negative population, with minimal impact on the GFP-positive cells.

bystander_assay_workflow Bystander Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Ag_pos Antigen-Positive (Target) Cells CoCulture Co-Culture Cells (e.g., 1:4 ratio) Ag_pos->CoCulture Ag_neg Antigen-Negative (Bystander) Cells + GFP Label Ag_neg->CoCulture Treatment Treat with ADCs (Val-Cit vs. PEG) for 96h CoCulture->Treatment Flow Flow Cytometry + Viability Stain Treatment->Flow Gating Gate on GFP+ and GFP- Populations Flow->Gating Quantify Quantify % Cell Death in each population Gating->Quantify

Figure 3: Workflow for a flow cytometry-based bystander killing assay.

Conclusion and Strategic Recommendations

The decision between a Val-Cit and a PEG-based linker is a strategic one, deeply intertwined with the biology of the target and the properties of the payload. There is no universally superior choice; rather, there is an optimal choice for a given therapeutic context.

  • Choose Val-Cit when treating solid, heterogeneous tumors where killing antigen-negative cancer cells via the bystander effect is critical for efficacy. This linker is also ideal for payloads that must be released in their native form to be active.

  • Choose a PEG-based non-cleavable linker when stability is the paramount concern, for instance, with ultra-potent payloads where minimizing premature release is essential to manage toxicity. This strategy is also highly effective for improving the pharmacokinetics and developability of ADCs constructed with hydrophobic payloads.

Ultimately, rigorous, parallel experimental evaluation as outlined above is the only way to definitively validate the optimal linker strategy, ensuring the development of an ADC with the widest possible therapeutic window.

References

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. [Link]

  • Li, Q., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences. [Link]

  • Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. [Link]

  • Zhang, D., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]

  • Burke, P. J., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics. [Link]

  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]

  • ADC Review. (n.d.). PEG Linkers. [Link]

  • Yamashita, T., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry. [Link]

  • Li, Q., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Semantic Scholar. [Link]

  • Singh, A. P., et al. (2016). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. The AAPS Journal. [Link]

  • Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals. [Link]

  • Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. Retrieved from Medicilon. [Link]

  • Lee, J. S., et al. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. [Link]

  • Sharma, S., et al. (2021). Clinical Pharmacology of Antibody-Drug Conjugates. Journal of Clinical Pharmacology. [Link]

  • Bargh, T. J., et al. (2019). Current ADC Linker Chemistry. Pharmaceuticals. [Link]

  • Matsuda, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications. [Link]

  • Kim, H., et al. (2025). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. ResearchGate. [Link]

  • Atangcho, L., et al. (2024). Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. Molecular Cancer Therapeutics. [Link]

  • Wang, Y., et al. (2025). Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. Frontiers in Immunology. [Link]

  • ResearchGate. (n.d.). Bystander activities of ADCs. CD30-positive and CD30-negative cells.... [Link]

  • ResearchGate. (n.d.). In vitro and in vivo efficacy of ADCs. A and B, The ADCs were used in.... [Link]

  • Armstrong, J. K., et al. (2020). A minimal physiologically based pharmacokinetic model that predicts anti-PEG IgG-mediated clearance of PEGylated drugs in. Journal of Controlled Release. [Link]

  • Wu, Y., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • AxisPharm. (2024). Advances in ADC Linker Research. [Link]

  • Creative Biolabs. (2022). ADC Panoramic Overview-Linker. [Link]

  • Bargh, T. J., & Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews. [Link]

Sources

A Senior Application Scientist's Guide to In-Vitro and In-Vivo Stability of PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the linker is a pivotal component in the design of bioconjugates, profoundly influencing therapeutic efficacy, safety, and pharmacokinetics.[1] Polyethylene glycol (PEG) linkers are a cornerstone technology, prized for their ability to enhance the solubility, stability, and circulation half-life of therapeutics.[][] However, the stability of the PEG linker itself is a critical design parameter that dictates the fate of the conjugate in a biological system.[4] An ideal linker must be stable enough to prevent premature payload release in circulation, which can lead to off-target toxicity, yet be precisely tuned to release its payload at the target site.[1][5]

This guide provides an in-depth comparison of the in-vitro and in-vivo stability profiles of different PEG linker chemistries, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics.

The Chemical Basis of PEG Linker Stability

The stability of a PEG linker is fundamentally determined by the chemical nature of the covalent bonds used in its structure.[6] These linkers can be broadly classified into two main categories: non-cleavable and cleavable, each with distinct stability profiles and release mechanisms.[7][8]

Non-Cleavable Linkers: The Benchmark for Stability

Non-cleavable linkers utilize highly stable chemical bonds, such as amide or ether linkages, to permanently attach the PEG and its payload to the carrier molecule (e.g., an antibody).[5][7] These linkers do not have a specific trigger for release. Instead, the payload is liberated only after the complete lysosomal degradation of the entire conjugate.[6][8] This approach offers exceptional plasma stability, minimizing premature drug release and ensuring the conjugate remains intact during circulation.[7]

Cleavable Linkers: Engineering Controlled Release

Cleavable linkers are designed to be labile under specific physiological conditions, enabling controlled and targeted payload release.[9][10] This strategy is particularly valuable for antibody-drug conjugates (ADCs), where the cytotoxic payload must be released inside the target cancer cell to minimize systemic toxicity.[7][10] The stability of these linkers is context-dependent, showing high stability in circulation (pH 7.4, low enzyme/redox activity) but undergoing rapid cleavage in response to specific intracellular or tumor microenvironment triggers.[4]

There are three primary classes of cleavable linkers:

  • pH-Sensitive Linkers: These linkers employ acid-labile bonds like hydrazones, acetals, or orthoesters.[9][11] They remain stable at the neutral pH of blood (~7.4) but are designed to hydrolyze and release their payload within the acidic environments of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[10][11] The rate of hydrolysis can be tuned based on the specific chemical structure of the hydrazone bond.[12]

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes overexpressed in target tissues or intracellular compartments.[9] A classic example is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by the lysosomal protease Cathepsin B, an enzyme often upregulated in tumor cells.[6][10]

  • Redox-Sensitive Linkers: These linkers contain a disulfide bond, which is stable in the oxidizing environment of the bloodstream.[13] However, upon internalization into a cell, the high intracellular concentration of reducing agents, particularly glutathione (GSH), rapidly cleaves the disulfide bond to release the payload.[13][14][15]

G Low_pH Low pH (Endosome/Lysosome) Hydrazone pH-Sensitive (Hydrazone) Low_pH->Hydrazone Hydrolyzes Enzymes Enzymes (e.g., Cathepsin B) Peptide Enzyme-Sensitive (Val-Cit) Enzymes->Peptide Cleaves Redox High Glutathione (Intracellular) Disulfide Redox-Sensitive (Disulfide) Redox->Disulfide Reduces Payload Released Payload (at Target Site) Hydrazone->Payload Peptide->Payload Disulfide->Payload ADC Intact Bioconjugate (in Circulation)

Caption: Cleavage mechanisms of different stimuli-responsive PEG linkers.

In-Vitro Stability Assessment: Predicting In-Vivo Behavior

Rigorous in-vitro assessment is the cornerstone of linker development, providing critical data to predict in-vivo performance and de-risk candidates early in the discovery pipeline.[16] The primary goal is to quantify the linker's stability in simulated physiological conditions.

Experimental Protocol: Plasma Stability Assay

This assay is the most common in-vitro method to evaluate the stability of a bioconjugate in the circulatory system, predicting the potential for premature payload release.[16] The primary endpoint is often the determination of the conjugate's half-life or the change in the drug-to-antibody ratio (DAR) over time.[16][17]

Methodology:

  • Preparation: The test conjugate (e.g., an ADC) is incubated in plasma (human, mouse, or rat) at a physiologically relevant concentration (e.g., 1.0 mg/mL) and temperature (37°C).[16] A parallel incubation in a buffer (e.g., PBS) serves as a control to assess inherent chemical stability.[16]

  • Time Points: Aliquots are collected at multiple time points over a period of several days (e.g., Day 0, 1, 3, 5, 7).[16] The exact timing depends on the expected stability of the linker.

  • Sample Processing: To analyze the conjugate, it must be isolated from the complex plasma matrix. A common method is immunoaffinity capture using Protein A or antibody-specific magnetic beads.[18]

  • Analysis: The captured and washed conjugate is analyzed to quantify its integrity. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this, allowing for the determination of the average DAR and the detection of any linker-payload fragments.[17][18] Size Exclusion Chromatography (SEC) can also be used to detect aggregation or fragmentation of the conjugate.[1]

  • Data Analysis: The percentage of intact conjugate or the average DAR is plotted against time. The half-life (t½) of the conjugate in plasma is then calculated using a suitable kinetic model, such as a one-phase decay model.[19]

G cluster_workflow In-Vitro Plasma Stability Workflow A 1. Incubate Conjugate in Plasma at 37°C B 2. Collect Aliquots at Various Time Points A->B C 3. Isolate Conjugate (e.g., Immunoaffinity Capture) B->C D 4. Analyze Integrity (LC-MS or SEC) C->D E 5. Calculate Stability (e.g., Half-life, ΔDAR) D->E

Caption: A typical experimental workflow for an in-vitro plasma stability assay.

Experimental Protocol: pH-Dependent Hydrolysis Assay

This assay is essential for characterizing pH-sensitive linkers.

Methodology:

  • Preparation: The conjugate is incubated in a series of buffers at different pH values, typically mimicking physiological pH (7.4) and endosomal/lysosomal pH (e.g., 6.0, 5.5, and 4.5).[12][20]

  • Incubation and Analysis: Samples are incubated at 37°C, and aliquots are taken at various time points. The amount of released payload or intact conjugate is quantified, typically by Reverse-Phase HPLC (RP-HPLC).[12][19]

  • Data Analysis: The rate of hydrolysis at each pH is determined, confirming that the linker is stable at neutral pH but cleaves efficiently under acidic conditions.[12]

In-Vivo Stability Assessment: The Definitive Test

While in-vitro assays are predictive, in-vivo studies are the definitive measure of a linker's performance, accounting for the complex interplay of metabolism, distribution, and clearance in a living system.[21]

Experimental Protocol: Pharmacokinetic (PK) Study

A PK study measures the concentration of the intact conjugate in the bloodstream over time, from which key parameters like circulation half-life can be derived.

Methodology:

  • Animal Model: An appropriate animal model (e.g., mice or rats) is selected.[1]

  • Administration: The conjugate is administered to the animals, typically via intravenous (IV) injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the intact conjugate in the plasma samples is measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.[21]

  • Data Analysis: The plasma concentration-time data is plotted and analyzed using pharmacokinetic software to determine parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[21]

G cluster_workflow In-Vivo Pharmacokinetic Study Workflow A 1. Administer Conjugate to Animal Model (IV) B 2. Collect Blood Samples Over Time A->B C 3. Process to Isolate Plasma B->C D 4. Quantify Intact Conjugate (ELISA or LC-MS) C->D E 5. Determine PK Parameters (Half-life, AUC, etc.) D->E

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Hydroxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical landscape, our work with novel chemical entities like Hydroxy-PEG3-methyl ester is foundational to innovation. This molecule, a polyethylene glycol (PEG) derivative, is integral to PEGylation, a process that enhances the therapeutic properties of pharmaceuticals by improving their solubility and extending their circulatory time.[1][2] However, the privilege of working with such specialized reagents carries the profound responsibility of ensuring safety and procedural correctness.

This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in established safety principles. It is designed to empower you with the knowledge to handle this compound not just safely, but with the scientific understanding that underpins each procedural step.

Part 1: Immediate Hazard Assessment

Before any handling, a thorough understanding of the specific risks is paramount. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). For this compound, the hazards are clearly defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

According to its SDS, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] This dictates the stringent requirements for personal protective equipment and disposal. While many PEGylated compounds are considered to have low toxicity, each derivative must be assessed individually.[4]

Hazard Class Category Hazard Statement Implication for Handling
Acute Toxicity, OralCategory 4H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in handling areas.[3][5] Mandates thorough hand washing after handling.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic lifeProhibits disposal down the sanitary sewer.[3][6] Requires containment and disposal as regulated chemical waste.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsReinforces the need for meticulous spill control and designated hazardous waste streams to prevent environmental release.[3][7]

Part 2: Personal Protective Equipment (PPE) Protocol

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[8][9] For this compound, the following PPE is required to mitigate the identified risks of ingestion, skin/eye contact, and inhalation of aerosols.[7][10]

Body Part Required PPE Rationale and Best Practices
Eyes & Face Chemical Splash Goggles or a Full-Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that provide a tight seal are necessary to protect against splashes.[9][11] A full-face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[11][12]
Hands Chemical-Resistant Gloves (Nitrile or Butyl Rubber)Nitrile or butyl rubber gloves offer appropriate protection against esters.[12][13] Always inspect gloves for tears or punctures before use. Double-gloving can provide additional protection.[14] Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[11]
Body Laboratory Coat and Chemical-Resistant ApronA standard lab coat protects against minor splashes.[10] For procedures with a higher risk of spills, such as transferring large volumes, a chemical-resistant apron worn over the lab coat is recommended.[12][13]
Respiratory NIOSH/OSHA Approved Respirator (If applicable)Required only if working in an area with inadequate ventilation or if there is a risk of generating aerosols or mists.[12] All work with this chemical should ideally be performed within a certified chemical fume hood to minimize inhalation risk.[10][15]

Part 3: Operational Workflow for Safe Handling

A systematic workflow minimizes exposure and prevents contamination. This protocol should be integrated into your laboratory's Chemical Hygiene Plan, a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450).[8][16]

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[12]

    • Assemble all necessary equipment, including PPE, spill containment materials (absorbent pads, sand, etc.), and designated, labeled waste containers before opening the primary chemical container.[12]

  • Donning PPE:

    • Put on your lab coat, followed by eye and face protection.

    • Don gloves, ensuring they are pulled over the cuffs of your lab coat sleeves.

  • Chemical Handling:

    • Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.[17]

    • When transferring the liquid, use appropriate tools like pipettes or a graduated cylinder to avoid splashes.

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

    • Remove gloves and dispose of them in the designated hazardous waste container.

    • Remove eye protection and lab coat.

    • Wash hands thoroughly with soap and water.[11]

Workflow Visualization

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_cleanup 4. Post-Handling & Disposal prep_area Verify Fume Hood & Emergency Equipment gather_materials Assemble PPE, Spill Kit, & Waste Container prep_area->gather_materials Ensure readiness don_ppe Don Lab Coat, Goggles, & Chemical-Resistant Gloves gather_materials->don_ppe handle_chem Perform Experiment in Fume Hood don_ppe->handle_chem secure_chem Securely Cap Chemical Container handle_chem->secure_chem dispose_waste Dispose of Contaminated Materials in Labeled Hazardous Waste Container secure_chem->dispose_waste decontaminate Decontaminate Work Area & Equipment dispose_waste->decontaminate remove_ppe Properly Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG3-methyl ester
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG3-methyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.